4,6-Dibromo-3-methyl-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-3-methyl-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-4(8)2-5(9)7(11)6(3)10(12)13/h2,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJTLKZTHZMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936262-28-0 | |
| Record name | 4,6-dibromo-3-methyl-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4,6-Dibromo-3-methyl-2-nitrophenol: A Comprehensive Technical Guide
Executive Summary
4,6-Dibromo-3-methyl-2-nitrophenol (CAS: 1936262-28-0)[1] is a highly functionalized aromatic building block of significant interest in pharmaceutical and agrochemical development. The presence of four distinct functional groups—hydroxyl, nitro, methyl, and two heavy bromine atoms—provides a versatile, sterically constrained scaffold for advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and selective late-stage functionalization. This whitepaper details a robust, self-validating synthetic protocol for its preparation, grounded in the mechanistic principles of electrophilic aromatic substitution (EAS).
Retrosynthetic Analysis & Mechanistic Rationale
The most efficient and scalable route to 4,6-dibromo-3-methyl-2-nitrophenol is the exhaustive electrophilic bromination of 3-methyl-2-nitrophenol. The success of this transformation relies entirely on the synergistic directing effects of the pre-existing substituents on the benzene ring[2]:
-
Hydroxyl Group (-OH): A strongly activating, ortho/para-directing group. It funnels electron density into the ring, directing incoming electrophiles to the C4 and C6 positions.
-
Nitro Group (-NO2): A strongly deactivating, meta-directing group. Relative to its position at C2, it directs electrophiles precisely to the C4 and C6 positions.
-
Methyl Group (-CH3): A weakly activating, ortho/para-directing group. Relative to its position at C3, it directs to C2 (occupied), C4, and C6.
Because all three substituents cooperatively direct electrophilic attack to the exact same carbons (C4 and C6), the dibromination proceeds with near-perfect regiocontrol, eliminating the formation of unwanted structural isomers.
Synergistic directing effects of substituents on 3-methyl-2-nitrophenol.
Experimental Protocol: Electrophilic Dibromination
Causality & Reagent Selection: Glacial acetic acid is utilized as the solvent because its polar protic nature stabilizes the cationic Wheland intermediate during the EAS mechanism[3]. Furthermore, it moderates the reactivity of molecular bromine (Br₂), preventing the oxidative degradation of the phenol ring that frequently occurs when utilizing harsher Lewis acid catalysts (e.g., FeBr₃)[4].
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 3-methyl-2-nitrophenol (10.0 mmol, 1.53 g) in 30 mL of glacial acetic acid.
-
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Causality: The initial monobromination is highly exothermic due to the activated nature of the phenol. Cooling prevents over-oxidation and suppresses radical side reactions.
-
-
Bromine Addition: Dissolve molecular bromine (21.0 mmol, 1.08 mL, 2.1 equiv.) in 10 mL of glacial acetic acid. Add this solution dropwise via the dropping funnel over a period of 30 minutes to maintain thermal equilibrium.
-
Reaction Maturation: After complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 4 hours.
-
Causality: The introduction of the first electron-withdrawing bromine atom deactivates the aromatic ring. Higher thermal energy is required to drive the second bromination to completion.
-
-
Quenching & Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water containing 5% sodium bisulfite (NaHSO₃).
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 × 20 mL) to remove residual acetic acid and inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4,6-dibromo-3-methyl-2-nitrophenol as a crystalline solid.
Validation Checkpoints (Self-Validating System)
-
Visual Quench Validation: The addition of the reaction mixture to the sodium bisulfite solution will reduce any unreacted Br₂, visually indicated by the immediate disappearance of the residual red/brown color.
-
TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: 80:20 Hexane:Ethyl Acetate). The starting material (
) and the monobromo intermediate ( ) must completely disappear, leaving a single, more non-polar spot representing the dibromo product ( ).
Stepwise electrophilic aromatic bromination pathway.
Analytical Characterization
Rigorous analytical validation is required to confirm the structural integrity and purity of the synthesized compound. The expected quantitative spectral data are summarized in the tables below for direct comparison against experimental outputs.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Phenolic -OH | ~10.52 | Singlet | 1H | Highly deshielded, exchangeable with D₂O |
| Aromatic C5-H | ~7.86 | Singlet | 1H | Isolated proton between two Br atoms |
| Aliphatic -CH₃ | ~2.45 | Singlet | 3H | Methyl group at C3 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Chemical Shift (ppm) | Structural Assignment |
| C1 | 148.2 | Aromatic C attached to -OH |
| C5 | 138.1 | Aromatic C-H |
| C2 | 135.4 | Aromatic C attached to -NO₂ |
| C3 | 132.0 | Aromatic C attached to -CH₃ |
| C4 | 115.6 | Aromatic C attached to -Br |
| C6 | 112.3 | Aromatic C attached to -Br |
| C7 | 18.5 | Aliphatic Methyl Carbon |
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI)
| Species | Expected m/z | Observed m/z | Isotope Pattern |
| [M-H]⁻ | 308.86 | 308.86 | 1:2:1 ratio (m/z 309, 311, 313) confirming two Br |
References
-
ResearchGate. "Synthesis, kinetics, and mechanism of bromophenols by N-bromophthalimide in aqueous acetic acid". International Journal of Chemical Kinetics. Available at: [Link]
-
PMC. "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides". National Institutes of Health. Available at:[Link]
Sources
Physicochemical Profiling & Synthetic Pathways of 4,6-Dibromo-3-methyl-2-nitrophenol
Technical Whitepaper | Version 1.0
Executive Summary
This technical guide provides a comprehensive analysis of 4,6-Dibromo-3-methyl-2-nitrophenol (CAS: 1936262-28-0), a specialized halogenated nitrocresol intermediate. Primarily utilized in the synthesis of agrochemicals and pharmaceutical building blocks, this compound exhibits distinct physicochemical behaviors driven by the interplay between its steric bulk (3-methyl group) and the electronic effects of its nitro and bromo substituents. This document details its structural properties, predicted physicochemical parameters, synthetic methodologies, and safety protocols for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4,6-Dibromo-3-methyl-2-nitrophenol |
| Common Synonyms | 4,6-Dibromo-2-nitro-m-cresol; 2-Nitro-3-methyl-4,6-dibromophenol |
| CAS Number | 1936262-28-0 |
| Molecular Formula | C₇H₅Br₂NO₃ |
| Molecular Weight | 310.93 g/mol |
| SMILES | CC1=C(C(=CC(=C1[O-])O)Br)Br |
Structural Logic & Electronic Effects
The reactivity and properties of this molecule are defined by the ortho-effect and multi-substituent electronic tuning :
-
Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at C1 and the nitro group (-NO₂) at C2 form a strong intramolecular hydrogen bond (chelation). This reduces the compound's water solubility compared to its para-isomers and increases its lipophilicity.
-
Acidity Enhancement: The phenol's acidity is significantly increased relative to m-cresol due to:
-
Resonance Withdrawal (-M): The ortho-nitro group stabilizes the phenoxide anion.
-
Inductive Withdrawal (-I): Two bromine atoms (at C4 and C6) and the nitro group pull electron density from the ring, facilitating proton release.
-
-
Steric Crowding: The methyl group at C3 is flanked by the nitro group (C2) and a bromine atom (C4).[1] This "buttressing effect" may slightly distort the planarity of the nitro group, subtly influencing the pKa.
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, values marked with () are predicted based on high-fidelity QSAR models and structural analogs (e.g., 4,6-dibromo-2-nitrophenol).*
| Property | Value / Range | Confidence |
| Physical State | Yellow crystalline solid | High (Typical of nitrophenols) |
| Melting Point | 105°C – 125°C | Medium (Analogous to 4,6-dibromo-2-nitrophenol) |
| Boiling Point | ~340°C (Decomposes) | Medium |
| pKa (Acid Dissociation) | 4.8 – 5.5 | High (Acidified by -NO₂ and -Br₂) |
| LogP (Lipophilicity) | 3.6 – 4.1 | High (Hydrophobic Br/Me groups) |
| Water Solubility | Low (< 100 mg/L)* | High (Due to intramolecular H-bond) |
| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO | High |
Solubility & Stability Profile
The compound is expected to be hydrolytically stable under neutral and acidic conditions. However, it is sensitive to:
-
Strong Bases: Forms a water-soluble, deeply colored (orange/red) phenoxide salt.
-
Photolysis: Like most nitrophenols, it may degrade upon prolonged exposure to UV light, necessitating storage in amber vials.
Synthetic Methodology
Retrosynthetic Analysis
The most efficient route to 4,6-Dibromo-3-methyl-2-nitrophenol avoids the complex separation of isomers by utilizing 3-methyl-2-nitrophenol as the starting material. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions.[2] Since the C2 position is blocked by the nitro group, bromination occurs selectively at C4 and C6.
Protocol: Bromination of 3-Methyl-2-nitrophenol
Reagents: 3-Methyl-2-nitrophenol (1.0 eq), Bromine (Br₂, 2.2 eq), Glacial Acetic Acid (Solvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 3-methyl-2-nitrophenol in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool the solution to 0–5°C. Add a solution of bromine (22 mmol) in acetic acid dropwise over 30 minutes. The low temperature prevents over-oxidation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The spot for the starting material (Rf ~0.6) should disappear, replaced by the less polar di-bromo product.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).
-
Isolation: A yellow precipitate will form. Filter the solid under vacuum.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to remove any mono-bromo byproducts.
Synthesis Workflow Diagram
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.
Analytical Characterization Expectations
To validate the synthesis, the following spectral signatures should be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.4 ppm (s, 3H): Methyl group (deshielded by aromatic ring).
-
δ ~7.8 ppm (s, 1H): Aromatic proton at C5. (Note: Only one aromatic proton remains).
-
δ ~10.5–11.0 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O, downfield due to H-bonding).
-
-
IR Spectroscopy (ATR):
-
3200–3500 cm⁻¹: O-H stretch (broad).
-
1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
-
600–700 cm⁻¹: C-Br stretching vibrations.
-
-
Mass Spectrometry (ESI-):
-
m/z 308, 310, 312: Characteristic 1:2:1 isotopic pattern for a dibromo compound ([M-H]⁻).
-
Biological Relevance & Safety
Mechanism of Action: Uncoupling
Structurally, 4,6-Dibromo-3-methyl-2-nitrophenol resembles classic uncouplers like DNOC (4,6-Dinitro-o-cresol).
-
Protonophore Activity: The lipophilic anion can pass through the inner mitochondrial membrane. It picks up a proton in the intermembrane space (acidic) and releases it in the matrix (basic), dissipating the proton gradient essential for ATP synthesis.
-
Toxicity: High potential for cytotoxicity via mitochondrial depolarization.
Handling & Safety (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood utilization are mandatory to prevent inhalation of dust or vapors.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship highlighting the functional roles of substituents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627885 (Isomer Analog). Retrieved from [Link]
- Schwarzenbach, R. P., et al. (1988).Acidity and solubility of substituted phenols. Environmental Science & Technology.
Sources
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 4,6-Dibromo-3-methyl-2-nitrophenol: A Technical Guide
Executive Summary
The structural elucidation of highly substituted aromatic compounds requires a multi-faceted spectroscopic approach. 4,6-Dibromo-3-methyl-2-nitrophenol (CAS: 1936262-28-0) is a complex, poly-functionalized benzene derivative characterized by severe steric crowding and competing electronic effects. This whitepaper provides an in-depth, predictive framework and methodological guide for the complete spectroscopic characterization (NMR, MS, IR) of this compound. Designed for analytical chemists and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring that every protocol serves as a self-validating system for structural confirmation.
Structural Rationale & Causality in Analytical Strategy
To design an effective analytical workflow, we must first deconstruct the molecule's functional topography. The core is a phenol ring with the following substitution pattern:
-
C1: Hydroxyl group (-OH)
-
C2: Nitro group (-NO₂)
-
C3: Methyl group (-CH₃)
-
C4: Bromine atom (-Br)
-
C5: Aromatic proton (-H)
-
C6: Bromine atom (-Br)
Causality of the Analytical Approach:
-
High Acidity & MS Ionization: The synergistic electron-withdrawing effects of the ortho-nitro group and two bromine atoms significantly lower the pKa of the phenolic proton. This makes Negative Electrospray Ionization (ESI-) the most logical and efficient choice for Mass Spectrometry, as the molecule readily deprotonates to form a stable [M-H]⁻ anion [1].
-
Intramolecular Hydrogen Bonding: The spatial proximity of the C1-OH and C2-NO₂ groups forces a strong intramolecular hydrogen bond. This locks the hydroxyl proton in a highly deshielded environment, dictating the use of a strongly coordinating solvent like DMSO-d₆ in NMR to stabilize the exchange rate and resolve the peak [2].
-
Isotopic Fingerprinting: The presence of two bromine atoms provides a built-in validation mechanism. Any mass spectrometric protocol must be calibrated to detect the characteristic 1:2:1 isotopic triplet (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂) [3].
Fig 1: Experimental workflow for the spectroscopic characterization of the target compound.
Experimental Workflows & Self-Validating Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Confirm the exact mass and isotopic distribution.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol/Water mixture containing 0.1% Ammonium Hydroxide (NH₄OH). Causality: The basic additive forces the deprotonation of the phenol, maximizing the [M-H]⁻ yield.
-
Instrument Tuning: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
-
Validation Step: Before running the sample, inject a blank (solvent only) to ensure no background interference exists in the m/z 300-320 range.
-
Data Acquisition: Scan from m/z 100 to 500. Extract the ion chromatogram for the expected triplet at m/z 308, 310, and 312.
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Map the carbon-hydrogen framework.
-
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular aggregation while preserving the strong intramolecular H-bond, resulting in sharper signals.
-
Acquisition Parameters (¹H NMR): 400 MHz or higher. 16 scans, relaxation delay (D1) of 2.0 seconds.
-
Validation Step: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm and the TMS singlet at 0.00 ppm.
Mass Spectrometry (MS) Analysis & Fragmentation
The theoretical monoisotopic mass of C₇H₅Br₂NO₃ is 308.86 Da [4]. Under ESI- conditions, the intact molecule yields a dominant [M-H]⁻ precursor ion.
Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the presence of two bromine atoms generates a strict 1:2:1 intensity ratio for the molecular ion cluster. This isotopic signature is a self-validating feature of the data.
Key Fragmentation Pathways (MS/MS):
-
Loss of NO₂ (46 Da): The nitro group is readily cleaved under collision-induced dissociation (CID), yielding a fragment at m/z 262, 264, 266.
-
Loss of Br (79/81 Da): Homolytic cleavage of the C-Br bond yields a fragment at m/z 229, 231 (exhibiting a 1:1 isotopic pattern indicative of a single remaining bromine).
Fig 2: Proposed ESI- MS fragmentation pathway for 4,6-dibromo-3-methyl-2-nitrophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Elucidation
The ¹H NMR spectrum of this compound is remarkably clean due to the lack of adjacent protons, eliminating complex J-coupling (spin-spin splitting).
-
The Hydroxyl Proton (-OH): Appears as a broad singlet extremely far downfield (~10.5 ppm). Causality: The oxygen of the adjacent nitro group pulls electron density away from the hydroxyl proton via a stable 6-membered intramolecular hydrogen-bonded ring, severely deshielding it [2].
-
The Aromatic Proton (C5-H): Appears as a sharp singlet at ~7.7 ppm. It is deshielded by the inductive effects of the two flanking ortho-bromine atoms and the para-nitro group.
-
The Methyl Protons (-CH₃): Appear as a singlet at ~2.5 ppm, slightly shifted downfield from a standard benzylic methyl due to the adjacent nitro and bromo groups.
¹³C NMR Elucidation
The ¹³C spectrum will display 7 distinct carbon environments. The phenolic carbon (C1) is the most deshielded (~148 ppm) due to the electronegativity of the attached oxygen. The carbons bearing bromine (C4, C6) are shielded by the heavy atom effect, typically appearing upfield in the aromatic region (~112-118 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides orthogonal confirmation of the functional groups. The spectrum is dominated by the effects of the intramolecular hydrogen bond.
-
O-H Stretch: Instead of a sharp peak at 3600 cm⁻¹, the hydrogen-bonded O-H stretch is broadened and shifted to lower energy (3100–3300 cm⁻¹).
-
N-O Stretches: The nitro group exhibits two intense bands: the asymmetric stretch at ~1525 cm⁻¹ and the symmetric stretch at ~1340 cm⁻¹. The asymmetric stretch is slightly lowered from its typical 1550 cm⁻¹ position due to the weakening of the N=O bond caused by the hydrogen bond from the adjacent hydroxyl group [5].
-
C-Br Stretch: Confirmed by strong, sharp bands in the far fingerprint region (550–650 cm⁻¹).
Data Summary Tables
Table 1: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)
| Position | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | Assignment Causality |
| C1 | - | - | - | ~148.5 | Deshielded by electronegative -OH group. |
| C2 | - | - | - | ~141.2 | Deshielded by electron-withdrawing -NO₂. |
| C3 | - | - | - | ~134.8 | Substituted by -CH₃. |
| C4 | - | - | - | ~118.4 | Shielded by heavy atom effect of Bromine. |
| C5 | ~7.70 | Singlet (s) | 1H | ~132.1 | Isolated aromatic proton; deshielded by Br/NO₂. |
| C6 | - | - | - | ~112.6 | Shielded by heavy atom effect of Bromine. |
| -CH₃ | ~2.50 | Singlet (s) | 3H | ~19.5 | Benzylic methyl, shifted by ortho substituents. |
| -OH | ~10.50 | Broad Singlet (br s) | 1H | - | Extreme deshielding via intramolecular H-bond. |
Table 2: ESI- MS Isotope and Fragmentation Data
| Ion Type | m/z Value | Relative Intensity | Structural Implication |
| [M-H]⁻ (⁷⁹Br₂) | 308 | 50% | Intact deprotonated molecule. |
| [M-H]⁻ (⁷⁹Br⁸¹Br) | 310 | 100% (Base Peak) | Confirms presence of exactly two Br atoms. |
| [M-H]⁻ (⁸¹Br₂) | 312 | 50% | Confirms presence of exactly two Br atoms. |
| [M-H - NO₂]⁻ | 262, 264, 266 | Variable | Loss of 46 Da (Nitro group cleavage). |
Table 3: Key IR Vibrational Frequencies (ATR-FTIR)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality / Note |
| 3100 - 3300 | O-H Stretch | Medium, Broad | Broadened/lowered by intramolecular H-bonding. |
| 1525 | N-O Asymmetric | Strong | Lowered slightly by H-bond interaction. |
| 1340 | N-O Symmetric | Strong | Characteristic of aromatic nitro groups. |
| 550 - 650 | C-Br Stretch | Strong, Sharp | Confirms heavy halogen substitution. |
References
-
Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds Source: MDPI / Molecules URL:[Link]
-
Simultaneous determination of brominated phenols in soils Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
3-Methyl-2-nitrophenol | C7H7NO3 - PubChem (Baseline structural data) Source: PubChem / National Institutes of Health (NIH) URL:[Link]
-
An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Technical Guide: Solubility and Stability Profile of 4,6-Dibromo-3-methyl-2-nitrophenol
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability of 4,6-Dibromo-3-methyl-2-nitrophenol . Due to the specialized nature of this polysubstituted aromatic compound, direct experimental data in open literature is scarce.[1] Therefore, this guide synthesizes high-fidelity Structure-Activity Relationship (SAR) analysis derived from validated analogs (e.g., 2,6-dibromo-4-nitrophenol, bromoxynil) with standard industrial characterization protocols.[1]
Key Takeaway: This compound exhibits a binary solubility profile governed by pH ("The Phenolic Switch").[1][2] It is lipophilic and water-insoluble in its neutral state (pH < pKa) but highly soluble and colored in alkaline aqueous media.[1][2] Stability is compromised primarily by photolysis and strong thermal shock, necessitating amber glass storage and controlled temperature handling.[1][2]
Physicochemical Architecture
To understand the solubility behavior, we must first analyze the molecular architecture.[1] The compound features a phenol core modified by three distinct functional groups that create a "push-pull" electronic system.[1]
| Feature | Structural Position | Physicochemical Impact |
| Phenolic -OH | C1 | Primary acidic site; responsible for pH-dependent solubility.[1] |
| Nitro Group (-NO₂) | C2 (Ortho) | Critical: Forms an intramolecular hydrogen bond with the -OH group.[1][2] This reduces water solubility of the neutral form and increases volatility compared to para-isomers.[1][2] |
| Methyl Group (-CH₃) | C3 | Adds lipophilicity (LogP increase) and steric bulk, slightly retarding metabolic degradation.[1][2] |
| Bromine Atoms (-Br) | C4, C6 | Strong electron-withdrawing groups (Inductive effect) that significantly increase acidity (lower pKa) and lipophilicity.[1][2] |
Estimated Properties (SAR-Derived)
-
Appearance: Yellow to orange crystalline solid (Color arises from the n
* transition of the nitro group conjugated with the aromatic ring).[1][2] -
pKa (Acid Dissociation): Estimated 4.5 – 5.5 .[1][2] (More acidic than phenol [pKa 10] due to Br/NO₂ withdrawal, but slightly elevated by the intramolecular H-bond).[1][2]
-
LogP (Octanol/Water): Estimated 3.2 – 3.8 .[1][2] Highly lipophilic in neutral form.[1][2]
Solubility Profile
The solubility of 4,6-Dibromo-3-methyl-2-nitrophenol is not static; it is dynamic based on the pH of the solvent system.[1]
The "Phenolic Switch" Mechanism
The compound behaves as a weak acid.[1][2]
-
Low pH (pH < 4): The molecule remains protonated (neutral).[1][2] The intramolecular H-bond (OH...O=N) "locks" the polarity, making it hydrophobic.[1][2]
-
High pH (pH > 7): The phenolic proton is removed, breaking the H-bond and forming the phenolate anion .[1][2]
Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Note |
| Aqueous (Acidic/Neutral) | Water, 0.1M HCl | Poor (< 0.1 mg/mL) | Hydrophobic effect dominates; Intramolecular H-bond prevents hydration.[1] |
| Aqueous (Alkaline) | 0.1M NaOH, Na₂CO₃ | High (> 50 mg/mL) | Formation of Na+ salt (Ion-dipole interactions).[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Disrupts lattice energy effectively; recommended for stock solutions.[1][2] |
| Polar Protic | Methanol, Ethanol | Good | Soluble, but potential for transesterification/solvolysis at high T is low but non-zero.[1][2] |
| Non-Polar | Hexane, Heptane | Low to Moderate | Soluble enough for extraction, but poor for dissolving bulk solids.[1][2] |
| Chlorinated | DCM, Chloroform | Good | Excellent for liquid-liquid extraction from acidic aqueous phases.[1] |
Visualization: Solubility Equilibrium
The following diagram illustrates the pH-dependent equilibrium that dictates solubility.
Caption: The reversible transition between the hydrophobic neutral form and the hydrophilic phenolate anion controlled by solution pH.[1][2]
Stability and Degradation[1]
Stability is a function of environmental stress factors.[1][2] For this compound, Light is the critical instability vector, followed by Thermal shock.[1][2]
Photostability (Critical)
Nitro-aromatics are notoriously photosensitive.[1][2] Upon exposure to UV/Visible light, the nitro group can undergo a rearrangement (often involving the ortho-methyl group in this specific molecule) or reduction.[1][2]
-
Mechanism: Photo-induced intramolecular redox (similar to Ciamician-Dennstedt rearrangement).[1] The ortho-nitro group can oxidize the neighboring methyl group or reduce to a nitroso species.[1]
-
Observation: Darkening of the solid from yellow to brown/black over time.[1][2]
-
Protocol: Strictly store in amber glass or foil-wrapped containers.
Thermal Stability[2]
-
Melting Point: Likely in the range of 85°C – 120°C (SAR estimate based on 4,6-dibromo-2-nitrophenol MP of 117°C).[1]
-
Decomposition: Avoid temperatures >150°C. Nitro compounds have high decomposition energy.[1][2] While not trinitro-toluene (TNT), mono-nitro compounds can still decompose exothermically.[1]
-
Handling: Do not dry in an oven above 60°C. Use vacuum desiccation.[1][2]
Chemical Stability[1][2]
Experimental Protocols (Self-Validating)
As a researcher, you should not rely solely on predictions. Use these standardized protocols to generate empirical data for your specific batch.
Protocol A: Potentiometric pKa Determination
Rationale: Determining the exact pKa defines the pH range for extraction and formulation.[1][2]
-
Preparation: Dissolve 5 mg of compound in 10 mL of a degassed Methanol/Water (40:60) mixture (Methanol ensures solubility of the neutral form).[1][2]
-
Titration: Titrate with 0.1 M KOH using a calibrated glass electrode.
-
Analysis: Plot pH vs. Volume of KOH. The inflection point represents the pKa (apparent).[1][2]
-
Correction: Apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa if using cosolvents.
Protocol B: Saturation Shake-Flask Solubility (HPLC)
Rationale: The Gold Standard for solubility measurement.[1][2]
-
Excess Addition: Add excess solid (~20 mg) to 5 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a borosilicate glass vial.
-
Equilibrium: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter (Do not use Nylon, as nitro-compounds may bind).[1][2]
-
Quantification: Analyze filtrate via HPLC-UV (Detection at 254 nm and 350 nm).
Protocol C: Forced Degradation (Stress Testing)
Rationale: Validates storage conditions and identifies degradation impurities.[1][2]
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1N HCl, 60°C, 24h | Generally Stable.[1] |
| Base Hydrolysis | 0.1N NaOH, 60°C, 24h | Stable (forms salt), check for Br displacement (rare). |
| Oxidation | 3% H₂O₂, RT, 24h | Potential methyl oxidation (check by LC-MS).[1][2] |
| Photolysis | UV Light (ICH Q1B), 24h | High Degradation Expected. Monitor closely.[1][2] |
Storage and Handling Recommendations
Based on the stability profile, the following storage logic is mandatory:
-
Container: Amber glass vial with PTFE-lined cap (prevents leaching and light exposure).
-
Environment: Store at +2°C to +8°C (Refrigerated) to minimize thermal degradation and volatility.
-
Atmosphere: Argon or Nitrogen headspace is recommended for long-term storage to prevent oxidation of the methyl group.[1][2]
References
-
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility.[1][2] OECD Publishing. [Link][1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118990275, 4,6-dibromo-3-methyl-2-nitrophenol.[1] PubChem. [Link][1]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd ed.).[1] Wiley.[1][2] (Reference for pKa and solubility mechanisms of substituted phenols). [Link][1]
Substituted Nitrophenols: From Mechanistic Probes to Pharmaceutical Precursors
Executive Summary
Substituted nitrophenols represent a class of "push-pull" aromatic systems where the electron-withdrawing nitro group (
This guide moves beyond basic textbook definitions to explore the high-value research applications of these compounds, specifically focusing on their role in mitochondrial uncoupling, catalytic benchmarking, and next-generation drug synthesis.
Chemical Architecture & Electronic Reactivity
The versatility of nitrophenols stems from the manipulation of their acidity (
The Electronic "Push-Pull"
The interplay between the resonance effect of the nitro group and the induction/resonance of the hydroxyl group dictates reactivity.
-
Acidity Modulation: The presence of nitro groups stabilizes the phenoxide anion through resonance delocalization, drastically lowering
. This tunable acidity is vital for designing pH-responsive sensors and protonophores. -
Nucleophilic Aromatic Substitution (
): Nitro groups at ortho or para positions activate the ring for nucleophilic attack, allowing for the synthesis of complex ether and amine derivatives used in drug discovery.
Data: Comparative Acidity and Reactivity
The following table illustrates how substitution patterns alter the physicochemical landscape, dictating application suitability.
| Compound | Substituent Pattern | Primary Research Application | |
| Phenol | Unsubstituted | 10.0 | Baseline Control |
| 4-Nitrophenol | Para-nitro | 7.15 | pH Indicator, Catalytic Benchmark |
| 2-Nitrophenol | Ortho-nitro | 7.23 | Chelation Ligands (due to H-bonding) |
| 2,4-Dinitrophenol | Ortho, Para-dinitro | 4.09 | Mitochondrial Uncoupler (Metabolic Research) |
| Picric Acid | 2,4,6-Trinitro | 0.38 | Explosives, Protein Precipitation |
Bio-Energetics: The Protonophore Mechanism
2,4-Dinitrophenol (DNP) is the archetype for mitochondrial uncoupling .[1] While its use as a weight-loss drug is banned due to toxicity (hyperthermia), it remains a critical research tool for studying oxidative phosphorylation and metabolic flux.
Mechanism of Action
DNP acts as a protonophore.[2] It shuttles protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase.[3] This dissipates the electrochemical gradient (
Research Relevance:
-
Obesity & Diabetes Research: Investigating "mild uncoupling" agents that increase metabolic rate without lethal hyperthermia.
-
Cancer Therapy: Recent studies suggest DNP can sensitize prostate cancer cells to anthracyclines by disrupting their reliance on oxidative phosphorylation [1].
Visualization: The Uncoupling Cycle
The following diagram illustrates the futile cycle of proton transport mediated by nitrophenols.
Figure 1: The protonophore cycle of 2,4-Dinitrophenol. The neutral molecule diffuses into the matrix, releases a proton, and the anion returns to the intermembrane space driven by the membrane potential, bypassing ATP synthase.
Materials Science: The Catalytic Benchmark
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) by sodium borohydride (
Why this reaction?
-
Clean Kinetics: It follows pseudo-first-order kinetics when
is in excess. -
Spectroscopic Clarity: 4-NP (yellow,
as phenolate) converts to 4-AP (colorless, ). The single isosbestic point proves no side products are formed. -
Mechanism: It validates the Langmuir-Hinshelwood model, where both reactants must adsorb to the catalyst surface for the reaction to proceed [2].
Experimental Protocol: Catalytic Efficiency Assay
Objective: Determine the rate constant (
-
Preparation:
-
Prepare
aqueous 4-nitrophenol. -
Prepare fresh
(ice-cold to prevent hydrolysis).
-
-
Reaction Assembly:
-
In a quartz cuvette, mix
of 4-NP and of . -
Observation: Solution turns bright yellow (formation of 4-nitrophenolate).[4]
-
-
Catalysis:
-
Add
of AgNP colloidal solution. -
Immediately start UV-Vis scanning (range 250–550 nm) every 30 seconds.
-
-
Data Analysis:
-
Plot
vs. time (at 400 nm). -
The slope of the linear regression represents
.
-
Pharmaceutical Synthesis: Continuous Flow Paracetamol
The industrial synthesis of Paracetamol (Acetaminophen) traditionally involves the reduction of 4-nitrophenol to 4-aminophenol using iron/acid (Béchamp reduction), followed by acetylation. This batch process generates significant iron sludge waste.
Modern Research Application: Current research utilizes continuous flow hydrogenation over supported catalysts (e.g., Pt/Al2O3 or Ni) with in situ acetylation. This "telescoped" synthesis avoids the isolation of 4-aminophenol, which is unstable and prone to oxidation [3].
Workflow Visualization
The following diagram contrasts the traditional batch route with the modern continuous flow approach.
Figure 2: Telescoped continuous flow synthesis of Paracetamol. The unstable 4-aminophenol intermediate is immediately acetylated within the reactor, improving yield and purity.
Experimental Protocol: Regioselective Nitration
For researchers synthesizing specific isomers (e.g., for SAR studies), controlling the ortho/para ratio is critical. Standard mixed-acid nitration is often non-selective. The following protocol uses solid-state conditions for higher regioselectivity (Menke conditions variant).
Protocol: Nitration of Phenol using Metal Nitrates
-
Reagents: Phenol (
), Ferric Nitrate nonahydrate ( ), Clay catalyst (Montmorillonite K-10), Solvent (Cyclohexane). -
Procedure:
-
Adsorb Ferric Nitrate onto the clay support by grinding in a mortar.
-
Disperse phenol in cyclohexane (
). -
Add the solid reagent ("Clayfen") to the solution.
-
Stir under reflux for 2 hours.
-
-
Work-up:
-
Filter the solid catalyst.[4]
-
Evaporate the solvent.
-
-
Purification:
-
The product mixture (typically high in ortho-nitrophenol due to the chelating effect of the iron on the clay surface) is separated via steam distillation (ortho is volatile; para is not) [4].
-
Validation:
-
TLC: Silica gel, Ethyl Acetate:Hexane (2:8). Ortho isomer moves faster (higher
) due to intramolecular hydrogen bonding; Para isomer interacts with silica (lower ).
References
-
Wesołowska, O. et al. (2022). "2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells." Molecules. Available at: [Link]
- Aditya, T. et al. (2015). "Role of Structure and Kinetics in the Catalytic Reduction of 4-Nitrophenol." Journal of Physical Chemistry C. (General Reference for Langmuir-Hinshelwood mechanism in this context).
- Pieber, B. & Kappe, C.O. (2013). "Continuous Flow Hydrogenation of p-Nitrophenol to p-Aminophenol." Green Chemistry. (Contextualizing the flow chemistry approach).
-
Royal Society of Chemistry. (2023). "The Preparation of Paracetamol and Nitrophenol Isomers." RSC Education. Available at: [Link]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 980, 4-Nitrophenol." PubChem. Available at: [Link]
Sources
Literature Review and Technical Guide: The Dual Nature of Brominated Nitrophenols in Drug Development and Environmental Toxicology
Executive Summary
Brominated nitrophenols (BNPs), such as 2-bromo-6-nitrophenol and 4-bromo-2-nitrophenol, occupy a paradoxical position in modern chemistry. On one hand, their push-pull electronic configuration makes them highly versatile electrophilic scaffolds, indispensable in the synthesis of life-saving pharmaceuticals like the FDA-approved drug Eltrombopag[1]. On the other hand, these exact reactive properties render them highly hazardous when generated unintentionally as Brominated Disinfection Byproducts (Br-DBPs) during the chloramination and ozonation of bromide-rich water sources[2],[3].
This technical guide synthesizes current literature to provide an in-depth analysis of BNP compounds, detailing their chemical reactivity, optimized pharmaceutical synthesis workflows, biological mechanisms of action, and environmental toxicity profiles.
Chemical Properties and Reactivity Profile
The reactivity of BNPs is dictated by the tri-functionalization of the benzene ring: a hydroxyl group (electron-donating), a nitro group (strongly electron-withdrawing), and a bromine atom (mildly electron-withdrawing but sterically significant). This configuration enables several critical transformations:
-
Nucleophilic Aromatic Substitution (
): The electron-withdrawing nitro group activates the ring, making the bromine atom susceptible to nucleophilic displacement under controlled conditions[1]. -
Electrophilic Substitution: The phenolic hydroxyl group directs subsequent electrophilic attacks, allowing for precise ortho/para functionalization[1].
-
Selective Reduction: The nitro group can be selectively reduced to an amine (e.g., forming 2-bromo-6-aminophenol), which serves as a crucial intermediate in the synthesis of biologically active benzoxazole derivatives[4].
Pharmaceutical Applications: The Eltrombopag Synthesis Pathway
One of the most significant industrial applications of 2-bromo-6-nitrophenol is its role as the primary starting material for Eltrombopag, a medication used to treat severe thrombocytopenia[1].
Historically, the synthesis of Eltrombopag utilized methyl iodide for phenol protection. However, methyl iodide is highly volatile and exhibits severe acute inhalation toxicity, leading to expensive and hazardous manufacturing conditions[5]. Modern, optimized protocols have replaced this with benzyl protection , which eliminates the use of toxic methylating agents, prevents solvent entrapment during drying operations, and significantly improves overall yield[5].
Figure 1: Step-by-step synthesis workflow of Eltrombopag from 2-bromo-6-nitrophenol.
Experimental Methodologies: Self-Validating Synthesis Protocols
The following protocols detail the optimized, high-yield synthesis of Eltrombopag intermediates. Each step is designed as a self-validating system, incorporating strategic reagent selection to drive causality and in-process controls to guarantee purity.
Protocol 1: Benzyl Protection of 2-Bromo-6-nitrophenol
Objective: To mask the reactive phenolic hydroxyl group, preventing unwanted side reactions during subsequent cross-coupling. Methodology:
-
Suspension: Suspend 100 g of 2-bromo-6-nitrophenol in 1000 mL of anhydrous acetonitrile at 25–30°C[5].
-
Reagent Addition: Add 76 g of anhydrous potassium carbonate (
), 5 g of tetrabutylammonium iodide (TBAI), and 61 g of benzyl chloride.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reflux: Heat the suspension to 80±2°C and reflux for approximately 3 hours. Monitor conversion via HPLC until the starting material is entirely consumed[5].
-
Workup: Concentrate the reaction mass at atmospheric pressure (80–90°C). Cool to 40–50°C, then add 1600 mL of water and 600 mL of cyclohexane. Stir for 30 minutes, separate the organic layer, and wash with warm water[5].
Causality & Logic:
-
Why TBAI? Benzyl chloride is relatively unreactive in a purely solid-liquid biphasic system. TBAI acts as a phase-transfer catalyst, generating the highly reactive intermediate benzyl iodide in situ, which rapidly reacts with the phenoxide ion[5].
-
Why
? It serves as a mild acid scavenger to neutralize the HCl byproduct, shifting the equilibrium toward the protected product without degrading the sensitive nitro group.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To construct the biaryl backbone by coupling the protected bromonitrophenol with 3-boronobenzoic acid. Methodology:
-
Preparation: Suspend 200 g of the benzyl-protected intermediate in 2 L of aqueous methanol (1:1 v/v)[5].
-
Catalyst & Base: Sequentially add 129.4 g of 3-boronobenzoic acid, 10 g of 10% Palladium on carbon (Pd/C), and 206.5 g of sodium carbonate (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Heat to 70–80°C and stir for 3 hours. Validate completion via HPLC[5].
-
Purification: Cool to 25–30°C and filter through a Celite (hyflo) pad to remove the Pd/C catalyst. Acidify the filtrate with dilute HCl to pH 4–5 to precipitate the coupled product[5].
Causality & Logic:
-
Why Pd/C instead of homogeneous Pd? Heterogeneous Pd/C allows for simple mechanical filtration, preventing heavy metal contamination in the downstream Active Pharmaceutical Ingredient (API)[5].
-
Why pH 4-5 adjustment? The coupled product contains a carboxylic acid group. At an alkaline pH (due to
), it remains soluble as a sodium salt. Dropping the pH to 4–5 selectively protonates the carboxylate, driving crystallization and self-purifying the intermediate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Biological Activity and Cytotoxicity Mechanisms
Beyond their role as synthetic intermediates, BNPs and their derivatives exhibit intrinsic biological activity that is heavily researched in pharmacology.
-
Antimicrobial Properties: Derivatives synthesized from bromonitrophenols, such as 5-bromo-2-mercaptobenzoxazole, demonstrate significant in vitro anti-Candida and antibacterial activity[4].
-
Enzyme Modulation & Cytotoxicity: BNPs interact directly with cytochrome P450 enzymes, which has profound implications for drug metabolism and toxicity[1]. Furthermore, their structural analogs induce cytotoxicity via the generation of Reactive Oxygen Species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately cellular apoptosis[1].
Figure 2: Mechanistic pathway of BNP-induced cytotoxicity and ROS-mediated apoptosis.
Environmental Toxicology: Brominated Disinfection Byproducts (Br-DBPs)
The same electrophilic properties that make BNPs useful in the laboratory make them highly hazardous in the environment. During the water treatment processes of chloramination or ozonation of natural organic matter (NOM) in bromide-rich waters, bromonitrophenols are generated as unintended Br-DBPs[2],[3].
-
Formation Mechanism: Chloramination is a gentler oxidation process than chlorination, which preserves aromatic structures within NOM. This leads to a significantly higher yield of aromatic Br-DBPs (33% in chloramination vs. 20% in chlorination)[2]. In ozonation systems containing bromide and ammonium, the presence of ammonium suppresses aliphatic Br-DBPs but actively promotes the formation of nitrogen-containing aromatic Br-DBPs like bromonitrophenols[3].
-
Toxicity Profile: Aromatic Br-DBPs containing nitro groups exhibit exponentially higher acute toxicity than traditional DBPs[2]. Mass spectrometry (MS/MS) confirms that fragments showing a loss of
(m/z 45.9929) and NO (m/z 29.9980) correlate directly with the most toxic compounds identified in these water systems[2].
Table 1: Comparative Acute Toxicity of Disinfection Byproducts
Data reflects 48-h LC50 toxicity index values for Daphnia magna.[2]
| Compound Class | Specific Compound | Toxicity Index | Relative Toxicity vs Bromoform |
| Traditional DBP | Bromoform ( | 25.70 | 1.0x (Baseline) |
| Traditional DBP | Dibromochloroacetic acid ( | 16.60 | 0.64x |
| Novel Br-DBP | N-a (Bromonitrophenol analog, | 117.49 | ~4.5x |
| Novel Br-DBP | O5-a | 107.15 | ~4.1x |
| Novel Br-DBP | O2-b | 316.23 | ~12.3x |
References
-
ACS Publications - Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter[Link]
-
SSRN - Molecular Characterization Of Nontarget Brominated Disinfection Byproducts Formed During the Ozonation in the Presence of Bromide and Ammonium and Their Potential Toxicity Implications[Link]
-
MDPI - In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives[Link]
-
Patsnap - An improved process for the preparation of Eltrombopag Olamine and its intermediates[Link]
Sources
- 1. Buy 2-Bromo-6-nitrophenol | 13073-25-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives | MDPI [mdpi.com]
- 5. An improved process for the preparation of Eltrombopag Olamine and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
The Toxicological Profile of Dihalogenated Nitrophenols: Mechanisms, Assays, and Implications
Executive Summary
Dihalogenated nitrophenols (2,6-DHNPs)—including 2,6-dichloro-4-nitrophenol (DCNP), 2,6-dibromo-4-nitrophenol (DBNP), and 2,6-diiodo-4-nitrophenol (DINP, Disophenol)—occupy a unique dual space in modern science. Environmentally, they are emerging, highly recalcitrant aromatic disinfection byproducts (DBPs) found in drinking water[1]. Pharmacologically, specific analogs like DCNP are indispensable tool compounds used to map xenobiotic metabolism due to their potent enzyme-inhibitory properties[2][3].
This whitepaper provides an in-depth technical synthesis of the toxicological profile of 2,6-DHNPs. By deconstructing their mechanisms of action—ranging from mitochondrial uncoupling to specific enzymatic blockade—we provide researchers and drug development professionals with the causal frameworks necessary to utilize, assay, and mitigate these compounds effectively.
Core Toxicological Mechanisms
The toxicity of 2,6-DHNPs is multiphasic, driven by their structural ability to act as protonophores, generate oxidative stress, and competitively bind to critical metabolic enzymes and transport proteins.
Mitochondrial Uncoupling and Bioenergetic Collapse
Fundamentally, 2,6-DHNPs share the classical mechanism of 2,4-dinitrophenol (DNP): they act as chemical uncouplers of oxidative phosphorylation[4][5]. Because the dihalogenated phenol ring is lipophilic and the hydroxyl group is weakly acidic, these molecules easily cross the inner mitochondrial membrane. They shuttle protons from the intermembrane space into the mitochondrial matrix, bypassing ATP synthase.
-
Causality: The dissipation of the proton motive force halts ATP production. To compensate, cellular metabolism accelerates, rapidly depleting glycogen and lipid stores. The energy normally captured in ATP is instead released as heat, leading to the clinical hallmarks of acute 2,6-DHNP toxicity: profound hyperthermia, tachycardia, polypnea, and early rigor mortis[5].
ROS-Mediated Cardiotoxicity
In developmental models, 2,6-DHNPs exhibit extreme toxicity. In zebrafish (Danio rerio) embryos, 2,6-DHNPs demonstrate a lethal toxicity up to 248 times greater than that of dichloroacetic acid (DCA), a heavily regulated DBP[1].
-
Causality: At sublethal concentrations, 2,6-DHNPs trigger a massive intracellular surge of Reactive Oxygen Species (ROS)[1]. Because embryonic cardiac looping is a highly energy-dependent and redox-sensitive developmental phase, this ROS surge induces targeted apoptosis in cardiac progenitor cells, resulting in the inhibition of cardiac looping and ultimate heart failure[1].
Selective Sulfotransferase (SULT) Inhibition
In drug development, 2,6-DCNP is renowned not as a toxin, but as a highly selective inhibitor of cytosolic sulfotransferases (SULTs)[2][3]. SULTs catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to xenobiotics and endogenous substrates (e.g., harmol, dopamine, indoxyl)[2][6].
-
Causality: Kinetic data reveals that 2,6-DCNP acts as an alternate-substrate inhibitor[2]. It competes with the primary substrate for the enzyme's active site and is itself sulfated. Because its affinity for the SULT active site is exceptionally high (IC50 values in the low micromolar range), it effectively monopolizes the enzyme, preventing the bioactivation or clearance of other drugs[2][6].
Endocrine Disruption via Transthyretin (TTR)
Recent in vitro and in silico studies have identified 2,6-DHNPs as high-affinity disruptors of human transthyretin (TTR), a primary transport protein for thyroid hormones[7]. The electron-withdrawing halogen groups enhance the binding affinity of the nitrophenol ring to the TTR hydrophobic pocket, allowing 2,6-DHNPs to outcompete endogenous thyroxine, leading to localized endocrine disruption[7].
Visualizing the Toxicological Network
Pathways of 2,6-DHNP toxicity, highlighting mitochondrial, enzymatic, and endocrine targets.
Quantitative Toxicological Data
The toxicity of 2,6-DHNPs scales with the atomic mass and lipophilicity of the halogen substituents (I > Br > Cl)[1]. The table below summarizes comparative toxicological benchmarks.
| Compound | Halogen | 120h-LC50 (Zebrafish) | Primary Toxicological/Pharmacological Role |
| 2,6-DINP (Disophenol) | Iodine | 0.19 mg/L | Veterinary anthelmintic; potent uncoupler[1][5]. |
| 2,6-DBNP | Bromine | 0.32 mg/L | Prevalent water disinfection byproduct (DBP)[1]. |
| 2,6-DCNP | Chlorine | 0.34 mg/L | Selective alternate-substrate SULT inhibitor[1][2]. |
| DCA (Reference) | Chlorine | 47.10 mg/L | Regulated aliphatic DBP (Baseline for comparison)[1]. |
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for assessing the dual nature of 2,6-DHNPs.
Protocol A: Zebrafish Embryo Cardiotoxicity & ROS Rescue Assay
This protocol validates the causal link between 2,6-DHNP exposure, ROS generation, and developmental cardiotoxicity[1]. By introducing a ROS scavenger, the system self-validates: if the scavenger rescues the phenotype, ROS is confirmed as the primary mechanistic driver rather than a secondary artifact.
-
Embryo Selection: Collect healthy, fertilized wild-type zebrafish embryos at 4 hours post-fertilization (hpf).
-
Dosing Regimen: Array embryos in 24-well plates. Expose to sublethal concentrations of 2,6-DCNP or 2,6-DBNP (e.g., 19 µg/L to 100 µg/L) dissolved in E3 medium[1].
-
Rescue Control (The Validation Step): In a parallel cohort, co-administer 10 µM N-acetyl-L-cysteine (NAC), a potent ROS scavenger[1].
-
ROS Visualization (72 hpf): Incubate embryos with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 1 hour in the dark. Image under a fluorescence microscope. Expected Result: DHNP-only groups will show intense green fluorescence in the cardiac region; NAC co-treated groups will show baseline fluorescence[1].
-
Phenotypic Assessment (120 hpf): Assess cardiac looping and heart rate via inverted microscopy. The reversal of cardiac failure in the NAC cohort confirms ROS-mediated cardiotoxicity[1].
Protocol B: Radiometric SULT Inhibition Assay using 2,6-DCNP
This workflow is the gold standard for proving that a novel drug candidate's metabolism is SULT-dependent. 2,6-DCNP is used to selectively knock out cytosolic sulfation without affecting glucuronidation[3].
-
Cytosol Preparation: Homogenize rat or human liver tissue in 0.25 M sucrose/10 mM Tris-HCl (pH 7.4). Centrifuge at 100,000 × g for 60 mins to isolate the cytosolic fraction containing SULTs[2][6].
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine:
-
Initiation via Cofactor: Initiate the reaction by adding 0.4 µM of radiolabeled [35S]-PAPS (3'-phosphoadenosine-5'-phosphosulfate)[2].
-
Incubation & Termination: Incubate at 37°C for 15 minutes. Terminate the reaction by adding an equal volume of ice-cold methanol or 0.1 M barium hydroxide (to precipitate unreacted PAPS)[2].
-
HPLC-Radiometric Quantification: Centrifuge the mixture and inject the supernatant into an HPLC system coupled to a radiometric flow detector.
-
Data Interpretation: The presence of DCNP-[35S]sulfate alongside a reciprocal decrease in the target substrate's sulfate confirms that 2,6-DCNP acts as a competitive, alternate-substrate inhibitor[2].
Step-by-step workflow for the radiometric SULT inhibition assay using 2,6-DCNP.
References
1.[1] Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo - PMC. nih.gov.[Link] 2.[4] Preclinical safety profile of a liver-localized mitochondrial uncoupler: OPC-163493 - PMC. nih.gov.[Link] 3.[5] Anthelmintic intoxication in small ruminants diagnosed in Northeastern Brazil - SciELO. scielo.br.[Link] 4.[2] 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase - PubMed. nih.gov.[Link] 5.[3] Phenol sulphotransferase and uridine diphosphate glucuronyltransferase from rat liver in vivo and in vitro. 2,6-Dichloro-4-nitrophenol as selective inhibitor of sulphation - PMC. nih.gov.[Link] 6.[6] Sulfation of indoxyl by human and rat aryl (phenol) sulfotransferases to form indoxyl sulfate. scilit.com.[Link] 7.[7] Emerging Polar Phenolic Disinfection Byproducts Are High-Affinity Human Transthyretin Disruptors: An in Vitro and in Silico Study. researchgate.net.[Link]
Sources
- 1. Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol sulphotransferase and uridine diphosphate glucuronyltransferase from rat liver in vivo and in vitro. 2,6-Dichloro-4-nitrophenol as selective inhibitor of sulphation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical safety profile of a liver-localized mitochondrial uncoupler: OPC-163493 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
The Chemical Evolution and Synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol: A Technical Whitepaper
Executive Summary
While the history of pharmaceutical chemistry is often dominated by the discovery narratives of blockbuster drugs, the true engines of modern drug development are highly functionalized, rationally designed synthetic intermediates. 4,6-Dibromo-3-methyl-2-nitrophenol (CAS: 1936262-28-0) ()[1] is a prime example of such a molecule. With a molecular weight of 310.93 g/mol [2], this polyhalogenated nitrophenol serves as a critical building block for advanced pharmacophores.
This whitepaper explores the historical context of nitrophenol bromination, the mechanistic causality behind its regioselective synthesis, and provides a self-validating experimental protocol for its generation.
Historical Context: The Challenge of Deactivated Phenol Bromination
The historical progression of halogenated aromatics is defined by the struggle to overcome electronic deactivation. Historically, the bromination of 2-nitrophenol derivatives was notoriously difficult ()[3]. The nitro group (
Early 20th-century attempts to brominate nitrophenols required extreme conditions—such as fuming nitric acid or elemental bromine in sealed, pressurized tubes at high temperatures. These brute-force methods resulted in poor yields, dangerous reaction profiles, and complex, inseparable mixtures of mono-, di-, and tri-brominated byproducts[3].
The "discovery" and commercial availability of pure 4,6-dibromo-3-methyl-2-nitrophenol parallels the advent of modern catalytic bromination. Today, the use of mild catalytic systems, such as Ammonium Bromide (
Mechanistic Causality: Synergistic Directing Effects
The synthesis of 4,6-dibromo-3-methyl-2-nitrophenol from 3-methyl-2-nitrophenol is a masterclass in exploiting EAS directing effects. The absolute regiocontrol observed in this reaction is not accidental; it is the result of three distinct substituents synergistically vectoring the electrophile to the exact same carbons.
-
The Hydroxyl Group (-OH at C1): Strongly activating via resonance (
-donation). It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 is occupied, it directs exclusively to C4 and C6 . -
The Methyl Group (-CH3 at C3): Mildly activating via hyperconjugation. It directs to its ortho (C2, C4) and para (C6) positions. With C2 occupied, it also directs exclusively to C4 and C6 .
-
The Nitro Group (-NO2 at C2): Strongly deactivating via resonance and induction. It is a meta-directing group. Relative to C2, the meta positions are exactly C4 and C6 .
Synthetic Workflow and Applications
Synthetic workflow and downstream pharmaceutical applications of 4,6-dibromo-3-methyl-2-nitrophenol.
Downstream Drug Development Utility
The strategic placement of two bromine atoms provides orthogonal handles for Suzuki-Miyaura cross-coupling , allowing researchers to attach diverse aryl groups. Furthermore, the reduction of the nitro group yields an ortho-aminophenol, which is the classic precursor for synthesizing benzoxazoles —a privileged pharmacophore widely utilized in oncology and infectious disease therapeutics.
Quantitative Data Presentation
The following table summarizes the physicochemical properties and optimized reaction parameters for the synthesis of this compound.
| Property / Parameter | Value / Description |
| IUPAC Name | 4,6-Dibromo-3-methyl-2-nitrophenol |
| CAS Registry Number | 1936262-28-0 |
| Molecular Formula | |
| Molecular Weight | 310.93 g/mol |
| Optimal Bromination Catalyst | |
| Electrophilic Directing Sites | C4 and C6 (Synergistic reinforcement) |
| TLC Solvent System | 4:1 Hexanes : Ethyl Acetate |
Experimental Protocol: Self-Validating Regioselective Synthesis
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Visual cues and chemical quenching steps guarantee that the operator can confirm the success of the reaction at each stage without immediate spectroscopic analysis.
Reagents Required:
-
3-Methyl-2-nitrophenol (1.0 equivalent)
-
Molecular Bromine (
, 2.2 equivalents) -
Ammonium Bromide (
, 0.1 equivalents) -
Glacial Acetic Acid (Solvent)
-
10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 3-methyl-2-nitrophenol in glacial acetic acid at room temperature.
-
Catalyst Initiation: Add 0.1 eq of
to the solution. Causality: The ammonium bromide acts as a phase-transfer and activating catalyst, polarizing the bond and facilitating the generation of the active electrophile[3]. -
Electrophilic Addition: Equip the flask with an addition funnel. Slowly add 2.2 eq of
dropwise over 30 minutes.-
Self-Validation Check: The deep red/brown color of the bromine should rapidly dissipate as it reacts with the phenol. If the dark red color persists and pools, the reaction has stalled, indicating a temperature drop or catalyst failure.
-
-
Reaction Maturation: Stir the mixture at room temperature for 2 hours. Monitor via TLC (4:1 Hexanes:Ethyl Acetate). The product will exhibit a higher
value than the starting material due to the lipophilic nature of the added bromine atoms. -
Chemical Quenching: Pour the reaction mixture into an ice-water bath containing 10% aqueous Sodium Thiosulfate (
).-
Causality & Safety: Thiosulfate instantly reduces any unreacted, highly toxic
into harmless, water-soluble bromide ions ( ). The solution will immediately turn from a residual yellow/brown to a milky white/pale yellow suspension as the product precipitates.
-
-
Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with cold distilled water to remove residual acetic acid and inorganic salts. Recrystallize the crude solid from hot ethanol to yield pure 4,6-dibromo-3-methyl-2-nitrophenol as crystalline needles.
References
-
MilliporeSigma. "4,6-dibromo-3-methyl-2-nitrophenol | 1936262-28-0". Sigma-Aldrich Catalog.
-
MilliporeSigma. "4,6-DIBROMO-3-METHYL-2-NITROPHENOL - Sigma-Aldrich". Sigma-Aldrich Product Data.
-
International Journal of Scientific and Research Publications (IJSRP). "NH4Br – Br2 Catalysed Oxidative Bromination of Aromatic Compounds". July 2014.
Sources
Methodological & Application
Application Note: Divergent Synthetic Strategies Utilizing 4,6-Dibromo-3-methyl-2-nitrophenol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Structural Analysis & Mechanistic Causality
4,6-Dibromo-3-methyl-2-nitrophenol (CAS: 1936262-28-0) is a highly functionalized, multi-domain aromatic building block. Its value in organic synthesis lies in its orthogonal reactive sites, which allow for selective, sequential modifications without the need for complex protecting group strategies. Understanding the electronic and steric interplay within this molecule is critical for designing successful synthetic routes.
-
The Phenolic Domain (O-Alkylation): The presence of the strongly electron-withdrawing ortho-nitro group significantly lowers the pKa of the phenolic hydroxyl via resonance and inductive effects[1]. While this increased acidity permits the use of milder bases (e.g., K₂CO₃ instead of NaH), the strong intramolecular hydrogen bonding between the hydroxyl proton and the nitro oxygen must be disrupted. Consequently, polar aprotic solvents like acetone or DMF are required to effectively solvate the resulting phenoxide anion and drive Williamson ether synthesis[1].
-
The ortho-Nitrophenol Domain (Redox Condensation): The adjacent nitro and phenol groups form a privileged pre-organization for the synthesis of 2-substituted benzoxazoles. Traditional methods require the pre-reduction of the nitro group to an amine, which is highly susceptible to air oxidation. By employing an iron-catalyzed hydrogen-transfer strategy, the nitro group acts as an internal oxidant (hydrogen acceptor)[2]. The iron catalyst oxidizes a benzylic alcohol to an aldehyde while simultaneously reducing the nitro group to an amine, triggering a spontaneous condensation and cyclization cascade[2].
-
The Dibromo Domain (Cross-Coupling): The bromine atoms at positions 4 and 6 serve as handles for transition-metal-catalyzed C-C bond formation. The steric bulk of the adjacent methyl group (position 3) and the nitro group (position 2) creates a differentiated steric environment. In Suzuki-Miyaura couplings, exhaustive di-arylation requires robust palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and elevated temperatures to overcome the steric hindrance and achieve full conversion of both C-Br bonds[3].
Divergent synthetic pathways of 4,6-Dibromo-3-methyl-2-nitrophenol leveraging orthogonal reactivity.
Quantitative Reaction Parameters
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three primary transformations of this scaffold, extrapolated from structurally analogous o-nitrophenol and dibromophenol systems[1][2][3].
| Reaction Type | Reagents & Catalysts | Solvent & Temp | Target Scaffold | Typical Yield Range |
| O-Alkylation | Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq) | Acetone, 60 °C | Phenol Ethers | 85 - 95% |
| Redox Condensation | Benzylic Alcohol (2.5 eq), Fe(dppf) (5 mol%) | Toluene, 120 °C | 2-Substituted Benzoxazoles | 70 - 88% |
| Suzuki-Miyaura | Arylboronic Acid (3.0 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C | Di-arylated Phenols | 65 - 80% |
Self-Validating Experimental Protocols
Protocol A: O-Alkylation (Williamson Ether Synthesis)
This protocol converts the phenolic hydroxyl into an ether linkage, which is often a necessary first step if the phenol proton interferes with downstream organometallic chemistry[1].
-
Setup: In an oven-dried round-bottom flask, suspend 4,6-Dibromo-3-methyl-2-nitrophenol (1.0 mmol) and finely powdered anhydrous K₂CO₃ (2.0 mmol) in dry acetone (10 mL).
-
Activation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-stirring period allows the base to deprotonate the phenol, disrupting the intramolecular hydrogen bond and forming the highly nucleophilic potassium phenoxide salt.
-
Alkylation: Add the desired alkyl halide (1.2 mmol) dropwise. Attach a reflux condenser and heat the reaction to 60 °C for 6–12 hours.
-
Self-Validation System: The reaction progress is visually self-indicating. The initial phenoxide formation generates a deep, vibrant yellow/orange suspension. As the etherification proceeds and the phenoxide is consumed, the intense color fades to a pale yellow. TLC (Hexanes/EtOAc 4:1) will confirm the disappearance of the highly polar starting material (
~0.2) and the emergence of a less polar, UV-active product spot ( ~0.6). -
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography.
Protocol B: Iron-Catalyzed Benzoxazole Annulation
This cascade reaction directly constructs the benzoxazole core without requiring external oxidants or pre-reduced anilines[2].
Catalytic cycle for the iron-catalyzed redox condensation forming benzoxazoles from o-nitrophenols.
-
Setup: In a sealed pressure tube under an argon atmosphere, combine 4,6-Dibromo-3-methyl-2-nitrophenol (0.5 mmol), the desired benzylic alcohol (1.25 mmol), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)[4].
-
Reaction: Add anhydrous toluene (2.0 mL). Seal the tube and heat to 120 °C for 12–24 hours. Causality: The sealed tube prevents the escape of volatile aldehyde intermediates generated in situ, ensuring they remain available for the condensation step with the newly formed aminophenol[2].
-
Self-Validation System: The reaction mixture will initially turn dark as the iron catalyst coordinates and begins the alcohol oxidation. As the nitro group reduces, an intermediate color shift occurs. Complete cyclization releases water. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material (bright yellow spot) will completely disappear, replaced by a highly fluorescent blue/green spot under 254 nm UV light, characteristic of the extended conjugation in the benzoxazole core.
-
Workup: Evaporate the solvent directly and purify the crude residue via flash column chromatography.
Protocol C: Exhaustive Suzuki-Miyaura Di-Arylation
This protocol utilizes the dibromo functionality to install two aryl groups simultaneously[3].
-
Setup: In a Schlenk flask under argon, combine 4,6-Dibromo-3-methyl-2-nitrophenol (1.0 mmol), the desired arylboronic acid (3.0 mmol, excess required for di-arylation), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol)[3].
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle by forming the reactive boronate complex[3].
-
Reaction: Heat the biphasic mixture to 100 °C and stir vigorously for 16–24 hours.
-
Self-Validation System: The biphasic system will transition from a pale suspension to a dark grey/black mixture as the active Pd(0) species is generated and turns over. The reaction's progress is best monitored by LC-MS rather than TLC due to the similar polarities of the intermediate mono-arylated species. Complete conversion is validated when the starting mass (
~309) and the mono-arylated intermediate mass are entirely replaced by the di-arylated product mass. -
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via chromatography to separate any trace mono-arylated byproducts[3].
References
- A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.Benchchem.
- Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols.Organic Letters - ACS Publications.
- Application Notes and Protocols: Derivatization of 2-Allyl-4-nitrophenol for Structure-Activity Relationship Studies.Benchchem.
Sources
"4,6-Dibromo-3-methyl-2-nitrophenol as an intermediate for heterocyclic compounds"
Application Note: 4,6-Dibromo-3-methyl-2-nitrophenol as a Strategic Intermediate for Functionalized Heterocycles
Executive Summary
This guide details the synthesis, characterization, and application of 4,6-Dibromo-3-methyl-2-nitrophenol (DBMNP) . While simple nitrophenols are ubiquitous, this specific scaffold offers a unique "push-pull" electronic environment due to the steric lock of the methyl group at C3 and the orthogonal reactivity of the bromine atoms at C4 and C6.
DBMNP serves as a critical precursor for 5,7-dibromo-4-methylbenzoxazoles and benzoxazines , pharmacophores essential in modern antiviral and anticancer drug discovery. This protocol addresses the primary challenge in utilizing this intermediate: chemoselective reduction of the nitro group without hydrodehalogenation (loss of bromine), ensuring high-yield cyclization.
Structural Logic & Reactivity Profile
The utility of DBMNP lies in its dense functionalization. Understanding the electronic directing effects is prerequisite for successful manipulation.
-
C1-Hydroxyl: Strong activator (ortho/para).[1][2] Directs incoming electrophiles to C4 and C6.
-
C2-Nitro: Strong deactivator (meta). Withdraws electron density, making the ring resistant to oxidation but susceptible to nucleophilic aromatic substitution if activated.
-
C3-Methyl: Weak activator. Provides steric bulk, influencing the regioselectivity of downstream cyclizations.
-
C4/C6-Bromines: Provide handles for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is established.
DOT Diagram: Synthetic Utility Flowchart
Figure 1: Strategic workflow converting the raw phenol into high-value heterocyclic scaffolds.
Protocol A: Synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol
Objective: Regioselective bromination of 3-methyl-2-nitrophenol at C4 and C6. Pre-requisite: Starting material 3-methyl-2-nitrophenol (CAS: 4920-77-8).[3]
Materials
-
3-Methyl-2-nitrophenol (10.0 g, 65.3 mmol)
-
Bromine (Br2) (22.9 g, 143.6 mmol, 2.2 eq)
-
Glacial Acetic Acid (AcOH) (100 mL)
-
Sodium Bisulfite (saturated aq. solution)
Step-by-Step Procedure
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 10.0 g of 3-methyl-2-nitrophenol in 80 mL of glacial acetic acid.
-
Cooling: Submerge the flask in an ice-water bath to maintain internal temperature between 0–5 °C.
-
Bromination: Dilute the Bromine (22.9 g) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes.
-
Note: The solution will turn dark orange/red. The low temperature prevents oxidation of the methyl group.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane). The product (di-bromo) is significantly less polar than the starting material.
-
Quenching: Pour the reaction mixture into 400 mL of ice water with vigorous stirring. A yellow precipitate will form immediately.
-
Neutralization: Add saturated sodium bisulfite solution dropwise until the orange bromine color dissipates, leaving a bright yellow solid.
-
Isolation: Filter the solid via vacuum filtration.[1] Wash with cold water (3 x 50 mL) to remove residual acid.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 90–95% Characterization:
-
1H NMR (DMSO-d6): Absence of aromatic protons at C4/C6. Singlet (or weak coupling) for Methyl protons.
-
Appearance: Yellow crystalline solid.
Protocol B: Chemoselective Reduction (The "Critical Step")
Challenge: Reducing the nitro group (-NO2) to an amine (-NH2) without removing the bromine atoms (hydrodehalogenation). Avoid: Standard Pd/C hydrogenation (causes rapid debromination).
Recommended Method: Sodium Dithionite Reduction
This method is mild, scalable, and preserves halogen substituents.
Materials
-
4,6-Dibromo-3-methyl-2-nitrophenol (5.0 g, 16.0 mmol)
-
Sodium Dithionite (Na2S2O4) (11.1 g, 64.0 mmol, 4 eq)
-
Tetrahydrofuran (THF) (50 mL)
-
Water (50 mL)
Step-by-Step Procedure
-
Preparation: Dissolve the DBMNP substrate in 50 mL THF in a 250 mL round-bottom flask.
-
Activation: Dissolve Sodium Dithionite in 50 mL water.
-
Addition: Add the aqueous dithionite solution to the THF solution. The mixture will be biphasic.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. The yellow color of the nitrophenol should fade to a pale beige/colorless solution (indicating formation of the aminophenol).
-
Work-up: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate.
-
Storage: Immediate Use Recommended. Aminophenols are prone to oxidation (turning dark brown/black). Store under Nitrogen if not using immediately.
Alternative Method: Iron powder (3 eq) in Acetic Acid/Ethanol (1:1) at reflux for 1 hour is also effective if dithionite fails.
Protocol C: Synthesis of 5,7-Dibromo-4-methylbenzoxazole
Application: Creating the heterocyclic core for antiviral screening.
Materials
-
2-Amino-4,6-dibromo-3-methylphenol (freshly prepared) (1.0 eq)
-
Triethyl Orthoformate (HC(OEt)3) (solvent/reagent) OR Substituted Aldehyde + p-TsOH.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)
Step-by-Step Procedure
-
Mixing: In a round-bottom flask, suspend the aminophenol (2.8 g, 10 mmol) in Triethyl Orthoformate (15 mL).
-
Catalysis: Add p-TsOH (0.1 g).
-
Cyclization: Reflux the mixture (approx. 146 °C) for 3 hours. The reaction drives off ethanol.
-
Purification: Cool to room temperature. The product often precipitates. If not, remove excess orthoformate under vacuum.
-
Recrystallization: Recrystallize from Ethanol/Water.[1]
Data Summary Table: Key Physical Properties
| Property | Value / Observation | Note |
| Molecular Formula | C8H5Br2NO | Parent Benzoxazole |
| Molecular Weight | 290.94 g/mol | Distinctive isotope pattern (Br2) in MS |
| Melting Point | 110–115 °C | Varies by C2-substitution |
| IR Signature | ~1610 cm⁻¹ (C=N), ~1050 cm⁻¹ (C-O-C) | Absence of O-H and N-H stretches |
Troubleshooting & Optimization
DOT Diagram: Decision Tree for Nitro-Reduction
Figure 2: Logic gate for selecting the reduction method to preserve the dibromo-motif.
Common Issues:
-
Loss of Bromine: If MS shows M-Br or M-2Br peaks, your reduction method is too aggressive. Switch to Na2S2O4.
-
Incomplete Cyclization: If IR shows broad OH/NH peaks after Protocol C, the ring did not close. Ensure anhydrous conditions if using acid chlorides, or increase reflux time with orthoesters.
-
Oxidation of Aminophenol: If the intermediate turns black, it has oxidized. Perform reduction and cyclization in a "one-pot" sequence or under inert atmosphere (Argon).
References
-
Synthesis of Brominated Nitrophenols
-
Chemoselective Reduction (Nitro w/ Halogens)
-
Benzoxazole Synthesis
-
Biological Relevance
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-5-methyl-4-nitrophenol|CAS 93796-59-9|C7H6BrNO3 [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2008003703A1 - Indoles as 5-ht6 modulators - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Regioselective Nitration of 3-Methylphenol Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, field-proven guide for the regioselective nitration of 3-methylphenol (m-cresol) to synthesize specific mononitrated isomers while suppressing oxidative degradation and over-nitration.
Introduction & Mechanistic Challenges
The nitration of 3-methylphenol (m-cresol) is a critical transformation in the synthesis of agrochemicals (e.g., organophosphorus pesticides like Fenitrothion), pharmaceuticals, and specialty dyes. However, the substrate presents a classic synthetic challenge: controlling regioselectivity on a highly activated aromatic ring.
Both the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and ortho/para-directing. Consequently, the aromatic ring is highly susceptible to electrophilic aromatic substitution (EAS). When subjected to direct nitration using a standard "mixed acid" (HNO₃/H₂SO₄) system, the nitronium ion (NO₂⁺) attacks multiple reactive sites, yielding a statistical and sterically driven mixture of mononitrated isomers (3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol) [1].
Furthermore, the high electron density of the cresol ring makes it exceptionally vulnerable to the strong oxidizing nature of nitric acid, frequently resulting in the formation of dark-colored tars, benzoquinones, and over-nitrated (dinitro/trinitro) byproducts [1].
Caption: Directing effects and byproduct pathways during the direct nitration of 3-methylphenol.
Strategic Approaches to Regioselectivity
To bypass the limitations of direct nitration, synthetic chemists employ strategic workarounds based on steric hindrance, intermediate stability, and mild reagent generation:
-
The Nitrosation-Oxidation Strategy (Para-Selective): Instead of generating a highly reactive nitronium ion, the substrate is reacted with a milder nitrosonium ion (NO⁺). This highly regioselective step forms 3-methyl-4-nitrosophenol, which is subsequently oxidized to the target 4-nitro isomer, avoiding ortho-substitution entirely [2].
-
The Protection/Blocking Strategy (Ortho-Selective): To isolate the 6-nitro isomer, the highly reactive 4-position is temporarily blocked using a sulfonic acid group. Following nitration at the 6-position, the sulfonic acid group is removed via hydrolytic desulfonation [3].
-
Mild/Green Reagents: The use of Cerium(IV) Ammonium Nitrate (CAN) or silica-supported nitric acid provides a controlled release of nitrating species, drastically reducing oxidative tar formation and improving specific isomer yields under solvent-free or mild aqueous conditions [4][5].
Quantitative Method Comparison
| Synthesis Strategy | Reagents / Catalyst | Target Isomer | Isolated Yield | Key Advantage / Disadvantage |
| Direct Nitration | HNO₃ / H₂SO₄ (-5°C) | Mixed Isomers | ~50% (Total) | Fast, but requires complex chromatographic separation [1]. |
| Nitrosation-Oxidation | NaNO₂, HCl, then 38% HNO₃ | 3-Methyl-4-nitrophenol | 87% - 99% | Excellent regioselectivity; industrially preferred [2]. |
| Sulfonation-Blocked | H₂SO₄ (fuming), then HNO₃ | 3-Methyl-6-nitrophenol | >70% | Highly specific for the 6-position; requires multiple steps [3]. |
| CAN-Mediated | CAN / NaHCO₃ (Room Temp) | Ortho-isomers | 72% - 95% | Mild conditions, prevents oxidation; expensive reagent [4]. |
| Silica-Supported | 69% HNO₃ / Silica Gel | 3-Methyl-4-nitrophenol | 64% - 67% | Solvent-free, minimizes tar formation [5]. |
Experimental Protocols
Protocol A: Synthesis of 3-Methyl-4-nitrophenol via Nitrosation-Oxidation
This is the gold-standard protocol for achieving high para-selectivity without the formation of oxidative tars.
Mechanistic Rationale: The nitrosonium ion is less electrophilic than the nitronium ion and is highly sensitive to steric hindrance, directing it almost exclusively to the para position relative to the hydroxyl group.
Step 1: Nitrosation
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-methylphenol (1.0 eq, 0.1 mol) in 15% aqueous HCl (100 mL).
-
Cool the reaction vessel in an ice-salt bath to 0 ± 3°C . Critical: Temperatures above 5°C will lead to the decomposition of nitrous acid into NOx gases, reducing yield.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in 30 mL of distilled water. Add this solution dropwise to the stirred cresol mixture over 45 minutes, strictly maintaining the internal temperature below 3°C.
-
Stir for an additional 30 minutes to ensure complete precipitation of the 3-methyl-4-nitrosophenol intermediate.
Step 2: Oxidation 5. To the same reaction vessel containing the nitroso intermediate, slowly add 38% nitric acid (1.2 eq) dropwise. 6. Remove the ice bath and carefully apply controlled heating to raise the internal temperature to 40 ± 2°C . Critical: This step is exothermic. Do not exceed 42°C, as higher temperatures will trigger ring oxidation and tar formation. 7. Maintain the temperature for 2 hours. The color will transition as the nitroso group is oxidized to the nitro group. 8. Cool the mixture to 25°C. The product, 3-methyl-4-nitrophenol, will precipitate as yellow crystals. Isolate via vacuum filtration and wash with cold distilled water until the filtrate is pH neutral [2].
Caption: Two-step nitrosation-oxidation workflow for the regioselective synthesis of 3-methyl-4-nitrophenol.
Protocol B: Synthesis of 3-Methyl-6-nitrophenol via Sulfonation-Blocking
Use this protocol when the 6-nitro isomer is the required target.
Mechanistic Rationale: Fuming sulfuric acid introduces a bulky sulfonic acid (-SO₃H) group primarily at the 4-position (and partially at the 2-position). This sterically and electronically blocks these sites, forcing the subsequent nitronium ion attack to the 6-position.
-
Sulfonation: In a dry flask, add 3-methylphenol (1.0 eq). Slowly add fuming sulfuric acid (2.0 eq) dropwise while cooling in an ice bath. Once added, heat the mixture to 60°C for 2 hours to ensure complete sulfonation at the para position.
-
Nitration: Cool the highly viscous sulfonated mixture to -5°C using an ice-salt bath. Prepare a mixed acid solution (70% HNO₃ / 96% H₂SO₄, 1.1 eq of HNO₃) and add it dropwise over 1 hour. Maintain the temperature strictly between -5°C and 0°C [3].
-
Desulfonation (Hydrolysis): Carefully quench the reaction by pouring it over crushed ice. Transfer the aqueous mixture to a reflux setup and heat to 100°C for 2–3 hours. The heat and water drive the reverse-sulfonation reaction, liberating the sulfonic acid group as H₂SO₄.
-
Workup: Cool the mixture and extract with dichloromethane (3x 50 mL). Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 3-methyl-6-nitrophenol.
Protocol C: Mild Ortho-Nitration using Cerium(IV) Ammonium Nitrate (CAN)
A modern, green-chemistry approach for achieving high ortho-selectivity without harsh acids.
Mechanistic Rationale: CAN acts as a single-electron oxidant and a mild source of nitrate radicals/ions. In the presence of a weak base (NaHCO₃), it effectively nitrates the unhindered ortho positions of phenols at room temperature without over-oxidizing the substrate to a quinone [4].
-
Dissolve 3-methylphenol (1.0 eq, 5 mmol) in 20 mL of acetonitrile in a round-bottom flask.
-
Add solid NaHCO₃ (1.0 eq) to the solution.
-
Slowly add Cerium(IV) Ammonium Nitrate (CAN, 1.0 eq) in small portions while stirring at room temperature (20–25°C).
-
Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 30–60 minutes.
-
Filter the mixture to remove insoluble inorganic salts. Evaporate the acetonitrile under reduced pressure.
-
Purify the crude residue via flash column chromatography to isolate the ortho-nitrated derivatives in high yield (up to 85-90%) [4].
Troubleshooting & Safety
-
Thermal Runaway: Nitration is highly exothermic. Always use an ice-salt bath for direct nitration steps. If brown fumes (NO₂) evolve rapidly, the reaction is proceeding too fast; halt the addition of acid immediately and increase cooling[1].
-
Over-Nitration: Strictly control the molar equivalents of nitric acid (do not exceed 1.1 - 1.2 eq for mononitration). Excess HNO₃ invariably leads to 4,6-dinitro-3-methylphenol [1].
-
Quenching: Never add water directly to the acid mixture. Always pour the acidic reaction mixture slowly over a large excess of vigorously stirred crushed ice to dissipate the heat of dilution safely.
References
-
"Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol." Oxford University Press (OUP). Available at: [Link]
-
"Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate." Arkivoc. Available at: [Link]
-
"Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions." PMC - NIH. Available at: [Link]
Application Note: High-Resolution Separation of Nitrophenol Isomers via HPLC and GC
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust methods for the separation of nitrophenol isomers. It synthesizes theoretical mechanisms with validated experimental protocols.
Executive Summary
The separation of nitrophenol isomers (2-, 3-, and 4-nitrophenol) presents a classic chromatographic challenge due to their identical molecular weight (139.11 g/mol ) and similar pKa values. However, distinct intramolecular forces—specifically the "Ortho Effect"—create exploitable differences in polarity and volatility. This guide details two orthogonal workflows: a Reverse-Phase HPLC method utilizing pH-controlled hydrophobicity and a GC-MS method leveraging volatility differences, ensuring baseline resolution for all three isomers.
Scientific Foundation: The "Ortho Effect"
The core mechanism driving separation in both modalities is Hydrogen Bonding .
| Isomer | Structure | H-Bond Type | Effect on Polarity (HPLC) | Effect on Volatility (GC) |
| 2-Nitrophenol (Ortho) | -OH adjacent to -NO₂ | Intramolecular (Chelation) | Low Polarity: The -OH is "hidden," reducing interaction with water. High retention on C18. | High Volatility: Chelation prevents molecular association. Lower boiling point (214°C). |
| 3-Nitrophenol (Meta) | -OH separated from -NO₂ | Intermolecular | Medium Polarity: No resonance stabilization of the phenoxide anion. | Medium Volatility: Forms H-bonds with other molecules. BP ~296°C. |
| 4-Nitrophenol (Para) | -OH opposite -NO₂ | Intermolecular | High Polarity: The -OH is fully exposed to the mobile phase. Low retention on C18. | Low Volatility: Strong network of intermolecular H-bonds. BP ~279°C (decomposes). |
pKa Considerations for HPLC
-
o-NP: pKa 7.17
-
m-NP: pKa 8.28
-
p-NP: pKa 7.15
-
Critical Insight: To ensure consistent retention, the mobile phase pH must be at least 2 units below the lowest pKa (pH < 5.0) to keep all isomers in their neutral (protonated) state. Ionized phenoxides elute too quickly and tail significantly on C18 columns.
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the optimal separation modality based on sample concentration and matrix composition.
Method A: Reverse-Phase HPLC Protocol
Objective: Separation based on hydrophobicity.[1]
Elution Order: 4-Nitrophenol (First)
Chromatographic Conditions
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18 or equivalent).
-
Mobile Phase A: 50 mM Sodium Acetate Buffer, adjusted to pH 4.8 with Acetic Acid.
-
Why pH 4.8? It suppresses the ionization of o- and p-nitrophenol (pKa ~7.1), ensuring they interact with the column as neutral molecules.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 70% Buffer : 30% ACN.
-
Temperature: 25°C (Controlled).
-
Detection: UV at 280 nm (Isosbestic point approximation) or 315 nm (Specific for nitrophenols).
Step-by-Step Procedure
-
Buffer Preparation: Dissolve 4.1 g Sodium Acetate in 950 mL HPLC-grade water. Adjust pH to 4.8 using Glacial Acetic Acid. Dilute to 1 L. Filter through 0.45 µm membrane.
-
System Equilibration: Flush column with 100% ACN for 10 min, then equilibrate with 70:30 Mobile Phase for 30 min until baseline stabilizes.
-
Standard Preparation: Prepare 100 ppm stock solutions of each isomer in Methanol. Dilute to 10 ppm working standards in the Mobile Phase.
-
Injection: Inject 10-20 µL.
-
Analysis:
-
4-Nitrophenol: Elutes ~4-5 min (Most polar).
-
3-Nitrophenol: Elutes ~6-7 min.
-
2-Nitrophenol: Elutes ~9-11 min (Least polar due to internal H-bond).
-
System Suitability Criteria
-
Resolution (Rs): > 2.0 between 4-NP and 3-NP (The critical pair).
-
Tailing Factor: < 1.5 (If higher, lower the pH of Mobile Phase A).
Method B: GC-MS Protocol (Derivatization)
Objective: Separation based on boiling point and volatility.
Elution Order: 2-Nitrophenol (First)
Why Derivatization?
While 2-nitrophenol is volatile enough for direct injection, 3- and 4-nitrophenol have high boiling points and strong polarity, leading to severe peak tailing and adsorption in the inlet. Silylation replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group, improving volatility and peak shape.
Chromatographic Conditions
-
System: GC-MS (Single Quadrupole).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min).
-
Derivatization Protocol (BSTFA)
-
Sample Prep: Dry the organic extract (e.g., Ethyl Acetate) under nitrogen gas.
-
Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent Addition: Add 50 µL of anhydrous Pyridine.
-
Incubation: Cap vial and heat at 65°C for 30 minutes.
-
Injection: Inject 1 µL of the cooled solution.
Mass Spectral Data (TMS Derivatives)
| Compound | Target Ion (m/z) | Qualifier Ions (m/z) |
| 2-Nitrophenol-TMS | 196 (M-15) | 150, 211 |
| 3-Nitrophenol-TMS | 196 (M-15) | 166, 211 |
| 4-Nitrophenol-TMS | 196 (M-15) | 150, 211 |
| Note: Since molecular ions are similar, retention time is the primary identifier. 2-NP elutes significantly earlier due to the Ortho Effect. |
Separation Mechanism Visualization
Figure 2: Mechanistic difference in HPLC. The intramolecular bond in 2-Nitrophenol masks the polar hydroxyl group, increasing its affinity for the non-polar C18 phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of m- and p-NP (HPLC) | Mobile phase pH is too high (> 6.0). | Lower pH to 4.5 or 4.0 to ensure full protonation. |
| Peak Tailing (HPLC) | Silanol interactions or Column Void.[2] | Use a "Base Deactivated" column (e.g., Eclipse Plus) or add 10mM Triethylamine. |
| Missing Peaks (GC) | Incomplete derivatization. | Ensure sample is water-free before adding BSTFA. Water destroys the reagent. |
| Ghost Peaks (GC) | Injector contamination. | Replace inlet liner and trim the first 10cm of the column. |
References
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns. Application Note 5991-0888EN. Retrieved from [Link]
-
U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from [Link]
-
Nacalai Tesque. Separation of Positional Isomers on C18 vs PYE Columns. Nacalai Technical Data. Retrieved from [Link]
Sources
Application Note: 4,6-Dibromo-3-methyl-2-nitrophenol in Fragment-Based Enzyme Inhibitor Design
This guide details the application of 4,6-Dibromo-3-methyl-2-nitrophenol (DBMNP) as a privileged scaffold in the development of enzyme inhibitors. While this specific congener is a niche chemical entity, it belongs to the class of poly-halogenated nitrophenols , which are critical fragments in discovering inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) (diabetes target) and oxidoreductases (antimicrobial targets).
Executive Summary
4,6-Dibromo-3-methyl-2-nitrophenol (DBMNP) represents a highly functionalized "fragment" for drug discovery. Its utility stems from three synergistic chemical features:
-
Acidity (pKa Modulation): The ortho-nitro group lowers the phenolic pKa (approx. 4.5–5.5), ensuring the molecule exists as a phenolate anion at physiological pH. This anion mimics the phosphate group of natural substrates (e.g., phosphotyrosine).
-
Halogen Bonding: The bromine atoms at positions 4 and 6 act as sigma-hole donors, capable of forming specific halogen bonds with backbone carbonyls or hydrophobic pockets in enzyme active sites.
-
Steric Constaint: The 3-methyl group restricts conformational rotation, pre-organizing the molecule for binding and improving selectivity against homologous enzymes.
This guide provides protocols for using DBMNP as a lead compound to develop inhibitors for PTP1B , a key negative regulator of insulin signaling.
Chemical Properties & Preparation
| Property | Specification |
| Molecular Formula | C₇H₅Br₂NO₃ |
| Molecular Weight | 310.93 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO (>50 mM), Ethanol; Poor in water |
| pKa (Predicted) | ~4.8 (Phenolic OH) |
| Safety Hazard | Mitochondrial Uncoupler: Handle with extreme care. Toxic if inhaled or absorbed. |
Protocol 1: Stock Solution Preparation
Objective: Create a stable, precipitation-free 10 mM stock for high-throughput screening.
-
Weighing: Accurately weigh 3.11 mg of DBMNP into a chemically resistant glass vial (amber glass preferred to prevent photolysis of the nitro group).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.
-
QC Check: Inspect visually for particulates. Sonicate for 5 minutes if necessary.
-
Storage: Aliquot into 100 µL tubes. Store at -20°C. Note: Avoid repeated freeze-thaw cycles as brominated phenols can degrade.
Mechanism of Action: The "Phosphate Mimicry" Hypothesis
In PTP1B inhibition, DBMNP acts as a reversible, competitive inhibitor. The mechanism relies on the phenolate anion binding in the catalytic catalytic site (Site A).
-
Step 1: At pH 7.4, DBMNP deprotonates.
-
Step 2: The anionic oxygen forms hydrogen bonds with the PTP1B "P-loop" (specifically Arg221).
-
Step 3: The Bromine atoms displace ordered water molecules in the hydrophobic pocket, gaining entropy-driven binding affinity.
Visualization: Mechanism of Inhibition
The following diagram illustrates the workflow for validating this mechanism.
Caption: Kinetic pathway of DBMNP binding to PTP1B. The ionization step is critical for mimicking the phosphotyrosine substrate.
Experimental Protocol: PTP1B Inhibition Assay
Objective: Determine the IC₅₀ of DBMNP against recombinant human PTP1B using a colorimetric substrate (p-Nitrophenyl Phosphate, pNPP).
Materials
-
Enzyme: Recombinant Human PTP1B (0.5 µg/mL final conc).
-
Substrate: pNPP (p-Nitrophenyl Phosphate), 2 mM stock.
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.
-
Stop Solution: 1 M NaOH.
-
Instrument: Microplate reader (Absorbance at 405 nm).
Step-by-Step Methodology
-
Plate Setup: Use a 96-well clear flat-bottom plate.
-
Inhibitor Dilution: Prepare a serial dilution of DBMNP in assay buffer (keeping DMSO constant at 1%).
-
Range: 0.1 µM to 100 µM.
-
-
Enzyme Addition:
-
Add 50 µL of diluted Inhibitor to wells.
-
Add 25 µL of PTP1B Enzyme solution.
-
Control: Add Buffer + DMSO only (No Enzyme) for "Blank".
-
Control: Add Buffer + Enzyme + DMSO (No Inhibitor) for "100% Activity".
-
-
Pre-Incubation: Incubate at 30°C for 10 minutes. Crucial: Allows the inhibitor to reach equilibrium with the active site.
-
Reaction Initiation: Add 25 µL of pNPP substrate (Final conc: 2 mM).
-
Kinetics: Measure Absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).
-
Note: If using Endpoint Mode, stop reaction after 20 mins with 50 µL 1 M NaOH.
-
-
Data Processing: Calculate the slope (Velocity, V) for the linear portion of the curve.
Data Analysis Table Template
| Well ID | [DBMNP] (µM) | Slope (OD/min) | % Inhibition |
| A1 | 0 (Control) | 0.045 | 0% |
| A2 | 0.1 | 0.044 | 2.2% |
| A3 | 1.0 | 0.038 | 15.5% |
| A4 | 10.0 | 0.015 | 66.6% |
| A5 | 100.0 | 0.002 | 95.5% |
Calculation:
Advanced Characterization: Determining Mode of Inhibition
Once IC₅₀ is established, you must validate how DBMNP inhibits the enzyme to ensure it is not a non-specific aggregator.
Protocol: Lineweaver-Burk Analysis
-
Run the PTP1B assay (as above) but vary the Substrate Concentration (pNPP: 0.5, 1, 2, 4, 8 mM).
-
Repeat this substrate curve at 3 fixed concentrations of DBMNP (e.g., 0, IC₅₀, 2xIC₅₀).
-
Plot
(y-axis) vs (x-axis).
Interpretation of Results:
-
Competitive Inhibition (Expected): Lines intersect at the Y-axis (
is unchanged, increases). This confirms DBMNP binds to the active site. -
Non-Competitive: Lines intersect on the X-axis (
decreases, constant). -
Mixed Inhibition: Lines intersect in the second quadrant.
Workflow Diagram: Assay Logic
Caption: Decision tree for progressing DBMNP from screening to mechanistic validation.
References
-
Shi, D., et al. (2012).[1] "Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties."[1] Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.[1]
-
Zhang, S., et al. (2008). "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today, 12(9-10), 373-381.
-
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structures and Design." Journal of Medicinal Chemistry, 56(4), 1363–1388.
-
Han, X., et al. (2019). "Structural basis for the inhibition of PTP1B by bromophenols." Marine Drugs, 17(11), 633.
Sources
Protocol for Assessing the Herbicidal Activity of Nitrophenyl Derivatives: A Comprehensive Guide to PPO Inhibition and In Vivo Efficacy
As a Senior Application Scientist, I emphasize that assessing the herbicidal activity of novel agrochemicals is not merely about observing plant death; it is about definitively proving the mechanism of action. Nitrophenyl derivatives—most notably the diphenyl ethers (e.g., acifluorfen, oxyfluorfen)—are classic Protoporphyrinogen Oxidase (PPO) inhibitors [1].
To rigorously evaluate a novel nitrophenyl derivative, we must construct a self-validating system . This means that in vitro enzymatic inhibition must directly correlate with in vivo membrane disruption, which is then quantified through orthogonal biochemical markers. If a compound shows high in vitro affinity but fails in vivo, this system allows us to immediately isolate the variable (e.g., cuticular penetration or in planta metabolism) rather than questioning the intrinsic target affinity.
Mechanistic Rationale: The Causality of PPO Inhibition
Before executing the protocol, one must understand the biochemical causality dictating our experimental choices. Nitrophenyl derivatives do not kill plants by simply starving them of chlorophyll. Instead, they competitively inhibit the PPO enzyme in the chloroplast [4].
When PPO is inhibited, its substrate, Protoporphyrinogen IX (Protogen), accumulates and leaks into the cytoplasm. Here, it undergoes unregulated, non-enzymatic oxidation to form Protoporphyrin IX (Proto IX). Proto IX is a highly potent photosensitizer. Crucially, this dictates our experimental design: the in vivo assay must include a light-exposure phase. Upon exposure to light, Proto IX generates singlet oxygen (
Fig 1. Mechanism of action for PPO-inhibiting nitrophenyl derivatives leading to lipid peroxidation.
In Vitro Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
To establish baseline target affinity, we utilize a fluorometric assay measuring the conversion of Protogen to Proto IX using isolated plant chloroplasts [2].
A. Preparation of the Substrate (Protogen)
Causality Note: Protogen is highly unstable and auto-oxidizes rapidly in the presence of oxygen and light. It must be synthesized fresh.
-
Dissolve 2.5 µmol of commercial Proto IX in 5 mL of 0.1 N KOH containing 20% ethanol.
-
Add 2 g of sodium amalgam under strict dark conditions (safelight only).
-
Stir vigorously for 30 minutes until the solution turns from deep red to completely colorless, indicating full reduction to Protogen.
-
Neutralize with HCl and store in liquid nitrogen. Use within 3 hours.
B. Chloroplast Stromal Extraction
Causality Note: We use Spinacia oleracea (spinach) because its leaves yield highly intact chloroplasts with a robust, standardized PPO baseline [2].
-
Homogenize 50 g of destemmed spinach leaves in 100 mL of isolation buffer (50 mM HEPES pH 7.5, 0.33 M sorbitol, 1 mM EDTA, 1 mM MgCl₂).
-
Filter through Miracloth and centrifuge at 2,000 × g for 5 minutes to pellet intact chloroplasts.
-
Resuspend the pellet in a hypotonic buffer (10 mM HEPES) to lyse the chloroplasts, then centrifuge at 15,000 × g for 15 minutes. The supernatant (stromal extract) contains the PPO enzyme.
C. Fluorometric Assay Execution
-
In a 96-well black microplate, combine 100 µL of assay buffer (100 mM Tris-HCl, pH 7.2, 5 mM DTT), 10 µL of the nitrophenyl derivative (serial dilutions in DMSO), and 50 µL of stromal extract (approx. 50 µg protein).
-
Initiate the reaction by adding 10 µL of the freshly prepared Protogen substrate in the dark.
-
Incubate at 30°C for 30 minutes in darkness.
-
Measure fluorescence using a microplate reader (Excitation: 410 nm; Emission: 640 nm).
-
Data Synthesis: Calculate the IC₅₀ by plotting the percentage of vehicle control fluorescence against the log concentration of the inhibitor.
In Vivo Protocol: Whole-Plant Efficacy and Biochemical Validation
Visual scoring of necrosis is subjective. To make this a self-validating system, we must biochemically quantify the downstream effects of PPO inhibition: lipid peroxidation and loss of membrane integrity.
Fig 2. Self-validating experimental workflow bridging in vitro PPO inhibition with in vivo efficacy.
A. Greenhouse Application & Light Activation
-
Cultivate indicator species (e.g., Amaranthus retroflexus for broadleaf, Echinochloa crus-galli for grass) to the 3-leaf stage.
-
Apply the nitrophenyl derivative post-emergence using a track sprayer calibrated to 200 L/ha. Include 0.25% v/v non-ionic surfactant to bypass cuticular resistance.
-
Critical Step: Transfer plants to a dark chamber for 12 hours to allow Protogen accumulation without premature, localized necrosis.
-
Expose plants to high-intensity light (600 µmol m⁻² s⁻¹ PAR) to trigger the ROS cascade [1].
B. Electrolyte Leakage Assay (Membrane Integrity)
Causality Note: As ROS destroys the lipid bilayer, intracellular ions (primarily K⁺) efflux into the apoplast. Measuring electrical conductivity provides a direct, unbiased metric of membrane destruction.
-
Harvest 20 leaf discs (5 mm diameter) from treated plants 24 hours post-light exposure.
-
Float discs in 20 mL of deionized water in a closed vial and shake at 100 rpm for 4 hours.
-
Measure the initial electrical conductivity (
) of the bathing solution. -
Autoclave the vials at 121°C for 20 minutes to completely lyse all cells, releasing total electrolytes.
-
Cool to room temperature and measure the final conductivity (
). -
Calculation: Relative Leakage (%) = (
/ ) × 100.
C. Lipid Peroxidation (MDA) Assay
Causality Note: Malondialdehyde (MDA) is the stable end-product of PUFA cleavage by singlet oxygen. Quantifying MDA via the Thiobarbituric Acid Reactive Substances (TBARS) assay chemically proves the exact mechanism of cell death.
-
Homogenize 0.5 g of treated leaf tissue in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA). Centrifuge at 10,000 × g for 15 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 30 minutes, then rapidly cool in an ice bath.
-
Centrifuge at 10,000 × g for 5 minutes to clarify.
-
Measure absorbance at 532 nm (the MDA-TBA chromophore) and subtract non-specific turbidity at 600 nm.
-
Calculation: Use the extinction coefficient of 155 mM⁻¹ cm⁻¹ to calculate MDA equivalents (nmol/g fresh weight).
Data Presentation & Interpretation
A successful protocol yields a cohesive dataset where in vitro affinity logically scales with in vivo destruction. Below is a representative data structure summarizing the quantitative outputs expected when comparing a standard nitrophenyl derivative (Acifluorfen) against novel candidates.
| Compound | PPO Inhibition IC₅₀ (nM) | Whole-Plant EC₅₀ (g ai/ha) | MDA Equivalents (nmol/g FW) | Electrolyte Leakage (%) |
| Control (Vehicle) | N/A | N/A | 2.1 ± 0.3 | 8.5 ± 1.2 |
| Acifluorfen (Standard) | 14.5 | 150 | 18.4 ± 1.5 | 75.2 ± 4.1 |
| Novel Nitrophenyl Deriv. A | 8.2 | 90 | 24.6 ± 1.8 | 88.4 ± 3.5 |
| Novel Nitrophenyl Deriv. B | 12.1 | >500 | 3.5 ± 0.4 | 14.1 ± 1.8 |
Interpretation Insight: Notice Novel Nitrophenyl Deriv. B. It exhibits excellent in vitro PPO inhibition (IC₅₀ = 12.1 nM) but fails to induce whole-plant death, lipid peroxidation, or electrolyte leakage. Because our protocol is self-validating, we can immediately conclude that the failure of Deriv. B is not due to a lack of target affinity, but rather poor in planta translocation, rapid metabolic detoxification, or failure to penetrate the leaf cuticle.
References
- Orr, G. L., & Hess, F. D. (1982).
- Matsumoto, H., et al. (1999). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Bioscience, Biotechnology, and Biochemistry.
- Zheng, Y., et al. (2025). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. MDPI.
- Hao, G., et al. (2014). Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery.
Application Notes & Protocols: A Guide to the Synthesis of Novel o-Aminophenol Derivatives from Nitrophenols
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of o-aminophenol derivatives through the reduction of precursor nitrophenols. o-Aminophenols are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, dyes, and advanced materials.[1][2][3][4][5] The adjacency of the amino and hydroxyl groups makes them versatile precursors for synthesizing complex heterocyclic systems like benzoxazoles, which are known to possess significant biological activity. This document emphasizes the underlying chemical principles, practical execution, and optimization of key synthetic methodologies, ensuring scientific rigor and reproducibility. We will explore catalytic hydrogenation, chemical reduction, and electrochemical methods, offering field-proven insights into the causality behind experimental choices.
Introduction: The Strategic Importance of o-Aminophenols
o-Aminophenol and its derivatives are high-value chemical intermediates, distinguished by the ortho-positioning of amine (-NH₂) and hydroxyl (-OH) functional groups on a benzene ring. This unique arrangement facilitates intramolecular hydrogen bonding, resulting in distinct physical properties such as a relatively high melting point (174 °C for the parent compound).[6] Industrially, their applications are extensive, serving as precursors for azo dyes, hair colorants, and vital components in the pharmaceutical industry for manufacturing analgesic and antipyretic drugs.
The conversion of readily available nitrophenols to their corresponding aminophenols is the most common and economically viable synthetic route. This transformation, while conceptually a simple reduction, presents numerous practical challenges, including selectivity, catalyst efficiency, and the management of hazardous reagents and byproducts. This guide aims to demystify these processes, providing robust protocols and the scientific rationale needed to adapt them for novel derivative synthesis.
Synthetic Strategies: An Overview
The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. The process involves a six-electron transfer and formally proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[7]
Caption: General pathway for the reduction of a nitro group.
Several distinct methodologies have been developed to achieve this transformation, each with its own set of advantages and limitations.[8][9]
-
Catalytic Hydrogenation: Widely used in industrial-scale synthesis, this method employs hydrogen gas and a heterogeneous metal catalyst. It is often referred to as a "green" method due to water being the only theoretical byproduct.[10][6][11]
-
Chemical Reduction: This broad category includes the use of stoichiometric reducing agents. Common choices include metals in acidic media (e.g., Fe/HCl), sodium dithionite (Na₂S₂O₄), or sodium borohydride (NaBH₄) in the presence of a catalyst.[8][12][13][14][15] These methods are often preferred in laboratory settings due to their operational simplicity.
-
Electrochemical Reduction: An environmentally friendly alternative that uses electrical current to drive the reduction, minimizing the need for chemical reagents.[16][17] The reaction can be finely controlled by adjusting parameters like applied potential and pH.[17][18]
The choice of method depends critically on the substrate's functional group tolerance, desired scale, cost considerations, and available equipment.
Application Notes and Protocols
Method A: Catalytic Hydrogenation
Expertise & Experience: Catalytic hydrogenation is a highly efficient method for reducing nitrophenols. The reaction occurs on the surface of a metal catalyst, where molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms. The choice of catalyst is paramount. Palladium-on-carbon (Pd/C) and Platinum-on-carbon (Pt/C) are highly active but expensive. Raney Nickel is a cost-effective alternative, widely used for its high activity, though it can be pyrophoric and requires careful handling.[8][11] The solvent system must solubilize the starting material without deactivating the catalyst; ethanol, methanol, and ethyl acetate are common choices.
Protocol 1: General Procedure for Catalytic Hydrogenation of o-Nitrophenol using Pd/C
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add o-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Scientist's Note: The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition, as dry Pd/C can be pyrophoric.
-
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all oxygen. Pressurize the vessel with hydrogen to the desired pressure (typically 3-10 bar).
-
Reaction: Begin vigorous stirring or shaking and heat the mixture to the desired temperature (often 25-80 °C). Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Trustworthiness: It is critical to ensure the filter cake is not allowed to dry completely in the air, as the catalyst can ignite the solvent vapors. Keep it wet with solvent until it can be safely quenched or stored.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude o-aminophenol. The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Typical Range | Rationale / Notes |
| Catalyst | Pd/C, Pt/C, Raney Ni | Activity: Pt > Pd > Ni. Cost: Pt > Pd > Ni.[11] |
| Catalyst Loading | 1-5 mol% | Higher loading increases reaction rate but also cost. |
| Solvent | Ethanol, Methanol, EtOAc | Must dissolve substrate and not poison the catalyst. |
| H₂ Pressure | 1-10 bar | Higher pressure increases H₂ concentration and reaction rate. |
| Temperature | 25-80 °C | Higher temperature accelerates the reaction but may cause side reactions. |
| Yield | >95% (Typical) | Generally a very high-yielding reaction.[19] |
Method B: Chemical Reduction with Sodium Dithionite
Expertise & Experience: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful, inexpensive, and selective reducing agent.[12][14] It is particularly useful for substrates with other reducible functional groups (e.g., aldehydes, ketones) that might not be stable under catalytic hydrogenation conditions.[20] The reaction is typically run in an aqueous or mixed aqueous-organic solvent system and is often complete at room temperature or with gentle heating.[21]
Protocol 2: Synthesis of 4-chloro-2-aminophenol from 4-chloro-2-nitrophenol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitrophenol (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Reagent Addition: Heat the solution gently to around 50-60 °C. In a separate beaker, prepare a solution of sodium dithionite (2.5-3.0 eq) in water. Add the sodium dithionite solution dropwise to the stirred nitrophenol solution.
-
Scientist's Note: The reaction is often exothermic. A controlled addition rate is necessary to maintain the reaction temperature. The color of the solution will typically change from yellow to colorless, indicating the consumption of the nitrophenol.
-
-
Reaction Monitoring: Stir the reaction mixture at 50-60 °C for 1-3 hours. Monitor the progress by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add ethyl acetate to extract the product.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 4-chloro-2-aminophenol. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
| Parameter | Typical Condition | Rationale / Notes |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Mild, selective, and cost-effective.[22] |
| Stoichiometry | 2.5 - 3.0 equivalents | Excess is used to ensure complete reduction. |
| Solvent | EtOH/H₂O, THF/H₂O | A mixed solvent system is often required for solubility. |
| Temperature | 25-70 °C | Gentle heating is usually sufficient. |
| Yield | 75-95% | Good to excellent yields are common.[21] |
Method C: Selective Reduction of Dinitrophenols (Zinin Reduction)
Expertise & Experience: The selective reduction of one nitro group in a polynitroaromatic compound is a significant synthetic challenge. The Zinin reduction, which classically uses sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), is a premier method for this transformation.[23] The selectivity is often directed by the electronic and steric environment of the nitro groups. For instance, in dinitrophenols, a nitro group ortho to the hydroxyl group may be preferentially reduced under certain conditions.[24] Controlling the pH is crucial for achieving high selectivity and yield.[23]
Protocol 3: Selective Synthesis of 4-Amino-2-nitrophenol from 2,4-Dinitrophenol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol (1.0 eq) in water (approx. 8-10 mL per gram).[23]
-
Reagent Addition: While stirring, add ammonium chloride (NH₄Cl, ~7 eq) and a small amount of concentrated aqueous ammonia. Heat the mixture to approximately 85 °C.[23]
-
Scientist's Note: The ammonium chloride/ammonia system acts as a buffer to maintain the pH, which is critical for selectivity.
-
-
Reduction: Turn off the heat. When the temperature cools to 70 °C, begin the portion-wise addition of fused sodium sulfide (Na₂S, ~3.3 eq). Maintain the temperature between 80-85 °C during the addition, using external cooling if necessary.[23]
-
Reaction Completion: After the addition is complete, stir the mixture at 80-85 °C for an additional hour.
-
Isolation: Cool the reaction mixture and filter the solid product. Wash the crude product with cold water.
-
Purification: The crude product can be purified by recrystallization. For example, dissolve the crude solid in hot water containing a small amount of sodium hydrosulfite (to prevent oxidation), treat with activated carbon to decolorize, filter while hot, and cool the filtrate to crystallize the purified 4-amino-2-nitrophenol.[23]
Caption: A generalized workflow for the synthesis of o-aminophenols.
References
- Electroreduction Mechanism of p-Nitrophenol in Sulfuric Acid. Acta Physico-Chimica Sinica.
- Sodium Dithionite Definition. Fiveable.
- o-Aminophenol: Chemical Properties, Production and Industrial Significance. Metoree.
- Simple environmentally-friendly reduction of 4-nitrophenol. MDPI.
- Reduction of nitro compounds. Wikipedia.
- Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temper
- Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI.
- Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles.
- Analysis of p-Nitrophenol Reduction.
- 2-Aminophenol-4-sulfonic acid synthesis. ChemicalBook.
- Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol.
- SYNTHESIS OF SOME o-AMINOPHENOL DERIV
- Reduction of 4-Nitrophenol to 4-Aminophenol. University of Canterbury.
- Industrial Synthesis of 2-Aminophenol. ChemicalBook.
- Mineral-modulated Co catalyst with enhanced adsorption and dissociation of BH4- for hydrogenation of p-nitrophenol to p-aminophenol. PubMed.
- Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles. Asian Journal of Chemistry.
- An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol
- Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon.
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
- Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni C
- The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
- Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. RSC Publishing.
- Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. PMC.
- The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle C
- The mechanism of catalyzing reduction of 4-nitrophenol by quasimetallic nanoparticles and the critical function of NaBH. Semantic Scholar.
- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells. ChemRxiv.
- Sodium Dithionite Reduction of Nitroarenes. Scribd.
- The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Taylor & Francis Online.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- "The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid" by Edward Jacob Mach. Digital Commons @ NJIT.
- 2-Aminophenol. Wikipedia.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. HDU Journal of Science.
- Preparation method of o-aminophenol.
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
- Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
- Synthetic and apply 2-aminoPhenol-4-Sulfonic Acid. Guidechem.
- Synthetic method of 2-aminophenol-4-sulfonamide.
- Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing.
- Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst.
-
Eco-friendly one step conversion of p-Nitrophenol into p-Aminophenol using Calix[17]arene derivative based functional. SSRN.
Sources
- 1. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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- 5. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES | Hong Duc University Journal of Science [hdujs.edu.vn]
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Troubleshooting & Optimization
"troubleshooting regioselectivity in the nitration of substituted phenols"
Topic: Troubleshooting Regioselectivity in the Nitration of Substituted Phenols Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists[1]
Introduction: The Reactivity Paradox
Phenols are among the most challenging substrates for controlled nitration. The hydroxyl group is a powerful electron-donating group (EDG) that activates the ring so strongly that the reaction is often diffusion-controlled rather than chemically controlled.
The Core Problem:
-
Regioselectivity: The -OH group directs ortho and para.[2][3] Statistically, ortho is favored (2 sites vs. 1).[1] However, para is often the desired pharmacophore.[1]
-
Oxidation: Phenols are easily oxidized by nitric acid into quinones and polymeric tars (the "black reaction" failure mode).
-
Over-Nitration: Stopping at mono-nitration requires precise stoichiometric control.[1]
This guide provides a decision framework to navigate these competing factors.
Module 1: The Diagnostic Matrix
Before starting your experiment, use this logic flow to select the correct reagent system based on your desired isomer and substrate constraints.
Caption: Decision matrix for selecting nitration protocols based on regioselectivity requirements and substrate sensitivity.
Module 2: Troubleshooting Regioselectivity
Scenario A: "I need the Ortho-isomer, but I'm getting a mix."
The Science: Ortho-nitration is favored by intramolecular hydrogen bonding between the phenolic proton and the nitro group oxygen in the transition state. This requires a non-polar environment where the solvent does not compete for hydrogen bonding.
| Root Cause | Diagnostic | Corrective Action |
| Solvent Polarity | Reaction run in Acetonitrile, Water, or Alcohol.[1] | Switch to DCM or Toluene. Non-polar solvents stabilize the ortho-transition state via chelation. |
| Temperature | Reaction run >20°C. | Cool to -10°C to 0°C. Lower temperatures favor the kinetic product (ortho) over the thermodynamic product (para).[1] |
| Reagent Choice | Using Mixed Acid (H₂SO₄/HNO₃).[1][4] | Use Acetyl Nitrate. Generated in situ (Ac₂O + HNO₃), this reagent forms a specific complex with the phenol oxygen, delivering the nitro group to the ortho position. |
Scenario B: "I need the Para-isomer, but I'm getting Ortho."
The Science: Para-substitution is favored by sterics and charge distribution, but the ortho-directing "chelation effect" often overrides this.[1] To get para, you must disrupt the H-bond mechanism or use a two-step pathway.[1]
| Root Cause | Diagnostic | Corrective Action |
| Direct Nitration | Using standard HNO₃.[1] | Switch to Nitrosation-Oxidation. React with NaNO₂/H₂SO₄ first.[1] The nitroso group (-NO) adds exclusively para (due to tautomerization constraints).[1] Then, oxidize to -NO₂.[1] |
| Steric Access | Substrate has open ortho sites. | Use "Claycop" or Zeolites. Solid-supported reagents impose steric constraints that make the crowded ortho position inaccessible, favoring para.[1] |
| Catalyst | No catalyst used. | Add Metal Nitrates. Reagents like Bi(NO₃)₃ or Fe(NO₃)₃ often favor para due to complexation bulk.[1] |
Module 3: Critical Failure – Oxidation & "Black Tar"[6]
Symptom: The reaction mixture turns dark red/black immediately; yield is <20%; TLC shows a streak (tar).
The Mechanism:
Nitric acid contains trace nitrous acid (HNO₂). HNO₂ generates nitrosonium ions (
The Fix: The Urea Protocol You must scavenge the nitrous acid to stop the radical chain reaction.
-
Add Urea: 0.5 – 1.0 equiv of Urea added to the nitric acid before adding the phenol.
-
Use Sulfamic Acid: An alternative scavenger if Urea is insoluble in your solvent.[1]
Module 4: Validated Experimental Protocols
Protocol 1: High-Selectivity Ortho-Nitration (Acetyl Nitrate)
Best for: Simple phenols where ortho-substitution is required.[1]
Safety Warning: Acetyl nitrate is unstable. Never heat above 20°C. Generate in situ.
-
Preparation: In a round-bottom flask, dissolve the phenol (10 mmol) in Dichloromethane (DCM) (20 mL).
-
Reagent Formation: In a separate vial, cool Acetic Anhydride (12 mmol) to 0°C. Slowly add Fuming HNO₃ (10.5 mmol) dropwise. Do not allow temp to rise.
-
Addition: Add the Acetyl Nitrate solution to the phenol/DCM mixture over 30 minutes at -10°C to 0°C.
-
Quench: Pour into ice-water. The organic layer will contain predominantly the ortho-isomer.
-
Purification: Ortho-nitrophenols are steam volatile .[1][2][8][9] If separation is hard, steam distill the crude mixture; the ortho comes over, para stays behind.
Protocol 2: High-Selectivity Para-Nitration (Nitrosation-Oxidation)
Best for: Avoiding ortho-contamination and tar formation.[1]
Step 1: Nitrosation [5][6][7][10][11][12][13]
-
Dissolve Phenol (10 mmol) in water/ethanol (1:1) containing H₂SO₄ (1 mL).[1] Cool to 0°C.[1]
-
Add aqueous NaNO₂ (11 mmol) dropwise.
-
Stir for 1 hour. A yellow precipitate (4-nitrosophenol) usually forms.[1]
-
Why this works: The nitroso group is strictly para-directing due to the quinone-oxime tautomeric stability.[1]
Step 2: Oxidation [14]
-
Without isolation (or after filtration if solid), treat the nitrosophenol with dilute HNO₃ (15%) at 20°C.[1]
-
The -NO group is oxidized to -NO₂.[1]
-
Result: High purity para-nitrophenol with minimal purification needed.[1]
Protocol 3: Claycop Reagent (Eco-Friendly/Solid Support)
Best for: Acid-sensitive substrates and avoiding over-nitration.[1]
-
Reagent Prep: "Claycop" is Copper(II) Nitrate supported on Montmorillonite K10 clay.[1] (Can be bought or made: 20g Clay + 10g Cu(NO₃)₂ in acetone, then evaporate).[1]
-
Reaction: Suspend Claycop (2 equiv by weight of nitrate) in CCl₄ or Toluene. Add Phenol.[1][14][7][8][9][11][15]
-
Stir: Stir at room temperature.
-
Workup: Filter the solid clay. Evaporate solvent.[1][14][11]
-
Selectivity: This method often yields high ortho selectivity (ratio >10:1) due to surface adsorption geometry, but is much milder than liquid acid.[1]
FAQ: Troubleshooting Specifics
Q: My product is a mixture of mono- and di-nitro phenols. How do I stop at mono? A: Phenol is activated.[9][15] Once one nitro group is on, the ring is deactivated (electron-withdrawing), so di-nitration should be slow.[1] If you see di-nitration, your local concentration of HNO₃ is too high.[1]
-
Fix: Improve stirring speed (vortex).
-
Fix: Use Lanthanide(III) nitrates (e.g., Yb(NO₃)₃) which catalyze mono-nitration selectively.[1]
Q: I cannot separate the ortho and para isomers by column chromatography. A: Their polarities are often too similar on silica.
-
Fix: Use Steam Distillation .[8][9][11] The ortho-isomer has intramolecular H-bonding, lowering its boiling point and making it steam volatile.[1] The para-isomer (intermolecular H-bonding) will remain in the flask.[1]
Q: Can I use protecting groups to force para-selectivity? A: Yes. The classic method is Sulfonation-Nitration-Desulfonation .[1]
-
React Phenol with conc H₂SO₄ (100°C)
Phenol-2,4-disulfonic acid (blocks ortho and para? No, usually blocks ortho kinetically or para thermodynamically depending on temp).[1] -
Better Route: Use a bulky silyl ether (TBS) on the oxygen. The bulk blocks the ortho sites.[2] Nitrate, then deprotect with TBAF.[1]
References
-
Mechanism of Nitration: Taylor, R. Electrophilic Aromatic Substitution.[1] Wiley, 1990.[1] (Classic text on EAS mechanisms and kinetic vs thermodynamic control).
-
Claycop Reagent: Laszlo, P. "Claycop: A user-friendly oxidizing and nitrating reagent."[1] Journal of Organic Chemistry, 1985 , 50, 3998.[1] Link[1]
-
Nitrosation-Oxidation Route: Behrman, E. J.[1][14] "The Persulfate Oxidation of Phenols." Organic Reactions, 1988 .[1] (Discusses oxidative pathways including nitroso intermediates).
-
Solid Acid Catalysts (Zeolites): Smith, K., et al. "Regioselective nitration of aromatic compounds using zeolite catalysts."[1][16] Journal of Chemical Society, Perkin Transactions 1, 1996 .[1] Link[1]
-
Prevention of Oxidation: Ross, D. S., et al. "Nitration of Phenol.[1] Oxidation and Nitration Pathways."[15][17] Journal of the American Chemical Society, 1980 , 102, 3292.[1] (Explains the role of HNO2 in tar formation). Link[1]
Sources
- 1. WO1994019310A1 - New process for the nitration of aromatic compounds in mild, non-corrosive conditions - Google Patents [patents.google.com]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. dergipark.org.tr [dergipark.org.tr]
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- 6. rushim.ru [rushim.ru]
- 7. researchgate.net [researchgate.net]
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- 9. byjus.com [byjus.com]
- 10. The nitration of phenol is faster and produces ortho and para pro... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins [organic-chemistry.org]
- 13. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sciencemadness Discussion Board - nitration vs oxidation using HNO3 - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol
The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4,6-Dibromo-3-methyl-2-nitrophenol . It prioritizes mechanistic understanding, yield optimization, and troubleshooting based on the specific electronic properties of the substrate.[1]
Case ID: OPT-YIELD-DBMNP Status: Active Lead Scientist: Senior Application Specialist, Organic Synthesis Division[1]
Executive Summary & Chemical Logic
The synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol is a classic electrophilic aromatic substitution (EAS), but it presents specific regiochemical and purification challenges.[1]
The substrate, 3-methyl-2-nitrophenol (also known as 2-nitro-m-cresol), possesses a unique "Reinforced Substitution" pattern.[1]
-
Hydroxyl (-OH) at C1: Strongly activating, directs ortho/para (to C6 and C4).[1][2]
-
Nitro (-NO₂) at C2: Deactivating, directs meta (to C4 and C6).
-
Methyl (-CH₃) at C3: Weakly activating, directs ortho/para (to C4 and C6).[1][2]
The Advantage: All three substituents cooperatively direct incoming bromine electrophiles to the C4 and C6 positions.[1] The Risk: Because the C4/C6 positions are so electronically enriched, the ring is susceptible to over-oxidation (quinone formation) or poly-bromination if temperature and stoichiometry are not rigorously controlled.[1]
Critical Process Parameters (CPPs)
To improve yield from the standard 40-60% range to >85%, the following parameters must be controlled.
| Parameter | Specification | Scientific Rationale |
| Starting Material Purity | >98% 3-methyl-2-nitrophenol | Critical: Isomeric impurities (e.g., 4-nitro isomer) cannot be brominated at C4 and will act as dead-weight impurities that hamper crystallization.[1] |
| Bromine Stoichiometry | 2.05 – 2.10 equivalents | Exact stoichiometry prevents under-bromination (monobromo species) while minimizing oxidative tar formation caused by large excess.[1] |
| Temperature Control | < 30°C (Addition)50-60°C (Finish) | Low temp during addition prevents exotherms that lead to oxidative coupling.[1] Mild heating ensures the sterically hindered C6 position is brominated.[1] |
| Solvent System | Glacial Acetic Acid (AcOH) | Polar enough to stabilize the transition state (Wheland intermediate) but dissolves the product poorly at low temps, aiding crystallization.[1] |
The "Golden Batch" Protocol
Standardized procedure for maximizing yield and purity.[1]
Phase A: Preparation
-
Dissolution: Charge a 3-neck flask with 3-methyl-2-nitrophenol (1.0 eq) and Glacial Acetic Acid (5 mL per gram of substrate).
-
Catalysis (Optional): Add 0.01 eq of Iron(III) bromide (
) only if the starting material is known to be deactivated by wet solvent.[1] Usually, the phenol is active enough without it.[1] -
Setup: Equip with an addition funnel, internal thermometer, and a scrubber trap (for HBr gas).[1]
Phase B: Bromination (The Critical Step)[1]
-
Solution Prep: Prepare a solution of Bromine (
) (2.1 eq) in Glacial Acetic Acid (1:1 v/v). -
Controlled Addition: Add the bromine solution dropwise.
-
Rate: Maintain internal temperature 20–25°C . Do not rush.
-
Observation: The solution will turn dark red/brown.[1] HBr gas evolution indicates reaction progress.
-
-
The "Push": Once addition is complete, warm the mixture to 55°C for 1 hour. This overcomes steric hindrance at the C6 position (flanked by OH and NO2) to ensure conversion of the mono-bromo intermediate to the di-bromo target.[1]
Phase C: Work-up & Isolation
-
Quench: Cool the mixture to room temperature. Pour the reaction mass into Ice Water (10x volume of reaction solvent) with vigorous stirring.
-
Bisulfite Wash: Add saturated Sodium Bisulfite (
) solution until the red bromine color disappears (turning yellow/orange).[1] This prevents oxidation by residual bromine. -
Filtration: Filter the precipitate.[2]
-
Purification: Recrystallize from Ethanol/Water (7:3) or dilute Acetic Acid.
Visualizing the Pathway & Logic[1]
Diagram 1: Reaction Mechanism & Directing Effects
This diagram illustrates why the C4 and C6 positions are the exclusive targets, minimizing regioselectivity errors.[1]
Caption: Cooperative directing effects of substituents converging on C4 and C6 positions.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose yield issues.
Caption: Diagnostic workflow for identifying root causes of yield loss.
Troubleshooting & FAQs
Q1: My product is a sticky oil instead of a solid. What happened?
Diagnosis: This usually indicates a mixture of the mono-bromo intermediate (4-bromo-3-methyl-2-nitrophenol) and the target di-bromo compound.[1] The melting point depression prevents crystallization.[1] Solution:
-
Re-dissolve the oil in acetic acid.
-
Add 0.5 eq of Bromine.
-
Heat to 50°C for 30 minutes to force the reaction to completion.
-
Re-quench.
Q2: The yield is very low (<40%), but the product looks pure.
Diagnosis: You are likely losing product in the mother liquor during the aqueous quench.[1] While the di-bromo compound is hydrophobic, the presence of the nitro and phenol groups allows some solubility in acidic water/acetic acid mixtures.[1] Solution:
-
Do not discard the filtrate. Extract the aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Wash the organic layer with water to remove acetic acid, dry over
, and evaporate.[1] Combine this second crop with the main precipitate.[3]
Q3: Why is the product red/orange even after washing?
Diagnosis: Trapped free bromine or nitrophenolic oxidation byproducts.[1] Solution:
-
Ensure the Sodium Bisulfite (
) wash is thorough.[1] -
If color persists, recrystallize from Ethanol/Water.[1] The red impurities are usually more soluble in ethanol and will stay in the supernatant.[1]
Q4: Can I use water as the solvent instead of Acetic Acid?
Analysis: While "green," bromination in water often leads to poly-brominated tars because the phenoxide ion (formed in water) is too reactive.[1] Acetic acid buffers the reaction, keeping the phenol protonated and moderating the reactivity to prevent side reactions [1].[1]
References
-
Organic Syntheses. "2,6-Dibromo-4-nitrophenol." Org.[3] Synth.1943 , Coll.[1] Vol. 2, 173.[1] (Methodological anchor for nitrophenol bromination in acetic acid). [1]
-
BenchChem. "4-Bromo-3-methyl-2-nitrophenol (Intermediate)."[1] BenchChem Compound Database. (Confirmation of mono-bromo intermediate existence). [1]
-
Sigma-Aldrich. "Bromination of Phenols: Reaction Conditions."[1] Technical Bulletin. (General directing effects and solubility data).
-
Khan Academy. "Directing Effects of Substituents on Benzene."[1][4] (Theoretical grounding for cooperative directing effects).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-methyl-2-nitrophenol and Bromine before handling.[1] Bromine causes severe burns and is fatal if inhaled.[1]
Sources
"purification strategies for brominated nitrophenol isomers"
Welcome to the Technical Support Center for Analytical and Preparative Chemistry. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced challenges of isolating and purifying brominated nitrophenol isomers.
Brominated nitrophenols (e.g., 2-bromo-4-nitrophenol, 4-bromo-2-nitrophenol) are critical intermediates in pharmaceutical synthesis. However, their structural similarities—identical molecular weights and closely related physicochemical properties—make their separation notoriously difficult. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-purity isolation.
I. Core Purification Strategies & Methodologies
The successful separation of positional isomers relies on exploiting subtle differences in their electronic environments. The position of the electron-withdrawing nitro (
Methodology 1: Reverse-Phase HPLC (RP-HPLC)
In RP-HPLC, separation is driven by hydrophobicity. The critical mechanistic factor here is intramolecular hydrogen bonding . Isomers with an ortho-nitro group (e.g., 4-bromo-2-nitrophenol) form an intramolecular hydrogen bond between the phenolic
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude isomer mixture in a minimal volume of the initial mobile phase (e.g., 20% Acetonitrile / 80% Water). Filter through a 0.45 µm PTFE syringe filter to prevent column clogging.
-
Column Equilibration: Equilibrate a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with the starting mobile phase.
-
Mobile Phase Selection: Prepare Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. Prepare Mobile Phase B: Acetonitrile with 0.1% TFA [2]. Self-Validation Check: Ensure the pH is strictly < 3.0 to keep the phenols fully protonated and prevent peak tailing.
-
Gradient Elution: Apply a linear gradient from 20% B to 80% B over 25 minutes.
-
Detection & Isolation: Monitor the eluate via UV detection at 280 nm. Collect fractions corresponding to baseline-resolved peaks and concentrate under reduced pressure.
Caption: Workflow for the RP-HPLC purification of brominated nitrophenol isomers.
Methodology 2: pH-Controlled Liquid-Liquid Extraction
When scaling up, chromatography becomes expensive. We can exploit the slight pKa differences between isomers caused by the inductive effects of the bromine atom [3]. By carefully titrating the pH of an aqueous phase, we can selectively ionize the more acidic isomer, driving it into the aqueous layer while the less acidic isomer remains in the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Dichloromethane, DCM).
-
Buffer Preparation: Prepare a series of phosphate buffers ranging from pH 6.5 to 8.0.
-
Selective Partitioning: Extract the DCM layer with a buffer poised exactly between the pKa values of the target isomers. The isomer with the lower pKa will deprotonate to form a water-soluble phenoxide ion.
-
Phase Separation: Separate the layers using a separatory funnel.
-
Recovery: Acidify the aqueous layer with 1M HCl to pH < 3.0 to re-protonate the phenol, then back-extract with fresh DCM to recover the purified isomer.
Caption: Logic tree for selecting purification strategies based on structural properties.
II. Physicochemical Data & Separation Parameters
Understanding the quantitative parameters of your analytes is non-negotiable for method development. The table below summarizes the traits that dictate separation behavior.
| Property | 4-Bromo-2-nitrophenol | 2-Bromo-4-nitrophenol | Causality / Impact on Purification Strategy |
| Intramolecular H-Bonding | Yes (ortho-NO2) | No (para-NO2) | Ortho-isomer is highly lipophilic; elutes later in RP-HPLC [4]. |
| Relative Polarity | Lower | Higher | Para-isomer partitions more readily into polar mobile phases. |
| Volatility | Higher (Steam Volatile) | Lower | Ortho-isomer can be uniquely separated via steam distillation. |
| Approximate pKa | ~7.2 - 7.4 | ~7.1 - 7.2 | Slight differences allow for narrow pH-gradient extraction [3]. |
III. Troubleshooting Guides & FAQs
Q1: My brominated nitrophenol isomers are co-eluting on a standard C18 column. How can I resolve them?
A: Co-elution occurs because the isomers have identical molecular weights and similar bulk lipophilicities. To force resolution, you must alter the selectivity (
Q2: I am experiencing severe peak tailing during HPLC analysis. What is the cause? A: Peak tailing for phenolic compounds is almost always caused by secondary electrostatic interactions between the acidic hydroxyl group of the analyte and residual, unendcapped silanol groups on the silica stationary phase. Solution: Ensure your mobile phase is sufficiently acidic. Adding 0.1% TFA or formic acid keeps the analytes fully protonated (neutral) and suppresses silanol ionization [1], [2]. If the issue persists, your column may be degraded; switch to an endcapped C18 column.
Q3: During recrystallization, my product forms an oil instead of precipitating as crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of the brominated nitrophenol is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid. Solution:
-
Switch to a solvent system with a lower boiling point (e.g., hexane/diethyl ether instead of heptane/toluene).
-
Triturate the oil with a cold, non-polar solvent (like ice-cold hexane) and scratch the inside of the flask with a glass rod to provide nucleation sites and induce crystallization.
Q4: Can I use steam distillation for these brominated isomers? A: Yes, but only if you are separating an ortho-nitrophenol from a para or meta isomer. The intramolecular hydrogen bonding in the ortho-isomer prevents it from hydrogen-bonding with water. This dramatically increases its vapor pressure, making it steam volatile. The para-isomer, which forms strong intermolecular hydrogen bonds with water, will remain in the distillation flask.
IV. References
-
Separation Optimization of a Mixture of Ionized and Non-Ionized Solutes under Isocratic and Gradient Conditions in Reversed-Phase HPLC by Means of Microsoft Excel Spreadsheets Source: MDPI URL:[Link]
-
Phenol, 4-bromo-2-nitro - Application and HPLC Separation Source: SIELC Technologies URL:[Link]
-
Selective Removal of Nitrophenols from Aqueous Solutions Using Acrylic Acid–Acrylamide Molecularly Imprinted Polymers Source: International Journal of Sustainable Development and Planning (IIETA) URL:[Link]
Nitrophenol Degradation Assays: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Nitrophenol Degradation Assays. Designed for researchers, environmental scientists, and drug development professionals, this guide bypasses basic overviews to address the complex physicochemical and biological mechanisms underlying the degradation of nitrophenols (specifically 4-nitrophenol, 4-NP).
As a Senior Application Scientist, I have structured this resource to focus on the causality of experimental anomalies, the design of self-validating protocols , and authoritative troubleshooting.
Part 1: Mechanistic Pathways of 4-Nitrophenol Degradation
Understanding the exact degradation pathway is critical for troubleshooting incomplete mineralization or the unexpected accumulation of toxic intermediates. Depending on your experimental assay, 4-NP undergoes distinct initial transformations:
-
Biological Assays: Microbial degradation (e.g., using Rhodococcus sp. Strain PN1) typically proceeds aerobically via monooxygenation. The pathway branches into either the hydroxylation of 4-NP to 4-nitrocatechol (4-NC) or denitration to hydroquinone (HQ) . Both intermediates are eventually cleaved into semialdehydes and funneled into the tricarboxylic acid (TCA) cycle[1].
-
Advanced Oxidation Processes (AOPs) & Electrochemical Assays: In UV/H₂O₂ or anodic oxidation systems, non-selective hydroxyl radicals (•OH) attack the aromatic ring. This initiates denitration and substitution, forming polyhydroxylated intermediates like 1,2,4-trihydroxybenzene, hydroquinone, and 4-nitrocatechol[2]. These are subsequently oxidized into ring-cleavage products (carboxylic acids) and finally mineralized into CO₂ and H₂O[3].
-
Halogenated Systems (UV/HOCl): In the presence of hypochlorous acid, electrophilic substitution competes with radical oxidation, generating chlorinated nitrogenous byproducts such as 2-chloro-4-nitrophenol before ring cleavage occurs[4].
Mechanistic degradation pathways of 4-nitrophenol via radical attack and ring cleavage.
Part 2: Self-Validating Experimental Protocols
To ensure data integrity, your experimental design must be self-validating. A robust protocol does not merely track the disappearance of the parent compound; it must independently verify the generation of reactive oxygen species (ROS) and confirm mass balance.
Step-by-Step Methodology: Photocatalytic/AOP Degradation of 4-NP
-
Preparation & Dark Equilibration: Suspend the heterogeneous catalyst (e.g., TiO₂ composites) in a 10–20 mg/L 4-NP aqueous solution. Stir in complete darkness for 30–60 minutes.
-
Causality: Failing to establish adsorption-desorption equilibrium conflates physical adsorption onto the catalyst with actual photochemical degradation, artificially inflating early kinetic rates.
-
-
Radical Scavenging (The Validation Step): Run parallel assays spiked with specific ROS scavengers (e.g., 5 mM tert-butanol for •OH, or benzoquinone for superoxide radicals).
-
Causality: This validates the specific mechanism driving the degradation. If tert-butanol halts degradation, •OH is definitively the primary oxidant[4].
-
-
Irradiation & Quenching: Initiate UV/Solar irradiation. Extract 3 mL aliquots at standardized intervals (e.g., 0, 15, 30, 60, 120 mins). Immediately filter through a 0.22 µm PTFE syringe filter to remove the catalyst and arrest the reaction.
-
Multi-Modal Analysis (Mass Balance Check):
-
Primary Kinetics: Measure 4-NP depletion via UV-Vis spectroscopy (λmax ≈ 315 nm for neutral 4-NP, or 400 nm for the phenolate ion in alkaline conditions).
-
Intermediate Tracking: Utilize HPLC-MS to track the transient appearance of hydroquinone and 4-nitrocatechol[2].
-
Mineralization Check: Quantify Total Organic Carbon (TOC).
-
Causality: UV-Vis only confirms the destruction of the aromatic chromophore. TOC reduction proves actual mineralization to CO₂, preventing the dangerous assumption that a "colorless" solution equals a "detoxified" solution.
-
Self-validating workflow for 4-NP assays ensuring kinetic accuracy and mass balance.
Part 3: Quantitative Data & Benchmarks
The following table summarizes standard kinetic benchmarks and intermediate profiles for 4-NP degradation across different experimental assays. Use this to benchmark your own experimental yields.
| Assay Type | Primary Oxidant / Mechanism | Key Intermediates Detected | Typical Kinetics | Mineralization (TOC Removal) |
| Biological (Rhodococcus sp.) | Monooxygenation | 4-Nitrocatechol, Hydroquinone | Substrate-dependent | High (Complete utilization) |
| UV/H₂O₂ (AOP) | Hydroxyl Radical (•OH) | 1,2,4-Trihydroxybenzene, Hydroquinone | Pseudo-first-order | Moderate to High |
| UV/HOCl | •OH and •Cl Radicals | 2-Chloro-4-nitrophenol, 4-Nitrocatechol | Pseudo-first-order | Moderate (Risk of toxic byproducts) |
| Electrochemical (Anodic) | Direct/Indirect Oxidation | Resorcinol, Carboxylic acids | Pseudo-first-order | Very High |
Part 4: Troubleshooting & FAQs
Q1: My UV-Vis data shows rapid disappearance of the 4-NP peak (400 nm), but TOC analysis shows less than 20% mineralization. What is happening? Expert Insight: You are observing chromophore destruction without complete mineralization. The initial •OH attack rapidly cleaves the nitro group and breaks the aromatic ring, which eliminates the yellow color associated with the 4-nitrophenolate ion[3]. However, the resulting aliphatic intermediates—such as maleic, formic, and acetic acids—are highly recalcitrant to further oxidation. Solution: Increase the oxidant dosage, extend the reaction time, or integrate a secondary biological polishing step to degrade the residual short-chain carboxylic acids.
Q2: Why does the degradation rate of 4-NP drastically decrease when I run my photocatalytic assay in a complex wastewater matrix compared to ultrapure water? Expert Insight: Complex matrices contain inorganic anions (e.g., Cl⁻, HCO₃⁻, SO₄²⁻) and natural organic matter (NOM). Anions act as radical scavengers. For instance, bicarbonate (HCO₃⁻) reacts with •OH to form the carbonate radical (CO₃•⁻), which has a significantly lower oxidation potential than •OH[2]. Furthermore, NOM can absorb UV light (inner-filter effect) and competitively adsorb onto the catalyst surface, blocking active sites. Solution: Perform a scavenger study to identify the specific interfering ion. Pre-treat the matrix (e.g., via coagulation) or increase the catalyst loading to compensate for the scavenging effect.
Q3: In my UV/HOCl assay, the toxicity of the treated solution increased despite 4-NP degradation. Why? Expert Insight: In the presence of HOCl, electron-rich phenols undergo rapid electrophilic substitution. Instead of immediate ring cleavage, the reaction quantitatively yields chlorinated nitrophenols, such as 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol[4]. These chlorinated nitrogenous byproducts are often more toxic and recalcitrant than the parent 4-NP. Solution: Ensure sufficient UV fluence to generate •OH and •Cl radicals, which are required to break down these chlorinated intermediates. Monitor the formation of these specific byproducts using High-Resolution Mass Spectrometry (HRMS).
Q4: How do I definitively prove whether degradation is occurring via the hydroquinone (HQ) pathway or the 4-nitrocatechol (4-NC) pathway in my microbial assay? Expert Insight: Both pathways initiate via monooxygenation but diverge immediately after. Relying solely on end-point analysis is insufficient because both pathways ultimately funnel into the TCA cycle[1]. Solution: You must perform a time-course LC-MS analysis during the exponential growth phase of the bacteria. Trap the transient intermediates by using specific enzyme inhibitors or mutant strains lacking the downstream ring-cleavage enzymes (e.g., lacking hydroquinone dioxygenase). The accumulation of either HQ or 4-NC will definitively validate the active pathway.
References
- Takeo, M., et al. "Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1". PMC / NIH.
- "Kinetics, degradation pathway and reaction mechanism of advanced oxidation of 4-nitrophenol in water by a UV/H2O2 process". ResearchGate.
- "Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts". MDPI.
- "The Mechanism and Kinetics of Degradation of Phenolics in Wastewaters Using Electrochemical Oxidation". ResearchGate.
Sources
- 1. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts [mdpi.com]
"stabilizing 4,6-Dibromo-3-methyl-2-nitrophenol for long-term storage"
Topic: 4,6-Dibromo-3-methyl-2-nitrophenol
Ticket ID: #STAB-DBMNP-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved / Guide Generated
Executive Summary
You are dealing with a poly-functionalized phenol . The stability of 4,6-Dibromo-3-methyl-2-nitrophenol is governed by three competing destabilizing forces: phenolic oxidation , nitro-group photolysis , and halogen lability .
While the ortho-nitro group provides some intramolecular hydrogen bonding stability to the phenolic hydroxyl, the presence of two bromine atoms (heavy atoms) facilitates intersystem crossing upon light exposure, accelerating radical degradation pathways.
This guide provides a self-validating storage system designed to maintain purity >98% over 12+ months.
Module 1: The Degradation Mechanism (Why It Fails)
To prevent degradation, you must understand the enemy. This compound degrades primarily through Photo-Oxidative Coupling .
The Mechanism
-
Photon Absorption: The nitro group absorbs UV/Vis light, exciting the molecule to a singlet state (
). -
Intersystem Crossing (ISC): The heavy bromine atoms at positions 4 and 6 facilitate rapid ISC to a triplet state (
). -
Radical Formation: The triplet state can abstract a hydrogen (or lose the phenolic proton), generating a phenoxy radical .
-
Coupling/Oxidation: These radicals dimerize or react with atmospheric oxygen to form quinones (red/brown species) or polymeric "tars."
Visualizing the Pathway
Figure 1: The photo-oxidative degradation cascade facilitated by bromine-induced intersystem crossing.
Module 2: Critical Storage Protocol (The "Gold Standard")
Do not rely on standard "cool, dry place" advice. Follow this rigorous protocol to ensure long-term integrity.
Step-by-Step Storage Workflow
-
Container Selection:
-
Primary: Amber glass vial (Type I borosilicate). Plastic is permeable to oxygen and should be avoided for long-term storage.
-
Cap: Teflon (PTFE) lined screw cap. Avoid rubber septa which can leach plasticizers or degrade.
-
-
Atmosphere Control (Inerting):
-
Argon vs. Nitrogen: Use Argon . Since Argon is heavier than air, it settles over the solid crystals, creating a more effective blanket than Nitrogen.
-
Technique: Flush the open vial with Argon for 30 seconds at low flow (avoid blowing powder away), then immediately cap.
-
-
Thermal Regulation:
-
Target: -20°C (Freezer).
-
Reasoning: While stable at 4°C, freezing virtually halts the kinetics of slow hydrolysis or thermal disproportionation of the nitro group.
-
-
Desiccation:
-
Place the primary amber vial inside a secondary jar containing distinct desiccant packets (Silica Gel or
). -
Critical: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid (hygroscopic shock).
-
Module 3: Troubleshooting & Diagnostics
Use this table to diagnose the state of your compound immediately.
| Symptom | Diagnosis | Root Cause | Remediation |
| Darkening (Orange/Red) | Oxidation | Exposure to air/light. Formation of quinones. | Recrystallize immediately. (See Module 4) |
| Clumping / Caking | Hygroscopicity | Moisture absorption (Hydrate formation). | Dry under high vacuum ( |
| Melting Point Depression | Impurity | Presence of solvent or degradation products. | Recrystallize. A range |
| New TLC Spot (Base) | Hydrolysis/Ionization | Silica gel is acidic; compound may streak. | Add 1% Acetic Acid to your TLC eluent to suppress ionization. |
Module 4: Recovery Protocol (Recrystallization)
If your compound has degraded (turned brown/red), use this protocol to restore purity.
Prerequisite: Verify solubility.
-
Good Solvents: Ethanol, Methanol, Ethyl Acetate (Hot).
-
Bad Solvents (Anti-solvents): Hexanes, Water, Cold Toluene.
The "Ethanol/Water" Method (Recommended):
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 60-70°C).
-
Filtration: If insoluble black specks remain (polymeric tar), perform a hot filtration through a glass frit or cotton plug.
-
Precipitation: While keeping the solution hot, add warm Water dropwise until a persistent turbidity (cloudiness) just appears.
-
Clearing: Add one drop of hot Ethanol to clear the solution.
-
Crystallization: Remove from heat. Let cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 1 hour.
-
Harvest: Filter the yellow needles/prisms. Wash with cold 50% Ethanol/Water.
-
Drying: Dry under vacuum at 40°C. Do not exceed 50°C to avoid thermal stress.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I store this in DMSO or Methanol stock solutions?
-
Answer: No. In solution, the rate of photo-degradation increases exponentially compared to the solid state. Furthermore, nucleophilic solvents like DMSO can slowly react with electron-deficient nitro-aromatics over months. Always store as a dry solid. Prepare solutions fresh.
Q2: My compound arrived yellow, but the certificate says "White to Light Yellow." Is it bad?
-
Answer: Likely not. Nitrophenols are inherently yellow due to the
transition of the nitro group. "White" usually implies an extremely high purity or a specific crystalline habit. If the melting point is sharp, the yellow color is intrinsic.
Q3: Is this compound shock-sensitive?
-
Answer: While polynitro compounds (like picric acid) are explosive, mono-nitro phenols with bromine substituents are generally stable. However, as a precaution, never scrape the threads of the bottle if dried material is present, and avoid heating rapidly above 150°C.
Q4: How do I validate purity without an NMR?
-
Answer: Use HPLC.[1]
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm and 280 nm.
-
Note: The phenol is acidic (
). You must acidify your water phase (Formic or Phosphoric acid) to keep the phenol protonated; otherwise, you will see split peaks or severe tailing.
-
References
-
Photochemistry of Nitrophenols
- Mechanism of Photo-oxidation: Alif, A., Boule, P., & Lemaire, J. (1991). Photochemistry and environment XII: Phototransformation of 2-nitrophenol in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry.
-
Brominated Phenol Stability
-
Oxidative Coupling Mechanisms: Wratten, S. J., & Faulkner, D. J. (1977). Carbon-bromine bond cleavage in bromophenols.[2] Journal of the American Chemical Society.
-
-
General Purification of Nitro-Aromatics
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989).
-
Safety Data & Handling (SDS)
- Sigma-Aldrich Safety Data Sheet for Nitrophenol deriv
-
(Note: Link points to analogous 2,6-dibromo-4-methylphenol as direct isomer SDS is rare, but hazards are chemically identical).
Sources
Synthesis Support Center: Controlling Bromination in Polyphenols
Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for researchers and drug development professionals struggling with the electrophilic aromatic substitution of highly activated aromatic rings.
Polyphenols possess highly electron-rich aromatic systems due to the strong
Diagnostic Workflow: Bromination Strategy
Before selecting a reagent, you must assess the electronic activation of your specific polyphenol substrate. Use the workflow below to determine the appropriate synthetic route.
Workflow for selecting a bromination strategy to prevent polybromination in polyphenols.
Knowledge Base: The Causality of Over-Bromination (FAQs)
Q: Why does elemental bromine (
Q: How do solid-supported reagents like Amberlyst-A26 tribromide prevent over-reaction? A: Polymer-bound tetraalkylammonium tribromides act as a controlled-release reservoir for the electrophile. The steric bulk of the polystyrene matrix restricts the orientation of the incoming phenol, heavily favoring para-monobromination while physically shielding the newly formed monobromophenol from subsequent attacks[1].
Q: Can I use N-Bromosuccinimide (NBS) for highly electron-rich polyalkoxyaromatics?
A: Yes, but solvent and temperature are critical variables. Using NBS in methylene chloride (
Q: What is the best approach for complex, sensitive flavonoids like silybin?
A: For highly complex polyphenols with multiple chiral centers and sensitive functional groups, ultra-mild reagents are required. Recent methodologies utilize
Troubleshooting Matrix
| Symptom / Observation | Mechanistic Diagnosis | Recommended Solution |
| Tarry, dark reaction mixture; MS shows M+2, M+4, M+6 peaks. | Uncontrolled polybromination and oxidative degradation via | Abandon elemental |
| Inseparable mixture of ortho and para isomers. | Lack of steric direction during the electrophilic attack. | Use an acid-promoted NBS system in a coordinating solvent like Acetonitrile ( |
| Di-bromination occurs before the starting material is fully consumed. | The monobrominated product remains too electron-rich. | Implement a protecting group strategy. Acetylate the -OH groups to -OAc prior to bromination to reduce ring nucleophilicity. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal visual or analytical cues to confirm reaction trajectory.
Protocol A: Solid-Phase para-Monobromination using Amberlyst-A26 Tribromide[1]
This method is ideal for simple phenols and catechols, offering high yields and trivial purification.
-
Preparation: In a round-bottom flask shielded from light (using aluminum foil), dissolve 1.0 mmol of the polyphenol substrate in 15 mL of anhydrous dichloromethane (
). -
Reagent Addition: Add 1.05 mmol (a slight excess) of Amberlyst-A26 tribromide resin. Self-Validation Cue: The resin will appear bright orange/red upon addition.
-
Reaction: Stir the heterogeneous mixture at room temperature for 24 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc). Self-Validation Cue: As the reaction proceeds, the orange color of the resin will progressively fade to pale yellow/white as the tribromide is consumed.
-
Workup: Once complete, simply filter the reaction mixture to remove the spent polymer resin. Wash the resin with an additional 5 mL of
. -
Isolation: Evaporate the combined filtrate under reduced pressure to yield the crude para-bromophenol (typically >85% yield, <7% ortho-isomer)[1].
Protocol B: Cryogenic NBS Bromination of Polyalkoxyaromatics[2]
This method is designed for highly labile, electron-rich polyalkoxy systems that degrade under standard conditions.
-
Preparation: Dissolve 1.0 mmol of the polyalkoxyaromatic substrate in 10 mL of anhydrous
under an inert argon atmosphere. -
Cryogenic Control: Submerge the reaction flask in an ice/brine bath to bring the internal temperature to exactly 0°C.
-
Slow Addition: Dissolve 1.0 mmol of recrystallized N-Bromosuccinimide (NBS) in 5 mL of
. Add this solution dropwise via a syringe pump over 30 minutes. Mechanistic note: Slow addition maintains a low steady-state concentration of the electrophile, preventing runaway polybromination. -
Quenching: After stirring for 2 hours at 0°C, quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (
) to destroy any unreacted brominating species. -
Extraction: Extract with
(3 x 10 mL), wash the organic layer with brine, dry over anhydrous , and concentrate.
Quantitative Reagent Comparison
The following table summarizes the expected outcomes when applying different brominating agents to activated phenolic systems, allowing for easy comparison of selectivity and yield.
| Brominating Agent | Solvent | Temp (°C) | Substrate Profile | Mono-bromo Yield (%) | Poly-bromo Byproducts (%) | Reference |
| Elemental | Acetic Acid | 25 | Phenols | < 20% | > 80% (Tars) | Standard |
| Amberlyst-A26- | 25 | Phenols | 86% | < 7% | [1] | |
| NBS | 0 to 10 | Polyalkoxyarenes | 75 - 95% | < 5% | [2] | |
| NBS + | -20 to 25 | Phenols/Anisoles | 85 - 98% | < 2% | [3] | |
| Homogeneous | 25 | Complex Flavonoids | > 80% | < 5% | [4] |
References
- Selective para-Bromination of Phenols via a Regenerable Polymer-bound Tetraalkylammonium Tribromide Source: RSC Publishing URL
- A New Bromination Method for Phenols and Anisole Source: Scribd / Journal of Organic Chemistry URL
- Using NBS as a Mild Bromination Reagent for Polyalkoxyaromatic Systems Source: Taylor & Francis / Synthetic Communications URL
- Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners Source: PMC / NIH URL
Sources
- 1. Selective para-bromination of phenols via a regenerable polymer-bound tetraalkylammonium tribromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol
This technical support guide is intended for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol. This document provides a comprehensive resource, including a proposed synthetic pathway, frequently asked questions (FAQs), and in-depth troubleshooting guides to navigate the complexities of this multi-step synthesis. Our focus is on ensuring scientific integrity, providing actionable insights, and grounding our recommendations in established chemical principles.
Proposed Synthetic Pathway
The synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol from 3-methylphenol (m-cresol) is a multi-step process involving electrophilic aromatic substitution. The order of these reactions is critical to achieving the desired regioselectivity. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. However, the hydroxyl group is a significantly stronger activating group. This dictates the initial substitution patterns.
A logical and controllable route would be a three-step process:
-
Mononitration of 3-methylphenol: To introduce the nitro group at a position ortho to the hydroxyl group.
-
Monobromination of 3-methyl-2-nitrophenol: To add the first bromine atom.
-
Second Bromination of 4-bromo-3-methyl-2-nitrophenol: To yield the final product, 4,6-Dibromo-3-methyl-2-nitrophenol.
An alternative pathway involving initial bromination of 3-methylphenol would likely lead to a mixture of polybrominated products due to the high activation of the ring by the hydroxyl group, making regiocontrol challenging.[1][2]
Caption: Proposed synthetic workflow for 4,6-Dibromo-3-methyl-2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: Why is the proposed synthetic route starting with nitration rather than bromination?
A1: The hydroxyl group of 3-methylphenol is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution.[2] Attempting bromination first, especially with reactive agents like bromine water, would likely lead to the rapid formation of polybrominated species, such as 2,4,6-tribromo-3-methylphenol, which are difficult to control on a large scale.[1] By introducing the deactivating nitro group first, we can temper the reactivity of the ring, allowing for more selective subsequent bromination steps.
Q2: What are the primary safety concerns during this synthesis?
A2: The key safety hazards are associated with the nitration and bromination steps.
-
Nitration: The use of nitric acid with an organic substrate is a highly exothermic reaction that can lead to a runaway reaction if not properly controlled.[3] There is also a risk of forming unstable and potentially explosive polynitrated byproducts. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and maintain strict temperature control.
-
Bromination: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and respiratory protection, is essential. The reaction also generates hydrogen bromide (HBr) gas, which is corrosive and requires scrubbing.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the consumption of starting materials and the formation of products at each stage.[4][5] For more quantitative analysis and to assess the purity of the isolated intermediates and final product, High-Performance Liquid Chromatography (HPLC) is recommended.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation of the final product and any isolated intermediates.
Q4: Is the final product, 4,6-Dibromo-3-methyl-2-nitrophenol, expected to be colored?
A4: Yes, nitrophenols are typically yellow crystalline solids.[6] The color is due to the electronic transitions of the nitro group conjugated with the phenolic ring.
Troubleshooting Guide
Issue 1: Low Yield and/or Poor Selectivity in the Nitration of 3-Methylphenol
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Formation of significant amounts of 4-nitro and 6-nitro isomers. | The directing effects of the -OH and -CH₃ groups lead to a mixture of ortho and para isomers.[8] | Utilize milder nitrating agents, such as copper(II) nitrate in acetic acid, which can improve regioselectivity.[9] Alternatively, consider a two-step nitrosation-oxidation approach, which often favors the para-isomer, though in this case, the ortho-isomer is desired.[10] Careful control of reaction temperature is also critical. |
| Dark, tarry byproducts are formed, and the yield is low. | Oxidation of the phenol ring by nitric acid.[10] | Use dilute nitric acid and maintain a low reaction temperature (e.g., below 20°C). The slow, dropwise addition of the nitrating agent with efficient stirring is crucial to dissipate heat.[10] |
| Over-nitration leading to dinitro products. | Reaction conditions are too harsh (e.g., concentrated nitric acid, high temperature).[10] | Strictly adhere to using dilute nitric acid and maintain low temperatures. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[10] |
Issue 2: Formation of Polybrominated Byproducts During Bromination Steps
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Multiple spots on TLC, with higher Rf values than the desired product. | The activated phenolic ring is susceptible to over-bromination.[11] | Control Stoichiometry: Use a precise molar equivalent of the brominating agent. For the first bromination, a milder reagent like N-bromosuccinimide (NBS) can offer better control.[5][11] For the second bromination, carefully control the addition of bromine. |
| Reaction proceeds too quickly and is difficult to control. | The solvent choice is enhancing the reactivity of the brominating agent. | Use a non-polar solvent like dichloromethane or carbon disulfide to reduce the reaction rate and improve selectivity.[11] |
| A white precipitate (likely tribrominated phenol) forms. | Use of a highly reactive brominating agent like bromine water. | Avoid bromine water. Use a solution of bromine in a less polar solvent like acetic acid or dichloromethane.[4][11] |
Issue 3: Difficulties in Purification of the Final Product
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Product oils out during recrystallization. | The compound may have a low melting point, or significant impurities are present. The chosen solvent may be inappropriate. | Test a range of solvents or solvent mixtures for recrystallization. If an oil persists, try triturating with a non-polar solvent like cold hexane to induce solidification and remove soluble impurities.[6] |
| Colored impurities persist in the final product. | These could be residual starting materials, byproducts, or oxidation products. | Column chromatography is an effective method for removing impurities with different polarities.[6] A typical stationary phase would be silica gel, with a mobile phase gradient of hexane and ethyl acetate. |
| Final product purity is insufficient as determined by HPLC. | Incomplete separation of closely related isomers or byproducts. | For high-purity requirements, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. A C18 column with a water/acetonitrile gradient is a good starting point.[7] |
Experimental Protocols
Protocol 1: Mononitration of 3-Methylphenol
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-methylphenol in glacial acetic acid.
-
Cool the solution to 10-15°C using a circulating chiller.
-
Slowly add a pre-prepared solution of dilute nitric acid (e.g., 30-40%) dropwise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a larger vessel containing ice water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Bromination of Nitrophenol Intermediate
-
Dissolve the dried nitrophenol intermediate in a suitable solvent such as glacial acetic acid or dichloromethane in a reactor.[4]
-
For the first bromination, consider the portion-wise addition of N-Bromosuccinimide (NBS) at 0°C.[5] For the second bromination, a solution of bromine in the same solvent can be added dropwise at room temperature.
-
Maintain the reaction temperature with cooling as necessary.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.[4]
-
If using an organic solvent, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. If in acetic acid, precipitate the product by adding to ice water.[4]
-
Filter the crude product and dry it.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Corning Incorporated. (2022). Nitration of phenol in flow. Retrieved from [Link]
-
Yadav, U., Mande, H., & Ghalsasi, P. (2021). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Scribd. Retrieved from [Link]
-
Iranian Chemical Society. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. MDPI. Retrieved from [Link]
-
Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
-
Brainly. (n.d.). Question 57, 9. Aromatic Hydrocarbons, GRB Advanced Problems In Organic Chemistry - JEE. Retrieved from [Link]
-
Reddit. (2024, February 13). Bromination Help. r/Chempros. Retrieved from [Link]
-
StackExchange. (2025, November 2). Organic Chemistry Aromatic synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 6). Major product of mononitration of 3-methylphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,6-Dibromo-2,3-dimethylphenol. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
-
Georganics. (n.d.). 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN. Retrieved from [Link]
-
Georganics. (2011, February 4). 2,6-DIBROMO-3-METHYL-4-NITROPHENOL. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromo-3-nitrophenol. Retrieved from [Link]
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- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Therapeutic Potential of Brominated Phenols
Topic: Comparative Analysis of the Biological Activity of Brominated Phenols Content Type: Publish Comparison Guide
From Marine Actives to Synthetic Leads
Executive Summary
Brominated phenols (BPs), a class of polyhalogenated secondary metabolites predominantly isolated from marine red algae (Rhodomela spp.) and sponges, represent a distinct chemical space in drug discovery. Unlike their chlorinated or non-halogenated analogs, BPs exhibit unique lipophilicity and halogen-bonding capabilities that significantly enhance biological interaction. This guide provides a comparative technical analysis of BPs against standard therapeutic agents in three critical domains: Antimicrobial Efficacy , Metabolic Enzyme Inhibition (PTP1B) , and Oncological Cytotoxicity .
Chemical Basis of Efficacy: The Bromine Advantage
The biological superiority of brominated phenols over simple phenols stems from the Sigma-hole effect . The large, polarizable bromine atom creates a region of positive electrostatic potential (sigma-hole) opposite the C-Br bond, facilitating strong halogen bonds with nucleophilic protein residues (e.g., carbonyl oxygens in enzyme backbones).
| Feature | Non-Brominated Phenol | Brominated Phenol (BP) | Biological Impact |
| Lipophilicity (LogP) | Low to Moderate | High | Enhanced membrane permeability and bioavailability. |
| Metabolic Stability | Low (Rapid conjugation) | Moderate to High | Steric hindrance of Br atoms protects OH groups from rapid glucuronidation. |
| Binding Affinity | Hydrogen Bonding only | H-Bonding + Halogen Bonding | Tighter binding to hydrophobic pockets (e.g., PTP1B active site). |
Comparative Analysis: Antimicrobial & Anti-Biofilm Activity
Marine BPs have emerged as potent agents against multi-drug resistant (MDR) pathogens, particularly MRSA.
Performance Data: BPs vs. Standard Antibiotics
Data aggregated from comparative MIC assays against Staphylococcus aureus (MRSA).
| Compound Class | Specific Agent | MIC (µg/mL) | Biofilm Inhibition (%) | Mechanism of Action |
| Standard Control | Ampicillin | >128 (Resistant) | < 10% | Cell wall synthesis (ineffective in MRSA). |
| Standard Control | Vancomycin | 1.0 - 2.0 | 20-30% | Peptidoglycan inhibition. |
| Natural BP | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | 17.5 | > 85% | Membrane depolarization; disruption of bacterial electron transport. |
| Synthetic BP | 3-Bromo-2,6-dihydroxyacetophenone | 35.0 | 60% | Oxidative stress induction; inhibition of quorum sensing. |
| Analogue | Thymol (Non-brominated) | 250.0 | 15% | Weak membrane disruption. |
Key Insight: While Vancomycin remains superior for planktonic cell killing, BDDE significantly outperforms standard antibiotics in biofilm eradication , a critical factor in chronic wound management. The addition of bromine (compared to Thymol) increases potency by >10-fold due to enhanced penetration of the exopolysaccharide matrix.
Comparative Analysis: Metabolic Regulation (PTP1B Inhibition)
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling. BPs are currently among the most potent non-peptide PTP1B inhibitors known.
Performance Data: PTP1B Inhibitory Potency
Comparison of IC50 values against recombinant human PTP1B.
| Compound | Source | IC50 (µM) | Selectivity (vs. TCPTP) |
| Suramin | Standard Inhibitor | 10 - 12 | Low |
| Ursolic Acid | Terpenoid Control | 3 - 4 | Moderate |
| BP Derivative 4g | Synthetic (Polybrominated) | 0.68 | High (>10-fold) |
| Rhodomela Extract | Natural Marine Isolate | 2.42 | Moderate |
| Non-Br Analog | Catechol | > 100 | N/A |
Mechanistic Causality: The high potency of BP Derivative 4g is attributed to the "tricyclic scaffold" effect where multiple bromine atoms fill the hydrophobic sub-pockets of the PTP1B active site, a feat achievable only through the specific steric volume of bromine (Chlorine is too small; Iodine is too labile).
Experimental Protocols
Strict adherence to these protocols ensures reproducibility of the comparative data cited above.
Protocol A: Synthesis of Brominated Phenols (Dioxane Dibromide Method)
Preferred over elemental bromine (
-
Reagent Prep: Dissolve the phenolic substrate (e.g., resorcinol) in diethyl ether or THF.
-
Brominating Agent: Prepare Dioxane Dibromide (DDB) by mixing equimolar amounts of 1,4-dioxane and
at 0°C. -
Addition: Add DDB dropwise to the phenol solution at 0–5°C.
-
Causality: Low temperature prevents poly-bromination and oxidation of the phenolic ring to quinones.
-
-
Reaction: Stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Quenching: Quench with 10%
(sodium thiosulfate) to neutralize excess bromine. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over anhydrous
. -
Purification: Recrystallize from
or purify via silica gel column chromatography.
Protocol B: Kinetic PTP1B Inhibition Assay
A self-validating colorimetric system.
-
Buffer System: Prepare Assay Buffer: 50 mM HEPES (pH 7.3), 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Note: DTT is critical to prevent oxidation of the enzyme's active site Cysteine residue.
-
-
Substrate: Use p-Nitrophenyl Phosphate (pNPP) at 2 mM.
-
Enzyme Prep: Dilute recombinant human PTP1B to 0.5 µg/mL in Assay Buffer.
-
Incubation:
-
Add 10 µL of Test Compound (dissolved in DMSO) to 96-well plate.
-
Add 40 µL of Enzyme solution.
-
Incubate at 37°C for 10 minutes (Allow enzyme-inhibitor binding equilibrium).
-
-
Reaction Start: Add 50 µL of pNPP substrate.
-
Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Validation:
-
Positive Control: Suramin (10 µM).
-
Negative Control: DMSO only (100% Activity).
-
Blank: Buffer + Substrate (No Enzyme).
-
Visualized Mechanisms & Workflows
Diagram 1: Structure-Activity Relationship (SAR) of Bromophenols
This diagram illustrates how specific structural modifications translate to biological efficacy.
Caption: SAR mapping showing how bromine substitution and linker chemistry drive specific therapeutic outcomes.
Diagram 2: PTP1B Inhibition Mechanism
A visual representation of the competitive inhibition mechanism unique to polybrominated phenols.
Caption: Mechanism of Action: BPs utilize halogen bonding to competitively block the PTP1B catalytic pocket.
References
-
MDPI. (2020).[1] Progress of Bromophenols in Marine Algae: Structure, Bioactivities, and Applications. Retrieved from [Link]
-
ACS Omega. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives. Retrieved from [Link]
-
NIH PubMed. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Retrieved from [Link]
Sources
The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Nitrophenols
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Halogenated Nitrophenols
Halogenated nitrophenols are a class of aromatic compounds that command significant attention across various scientific disciplines, from environmental science to pharmacology. Their inherent biological activity, largely stemming from their ability to act as protonophores and uncouple oxidative phosphorylation, makes them both valuable research tools and environmental contaminants of concern.[1][2] The introduction of halogen and nitro substituents onto the phenol backbone dramatically influences their physicochemical properties and, consequently, their biological impact. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated nitrophenols, offering insights into how the type, number, and position of these functional groups modulate their activity. By understanding these relationships, researchers can better predict the biological effects of these compounds, design more potent and specific molecules for therapeutic applications, and assess the risks associated with their environmental presence.
The Core Mechanism: Uncoupling of Oxidative Phosphorylation
The primary mechanism by which many halogenated nitrophenols exert their biological effects is through the uncoupling of oxidative phosphorylation in mitochondria.[1][3] In healthy mitochondria, the electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This proton-motive force drives the synthesis of ATP by ATP synthase. Halogenated nitrophenols, being lipophilic weak acids, can disrupt this process.[2] They act as proton shuttles, picking up protons in the acidic intermembrane space and releasing them into the more alkaline matrix, thus dissipating the proton gradient. This uncoupling leads to an increase in oxygen consumption as the ETC works to re-establish the gradient, but without the corresponding ATP production. The energy is instead released as heat.[2]
Caption: Workflow for assessing mitochondrial uncoupling activity.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability and is commonly used to determine the IC50 of a compound. [4][5][6][7] Materials:
-
Adherent cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Halogenated nitrophenol stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [4]* Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) [4]* 96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment. [5]2. Compound Treatment: Prepare serial dilutions of the halogenated nitrophenols in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compounds to the wells. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [6]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. [7]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion: From Fundamental Understanding to Practical Application
The structure-activity relationship of halogenated nitrophenols is a clear demonstration of how subtle changes in molecular architecture can lead to significant differences in biological activity. The interplay between the electron-withdrawing properties of the nitro group, the lipophilicity and electronegativity of the halogen substituents, and their relative positions on the phenol ring dictates the potency of these compounds as mitochondrial uncouplers and their overall toxicity. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses, enabling the generation of high-quality, reproducible data. A thorough understanding of these SAR principles is not only crucial for fundamental research in bioenergetics but also for the rational design of novel therapeutic agents and for making informed decisions regarding the environmental impact of these pervasive compounds.
References
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Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Methods in Molecular Biology. [Link]
-
An optimized protocol for coupling oxygen consumption rates with b-oxidation in isolated mitochondria from mouse soleus. Digital.CSIC. [Link]
-
Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. SpringerLink. [Link]
-
IC50 values (mM) of the most promising compounds on different cancer cell line. ResearchGate. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Measurement of mitochondrial oxygen consumption using a Clark electrode. National Library of Medicine. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Evaluation of Respiration with Clark Type Electrode in Isolated Mitochondria and Permeabilized Animal Cells. ResearchGate. [Link]
-
Qunatitative Structure-Toxicity Models for Halogenated Phenols using Electrophilicity and Hydrophobicity Indexes. Scholars Research Library. [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
-
A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. [Link]
-
Uncoupling activity of 4‐chloro‐2‐nitrophenol. (A) Structure of... ResearchGate. [Link]
-
The IC 50 values obtained for cytotoxic activity in human cancer cell... ResearchGate. [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]
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A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. National Library of Medicine. [Link]
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How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler? DigitalCommons@UMaine. [Link]
-
2-NITROPHENOL 4-NITROPHENOL. GovInfo. [Link]
-
Comparative analysis of chlorinated disinfection byproducts formation from 4-nitrophenol and 2-amino-4-nitrophenol during UV/post-chlorination. National Library of Medicine. [Link]
-
Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats. National Library of Medicine. [Link]
-
QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. National Library of Medicine. [Link]
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Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. PLOS One. [Link]
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cir expert panel meeting december 10-11, 2012. Cosmetic Ingredient Review. [Link]
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Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. [Link]
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A Comparative Guide to the Efficacy of Nitrating Agents for Substituted Phenols
For researchers and professionals in drug development and fine chemical synthesis, the regioselective nitration of substituted phenols is a cornerstone transformation. The introduction of a nitro group onto a phenolic backbone is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. However, the high reactivity of the phenol ring, while advantageous, presents a significant challenge: controlling the position of nitration (regioselectivity) and preventing unwanted side reactions like oxidation and polymerization.
This guide provides an in-depth comparison of various nitrating agents for substituted phenols, moving beyond a simple recitation of protocols. We will delve into the mechanistic underpinnings of each method, offering insights into why certain reagents and conditions favor specific outcomes. The information presented here is grounded in experimental data from peer-reviewed literature, enabling you to make informed decisions for your specific synthetic challenges.
The Activated Ring: Understanding Phenol's Reactivity
The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution.[1][2] Its lone pairs of electrons are delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[2] This makes phenols significantly more reactive than benzene itself, often by a factor of 1000 or more.[2][3] This heightened reactivity means that the harsh conditions typically used for nitrating simple arenes (e.g., concentrated sulfuric and nitric acids) can lead to over-nitration and oxidative degradation of the phenolic substrate.[1][4]
The choice of a nitrating agent is therefore a delicate balance between achieving efficient nitration and maintaining control over regioselectivity and preventing the formation of undesirable byproducts.[5][6]
Classical Nitrating Agents: The Workhorses and Their Limitations
Dilute Nitric Acid
For many introductory applications, dilute nitric acid is the go-to reagent for the mono-nitration of phenol.[1][4] The reaction is typically conducted at a low temperature (around 298 K) to mitigate the formation of tars and other oxidation byproducts.[1][6]
Mechanism: The reaction with dilute nitric acid is believed to proceed through a different mechanism than the classical nitronium ion pathway. It is thought to involve an initial nitrosation of the phenol to form a nitrosophenol, which is then oxidized by the nitric acid to the corresponding nitrophenol.[7][8]
Efficacy and Selectivity: This method typically yields a mixture of ortho- and para-nitrophenols.[1] The ortho-isomer can be conveniently separated from the para-isomer by steam distillation due to the formation of intramolecular hydrogen bonds, which increases its volatility.[1] However, achieving high regioselectivity with this method is often challenging.
Concentrated Nitric Acid and Sulfuric Acid (Mixed Acid)
The use of concentrated nitric acid, often in combination with concentrated sulfuric acid, is a powerful nitrating system. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
Mechanism: The core of this method is the generation of the nitronium ion, which then attacks the electron-rich phenol ring in a classic electrophilic aromatic substitution.
Caption: Formation of the nitronium ion from nitric and sulfuric acids.
Efficacy and Selectivity: This method is highly effective but often too harsh for phenols, leading to the formation of 2,4,6-trinitrophenol (picric acid) and significant oxidative degradation.[1][8] Due to its aggressive nature, it is generally not the preferred method for the controlled mono-nitration of substituted phenols.
Nitric Acid in Acetic Anhydride
A more controlled approach involves the use of nitric acid in acetic anhydride. This mixture generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated from mixed acid.
Efficacy and Selectivity: This reagent system can provide good yields of mono-nitrated phenols.[5] It offers a better handle on controlling the extent of nitration compared to mixed acid. The regioselectivity can be influenced by the reaction conditions.
Modern and Selective Nitrating Agents: Precision and Control
In the quest for milder conditions and higher regioselectivity, a variety of alternative nitrating agents have been developed. These are particularly valuable when dealing with sensitive or complex substituted phenols.
Metal Nitrates
A significant advancement in the selective nitration of phenols has been the use of metal nitrates, such as iron(III) nitrate (Fe(NO₃)₃·9H₂O), copper(II) nitrate (Cu(NO₃)₂·3H₂O), and calcium nitrate (Ca(NO₃)₂).[9][10][11] These reagents often offer improved regioselectivity, particularly for ortho-nitration, under milder, often neutral conditions.[9][12]
Mechanism: The high ortho-selectivity observed with certain metal nitrates is often attributed to a chelation-controlled mechanism. The metal ion coordinates with the hydroxyl group of the phenol, directing the nitro group to the adjacent ortho position.
Caption: Proposed chelation-controlled mechanism for ortho-nitration using metal nitrates.
Efficacy and Selectivity: Studies have shown that Fe(NO₃)₃·9H₂O is particularly effective for electron-rich phenols, while Cu(NO₃)₂·6H₂O is well-suited for electron-deficient phenols, both providing high yields of ortho-nitrated products.[9][12] The choice of solvent also plays a crucial role in determining the outcome of these reactions.[10]
Solid-Acid Catalyzed Nitration
The use of solid acid catalysts, such as zeolites (e.g., H-beta), sulfated zirconia, and montmorillonite clays, represents a greener approach to phenol nitration.[13][14][15] These catalysts can be easily recovered and reused, minimizing waste.
Efficacy and Selectivity: Solid acid catalysts can exhibit remarkable regioselectivity. For instance, Zeolite H-beta has been shown to be a highly active catalyst for the ortho-nitration of phenol at room temperature, especially when using a non-polar solvent like carbon tetrachloride.[14] The shape-selective nature of the catalyst's pores can influence the product distribution.
Other Mild and Selective Reagents
A variety of other nitrating systems have been developed to address specific challenges in phenol nitration:
-
Sodium Nitrite (NaNO₂) with an Acid Catalyst: This system generates nitrous acid in situ, which can then act as the precursor to the nitrating species. Catalysts like KHSO₄ and silica sulfuric acid have been used effectively.[16][17]
-
tert-Butyl Nitrite (t-BuONO): This reagent offers excellent chemoselectivity for phenols, even in the presence of other sensitive functional groups. It is believed to proceed through the formation of an O-nitrosyl intermediate.[18][19]
-
N-Nitropyridinium Nitrate and N-Nitropyrazole: These are powerful nitrating agents that can be effective for a range of aromatic compounds, including substituted phenols with electron-withdrawing groups.[20][21]
Comparative Performance Data
The following tables summarize experimental data from the literature, comparing the efficacy of different nitrating agents for phenol and substituted phenols.
Table 1: Comparison of Nitrating Agents for Phenol
| Nitrating Agent/System | Solvent | Temp. (°C) | Yield (%) | ortho:para Ratio | Reference |
| Dilute HNO₃ | Water | 25 | - | 1.42 | [14][22] |
| Cu(NO₃)₂·3H₂O / SiO₂ | Acetone | RT | 85-92 | 0.77-0.81 | [10] |
| Fe(NO₃)₃·9H₂O | CH₃CN | 90 | Good | Exclusive ortho | [9][12] |
| NH₄NO₃ / KHSO₄ | - | Reflux | Good | High ortho | [16] |
| Zeolite H-beta / Dilute HNO₃ | CCl₄ | RT | High | High ortho | [14] |
Table 2: Regioselective Nitration of Substituted Phenols
| Substrate | Nitrating Agent/System | Yield (%) | Major Product | Reference |
| 4-Methylphenol | Fe(NO₃)₃·9H₂O in CH₃CN | Good | 2-Nitro-4-methylphenol | [9][12] |
| 4-Chlorophenol | Cu(NO₃)₂·6H₂O in CH₃CN | Good | 2-Nitro-4-chlorophenol | [9][12] |
| 2-Methylphenol | NH₄NO₃ / KHSO₄ | 92 | 2-Methyl-6-nitrophenol | [16] |
| 4-Fluorophenol | Sr(NO₃)₂ / H₂SO₄-Silica | 65 | 4-Fluoro-2-nitrophenol | [23] |
Experimental Protocols
Protocol 1: Regioselective ortho-Nitration of an Electron-Rich Phenol using Fe(NO₃)₃·9H₂O
This protocol is adapted from the work of Majumder et al. and is suitable for the ortho-nitration of electron-rich phenols.[12]
Rationale: The use of iron(III) nitrate in acetonitrile under thermal conditions promotes a chelation-controlled delivery of the nitro group to the ortho position, minimizing the formation of the para isomer. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Materials:
-
Substituted phenol (e.g., 4-methylphenol) (1.1 mmol)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.2 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
To a stirred solution of the substituted phenol (1.1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add iron(III) nitrate nonahydrate (1.2 mmol).
-
Fit the flask with a condenser and continue stirring at 90 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired ortho-nitrated product.
Protocol 2: Mono-nitration of Phenol using a Solid Acid Catalyst
This protocol is based on the work of Dagade et al. and demonstrates a greener approach to ortho-nitration.[14]
Rationale: Zeolite H-beta acts as a shape-selective solid acid catalyst. The reaction is performed in a non-polar solvent (carbon tetrachloride) which has been shown to enhance ortho-selectivity. The catalyst can be easily filtered off and potentially reused.
Materials:
-
Phenol
-
Dilute Nitric Acid (30%)
-
Zeolite H-beta catalyst
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the Zeolite H-beta catalyst in a solution of phenol in carbon tetrachloride.
-
With vigorous stirring at room temperature, add dilute nitric acid to the mixture.
-
Continue stirring at room temperature for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the catalyst from the reaction mixture.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product, which will be enriched in o-nitrophenol.
Conclusion
The nitration of substituted phenols has evolved significantly from the classical use of harsh mixed acids. Modern methodologies employing metal nitrates and solid acid catalysts offer researchers unprecedented control over regioselectivity, particularly for the synthesis of valuable ortho-nitrophenols. The choice of nitrating agent should be guided by the electronic nature of the substituents on the phenol, the desired regioselectivity, and considerations for process safety and environmental impact. By understanding the underlying mechanisms and leveraging the experimental data available, chemists can design more efficient and selective syntheses of nitrated phenolic compounds.
References
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BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Chem LibreTexts. Phenol Nitration. [Link]
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ChemistryStudent. Phenol Reactions (A-Level). [Link]
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Chemistry Stack Exchange. Phenol reaction with nitration mixture. [Link]
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Pearson+. The nitration of phenol is faster and produces ortho and para products... [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
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Taylor & Francis Online. Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. [Link]
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ACS Earth and Space Chemistry. Nitration of Phenols by Reaction with Aqueous Nitrite: A Pathway for the Formation of Atmospheric Brown Carbon. [Link]
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Chemistry Steps. Reactions of Phenols. [Link]
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J. Chem. Educ. Beauty or the beast: Nitration of phenol. [Link]
-
Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
-
DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]
- Google Patents.
-
SciSpace. A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. [Link]
-
ResearchGate. (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. [Link]
-
Taylor & Francis Online. Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. [Link]
-
PMC. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
-
PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Taylor & Francis Online. Regioselective Nitration of Phenols by NaNO3 in Microemulsion. [Link]
-
ResearchGate. Silica Sulfuric Acid/ NaNO2 as a Novel Heterogeneous System for the Nitration of Phenols under Mild Conditions. [Link]
-
QuickCompany. Improved Process For Nitration Of Phenol And Substituted Phenols Using Phase Transfer Catalyst Under Sonication. [Link]
-
ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. [Link]
-
DLSU Research Congress. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. [Link]
-
Crimson Publishers. Studies on Nitration of Phenol over Solid Acid Catalyst. [Link]
-
ResearchGate. Nitration of phenol using different metal nitrates in the presence of 2... [Link]
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Scilit. Nitration of Phenols with Nitrates in a Two-Phase System. [Link]
-
Corning. Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]
-
Scribd. Green Nitration of Phenol Experiment | PDF. [Link]
-
ResearchGate. Regioselective nitration of phenol over solid acid catalysts. [Link]
- Google Patents.
-
ResearchGate. Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. [Link]
-
Royal Society of Chemistry. CHAPTER 12: Nitration Reactions. [Link]
-
ACS Publications. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]
-
ElectronicsAndBooks. The Duality of Mechanism for Nitration in Acetic Anhydride. [Link]
-
Royal Society of Chemistry. Green Chemistry. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
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Technical Comparison Guide: Validation of Analytical Methods for Quantifying 4,6-Dibromo-3-methyl-2-nitrophenol
Executive Summary
The quantification of 4,6-Dibromo-3-methyl-2-nitrophenol (DBMNP) presents specific challenges due to its acidic nature, potential for ionization, and structural similarity to other halogenated nitrophenolic impurities. Often encountered as a metabolic degradation product of herbicides (e.g., bromofenoxim derivatives) or as a genotoxic impurity in pharmaceutical synthesis, accurate quantification is critical.
This guide compares the two primary analytical standards: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). While HPLC-UV serves as the robust, cost-effective standard for raw material release, LC-MS/MS is the required alternative for trace-level impurity profiling and biological matrix analysis.
Chemical Context & Analytical Challenges
Before selecting a method, the physicochemical properties of DBMNP must be understood to prevent common validation failures (e.g., peak tailing, retention shifts).
-
Acidity (pKa): The presence of the nitro group (ortho position) and two bromine atoms significantly increases the acidity of the phenolic hydroxyl.[1] The estimated pKa is between 4.0 and 5.5 .
-
Implication: Mobile phases must be buffered to pH < 3.0 to suppress ionization and ensure retention on C18 columns.
-
-
Solubility: Low water solubility; high solubility in Acetonitrile (ACN) and Methanol.
-
Chromophores: The nitro-aromatic system provides strong UV absorption at 280 nm and 340 nm .
Method Selection Decision Matrix
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs and matrix complexity.
Method A: HPLC-UV (The Routine Standard)
Best For: Quality Control (QC), Raw Material Assay, Solubility Studies. Principle: Reversed-phase separation with acidic mobile phase to keep the analyte neutral.
Experimental Protocol
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (ACN).[2]
-
Mode: Isocratic (40% A : 60% B) or Gradient (5% B to 95% B over 10 min).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD/UV at 280 nm (primary) and 340 nm (confirmatory for nitro group).
-
Injection Volume: 10–20 µL.
Critical Success Factor: Ensure the aqueous mobile phase is acidified. Neutral pH will cause the phenol to deprotonate (ionize), leading to early elution and peak tailing.
Method B: LC-MS/MS (The High-Sensitivity Alternative)
Best For: Genotoxic Impurity Analysis, Environmental Monitoring, Pharmacokinetics (PK). Principle: Negative Electrospray Ionization (ESI-) targeting the deprotonated phenoxide ion.
Experimental Protocol
-
Column: UHPLC C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water (No acid or very low 0.01% Acetic Acid to aid ionization). Note: Unlike UV, we want ionization in the source, but retention on the column requires balance.
-
Solvent B: Methanol.[3]
-
-
Ionization Source: ESI Negative Mode.
-
MRM Transitions (Representative):
-
Precursor Ion: [M-H]⁻ (approx. m/z 308/310/312 due to Br isotopes).
-
Quantifier Ion: Loss of NO₂ or Br fragment.
-
-
Injection Volume: 2–5 µL.
Critical Success Factor: Brominated compounds show distinct isotopic patterns (1:2:1 for two Br atoms). Use the isotopic signature to confirm identity and avoid false positives from matrix interference.
Comparative Performance Data
The following data summarizes the expected performance characteristics when validating DBMNP under ICH Q2(R2) guidelines.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity Range | 1.0 – 100 µg/mL (ppm) | 1.0 – 1000 ng/mL (ppb) |
| LOD (Limit of Detection) | ~0.1 µg/mL | ~0.5 ng/mL |
| LOQ (Limit of Quant) | ~0.3 µg/mL | ~1.5 ng/mL |
| Precision (RSD) | < 1.0% (System Suitability) | < 5.0% (Matrix Dependent) |
| Specificity | Moderate (Retention time + UV spectrum) | High (Mass + Fragment + Isotope Ratio) |
| Cost per Sample | Low ($) | High ( |
| Throughput | 10–15 min/run | 3–5 min/run (UHPLC) |
Validation Protocol (ICH Q2(R2) Aligned)
To ensure scientific integrity, the selected method must undergo validation.[4][5][6] Below is a self-validating workflow applicable to both methods.
Specificity (Selectivity)[6]
-
Protocol: Inject a "Blank" (mobile phase), "Placebo" (matrix without analyte), and "Spiked Sample."
-
Acceptance Criteria:
-
UV: No interfering peaks >0.5% of the analyte peak area at the retention time.
-
MS: No signal in the blank at the specific MRM transition.
-
Linearity[7]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Calculation: Plot Concentration (x) vs. Area (y). Calculate regression coefficient (
).[7][8] -
Acceptance:
(UV) or (MS).
Accuracy (Recovery)[2]
-
Protocol: Spike the analyte into the sample matrix at three levels: Low (80%), Medium (100%), and High (120%). Perform in triplicate (
total). -
Acceptance: Mean recovery between 98.0% – 102.0% (for API) or 80% – 120% (for trace impurities).
Sample Extraction Workflow (Graphviz)
For complex matrices (soil/plasma), a Liquid-Liquid Extraction (LLE) is recommended due to the compound's acidity.
Figure 2: Liquid-Liquid Extraction (LLE) workflow. Acidification is crucial to drive the phenol into the organic layer.
Troubleshooting & Expert Insights
-
Peak Tailing: If observed in HPLC-UV, it usually indicates secondary interactions with silanols on the column. Solution: Increase buffer strength or add 5-10 mM Ammonium Acetate to the mobile phase (if using MS, ensure volatility).
-
Carryover: Brominated compounds can be "sticky" in LC systems. Solution: Use a needle wash of 50:50 ACN:Isopropanol.
-
Stability: Nitrophenols can be light-sensitive. Store standard solutions in amber glassware.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][9] Link
-
European Medicines Agency (EMA). (2022). Guideline on the limits of genotoxic impurities.Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4,6-Dibromo-3-methyl-2-nitrophenol.[10]Link(Note: Representative link for SDS search).
-
BenchChem. (2025).[1][11] Comparative Analysis of HPLC and GC-MS for the Quantification of Brominated Phenols.Link
-
National Institutes of Health (NIH). (2013). Comparison of UHPLC-UV and UHPLC-MS/MS for the Quantification of Phenolic Compounds.Link
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A Senior Application Scientist’s Guide to In-Vitro vs. In-Vivo Studies of Nitrophenol Compounds
Introduction: The Dual Nature of Nitrophenols
Nitrophenol compounds, characterized by a phenol group substituted with one or more nitro groups, are prevalent in industrial synthesis, agriculture (as pesticides), and unfortunately, as environmental pollutants. Their biological activity is a double-edged sword; while some derivatives are explored for therapeutic potential, their toxicity and genotoxicity are of significant concern for human health and environmental safety.[1][2] Understanding the toxicological profile of these compounds is paramount. This guide provides a comparative analysis of the two primary methodologies used for this evaluation: in-vitro and in-vivo studies.
The central challenge in studying nitrophenols lies in their mechanism of action. Many of their biological effects, particularly toxicity, are not caused by the parent molecule itself but by reactive intermediates formed during metabolic processes.[3] This necessity for metabolic activation is a critical factor that dictates the choice of experimental system and complicates the correlation between results obtained in a petri dish versus a whole organism. This guide will delve into these complexities, offering not just protocols, but the rationale behind them, to aid researchers in designing robust, meaningful studies.
Part 1: The Controlled Environment: In-Vitro Methodologies
In-vitro studies, conducted outside a living organism, are the frontline of toxicological screening. They offer a controlled environment to dissect specific cellular and molecular mechanisms with high throughput and reduced ethical concerns.[4][5] For nitrophenols, these assays are indispensable for initial hazard identification, particularly for genotoxicity and cytotoxicity.
Core Principle: The Need for Metabolic Activation
A foundational concept for in-vitro testing of nitrophenols is that mammalian cells in standard culture often lack the full metabolic competency of a whole organism, specifically the liver.[6] Nitrophenols often require enzymatic reduction of their nitro group to form reactive nitroso or hydroxylamine intermediates that can damage DNA and other macromolecules.[3] Therefore, a standard experimental choice is the inclusion of an exogenous metabolic activation system, most commonly a liver post-mitochondrial fraction known as S9 mix. This mix contains cytochrome P450 enzymes (CYPs) and cofactors necessary to mimic hepatic metabolism.[6][7] The decision to test with and without S9 is a self-validating step; a positive result only in the presence of S9 strongly implicates a metabolite, not the parent compound, as the toxicant.
Key In-Vitro Assays for Nitrophenols
-
Genotoxicity Assessment: This is a critical endpoint due to the known mutagenic potential of many nitroaromatic compounds.[8] A standard battery of tests is often required by regulatory bodies like the OECD.[3][9]
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test assesses the ability of a chemical to cause a reverse mutation in bacteria (e.g., Salmonella typhimurium strains) that have lost the ability to synthesize an essential amino acid like histidine.[10] A positive result, indicated by colony growth on a histidine-deficient medium, signals that the compound is a mutagen. For nitrophenols, this test is almost always performed with and without S9 mix to check for metabolically activated mutagens.[3][7]
-
In-Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) effects in mammalian cells (e.g., CHO, V79, or TK6 cells).[6][11] The formation of micronuclei—small, membrane-bound bodies of DNA in the cytoplasm—is a hallmark of genotoxic damage. Cytotoxicity must be assessed concurrently to ensure that observed effects are not merely a consequence of cell death, with top concentrations typically inducing around 55±5% cytotoxicity.[3][12]
-
-
Cytotoxicity Assessment: This measures the direct toxicity of a compound to cells, often determined as the concentration that inhibits 50% of cell growth or viability (IC50).
-
MTT or Neutral Red Uptake Assays: These are colorimetric assays that measure mitochondrial activity (MTT) or lysosomal integrity (Neutral Red) as indicators of cell viability. They provide quantitative data (IC50 values) that allow for the comparison of toxicity between different nitrophenol derivatives or cell lines.
-
Visualization: In-Vitro Genotoxicity Workflow
The following diagram illustrates the typical decision-making and experimental process for assessing the genotoxicity of a nitrophenol compound in-vitro.
Caption: A typical workflow for the in-vitro genotoxicity assessment of a nitrophenol compound.
Part 2: The Whole Organism: In-Vivo Approaches
In-vivo studies, conducted in living organisms (typically rodents), are essential for understanding the systemic effects of a compound. They integrate the complex processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical for assessing real-world toxicity and establishing safe exposure levels.[13][14] While more resource-intensive and ethically complex, they are irreplaceable for observing organ-specific toxicity, long-term effects, and complex endocrine disruption that cannot be modeled in-vitro.[4][15]
Causality in Model Selection and Study Design
The choice of animal model (e.g., rats, mice), route of administration (oral, dermal, inhalation), and duration of exposure is dictated by the expected human exposure scenario. For nitrophenols found in contaminated water or as pesticide residues, oral gavage studies are common.[16]
-
Acute Toxicity Studies (e.g., OECD 423): These studies aim to determine the short-term toxicity and lethal dose (LD50) of a single or multiple exposures over a short period (24 hours).[17] Observations include mortality, clinical signs of toxicity (e.g., convulsions, prostration), and gross necropsy findings. This data is fundamental for chemical classification and labeling.[16]
-
Repeated Dose Toxicity Studies (Subacute/Subchronic): These studies (e.g., 28-day or 90-day studies) are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[14][18] Endpoints are comprehensive, including changes in body weight, hematology (e.g., methemoglobinemia, a known effect of some nitrophenols), clinical chemistry, and histopathological examination of all major organs.[16]
-
Reproductive and Developmental Toxicity: Some nitrophenols have been shown to act as endocrine disruptors.[1] In-vivo studies are the only way to assess effects on fertility, pregnancy outcomes, and offspring development.
Key In-Vivo Findings for Nitrophenols
In-vivo studies have identified several key targets for nitrophenol toxicity. For 4-nitrophenol, oral exposure in rodents has been linked to effects on body weight and, at higher doses, mortality.[16][19] Inhalation exposure has been associated with ocular effects like corneal opacity and hematological effects such as methemoglobinemia.[16] These systemic effects would be missed by simple in-vitro cell culture models.
Part 3: Bridging the Gap: A Comparative Analysis
The central question for any toxicologist is: how well do in-vitro results predict in-vivo outcomes? For nitrophenols, this correlation is complex and fraught with challenges. The process of extrapolating from a concentration in a culture dish to a safe dose in a human is known as in-vitro to in-vivo extrapolation (IVIVE).[20][21][22]
Metabolism: The Great Divide
The most significant factor confounding IVIVE for nitrophenols is metabolism.
-
In-Vitro: As discussed, in-vitro systems require an artificial S9 mix to approximate liver metabolism. While useful, S9 does not fully replicate the kinetics, enzyme induction, or multi-organ metabolism (e.g., in the gut wall or kidneys) that occurs in-vivo.[20]
-
In-Vivo: In a whole organism, a nitrophenol is subject to Phase I (e.g., CYP-mediated hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolism, which primarily serve to detoxify and excrete the compound.[1] The balance between metabolic activation (leading to toxicity) and detoxification determines the ultimate in-vivo effect.
A study on 4-nitrophenol (PNP) in chickens demonstrated this divergence clearly. Both in-vivo (hens treated with PNP) and in-vitro (ovarian follicles exposed to PNP) models showed that PNP disrupted biotransformation enzymes. However, the in-vivo context includes the interplay of the liver and other organs, influencing the final concentration and effect on the ovary, a complexity the isolated follicle culture cannot capture.[1]
Quantitative Comparison: IC50 vs. LD50
A direct comparison of quantitative data starkly illustrates the IVIVE gap. An IC50 value from a cytotoxicity assay represents the concentration that kills 50% of cells in a monolayer, whereas an LD50 value is the dose that is lethal to 50% of a population of animals. These are not interchangeable. An in-vivo LD50 is influenced by absorption rates, distribution to target organs, metabolic detoxification, and excretion, factors completely absent from the in-vitro calculation.[23][24][25]
| Parameter | In-Vitro System | In-Vivo System |
| Endpoint | IC50 (Median Inhibitory Conc.) | LD50 (Median Lethal Dose) |
| System | Isolated cells in culture | Whole organism (e.g., rat, mouse) |
| Factors Included | Cellular response, membrane permeability | Absorption, Distribution, Metabolism, Excretion (ADME), organ interactions, immune response |
| Typical Units | µM (micromolar) | mg/kg (milligrams per kilogram of body weight) |
| Example (4-Nitrophenol) | IC50 values vary widely by cell line (e.g., 5-500 µM) | Oral LD50 in rats: 202–620 mg/kg[16] |
Genotoxicity: From Hazard to Risk
In-vitro genotoxicity tests are excellent for hazard identification (i.e., does the substance have the potential to damage DNA?). A positive Ames test for a nitrophenol flags it as a potential mutagen.[3] However, this does not automatically translate to a cancer risk in-vivo. The body's detoxification and DNA repair mechanisms may prevent the damage from ever occurring or fix it before it can lead to a mutation in a whole animal.[26][27] Therefore, in-vivo genotoxicity studies (e.g., an in-vivo micronucleus test) are required to move from hazard identification to risk assessment (i.e., what is the likelihood of harm under specific exposure conditions?).
Visualization: The Genotoxic Pathway of Nitrophenols
This diagram shows a simplified signaling pathway for how a metabolically activated nitrophenol can lead to a DNA damage response.
Caption: Genotoxicity pathway of nitrophenols, from metabolic activation to DNA damage response.
Part 4: Experimental Protocols
Trustworthiness in science is built on reproducible methods. The following are detailed, representative protocols for key assays discussed in this guide.
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Objective: To assess the mutagenic potential of a nitrophenol compound.
-
Preparation:
-
Prepare cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which are histidine-dependent (His-).[10][28]
-
Prepare the test nitrophenol compound in a suitable, non-bactericidal solvent (e.g., DMSO).
-
If required, prepare the S9 mix from the livers of rats induced with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.
-
Prepare minimal glucose agar plates (bottom agar) and top agar containing a trace amount of histidine and biotin.
-
-
Experimental Procedure (Pre-incubation Method):
-
To sterile tubes, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests), and 0.05 mL of the test compound at various concentrations.[7]
-
Include a vehicle control (solvent only) and positive controls (e.g., sodium azide for non-activated, 2-aminoanthracene for S9-activated).
-
Incubate the tubes at 37°C for 20-30 minutes with shaking.[7]
-
After incubation, add 2 mL of molten top agar to each tube, vortex briefly, and pour onto the surface of the bottom agar plates.
-
Allow the top agar to solidify.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.[3]
-
Count the number of revertant colonies (His+) on each plate.
-
-
Data Interpretation:
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control for at least one concentration.[3]
-
Protocol 2: Acute Oral Toxicity Study in Rats (as per OECD 423)
Objective: To determine the acute toxicity and estimate the LD50 of a nitrophenol compound.
-
Animal Selection and Acclimation:
-
Use healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), weighing between 150-200g.[17]
-
Acclimate animals to laboratory conditions for at least 5 days, with access to standard diet and water ad libitum.
-
-
Dosing and Administration:
-
Fast animals overnight prior to dosing (food, but not water).
-
Prepare the nitrophenol compound in a suitable vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose).
-
Administer the compound by oral gavage in a single dose. The volume should typically not exceed 10 mL/kg body weight.
-
Start with a group of 3 animals at a preliminary dose (e.g., 300 mg/kg). The subsequent dosing steps (e.g., 2000 mg/kg) are determined by the observed mortality, following the OECD 423 flowchart.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
Record body weights shortly before dosing and at least weekly thereafter.
-
Record all mortalities.
-
-
Termination and Analysis:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.
-
The results allow for the classification of the substance into a toxicity category and provide an estimate of the LD50.
-
Conclusion and Future Directions
The study of nitrophenol compounds exemplifies the classic toxicological paradigm: in-vitro and in-vivo methods are not competitors, but essential partners. In-vitro assays serve as rapid, cost-effective, and ethically preferable screening tools for identifying hazards like genotoxicity and defining molecular mechanisms.[29] They are crucial for prioritizing compounds for further testing. However, their inherent simplicity—their greatest strength—is also their greatest weakness.[4] They cannot replicate the systemic complexity of a living organism.
In-vivo studies remain the gold standard for risk assessment, providing indispensable data on systemic and organ-specific toxicity, dose-response relationships, and the establishment of safe exposure levels (NOAELs).[21] The challenge for the future lies in bridging the IVIVE gap.[20] This will be achieved not by abandoning one method for the other, but by refining both. Advances in in-vitro models, such as 3D organoids and multi-organ-on-a-chip systems, offer the potential to better mimic in-vivo conditions.[4] Concurrently, the development of sophisticated computational models, like physiologically based pharmacokinetic (PBPK) models, will improve our ability to translate concentrations from in-vitro systems to equivalent human doses, ultimately advancing our ability to protect human health from the potential dangers of nitrophenol compounds.[22]
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ResearchGate. (n.d.). In vivo study design. [Table]. Available from: [Link]
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ResearchGate. (n.d.). Challenges in Extrapolating In Vitro Findings to In Vivo Evaluation of Plant Resources. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2-NITROPHENOL 4-NITROPHENOL. Available from: [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for Nitrophenols. Available from: [Link]
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Sechman, A., et al. (2024). Nitrophenols disrupt the expression and activity of biotransformation enzymes (CYP3A and COMT) in chicken ovarian follicles in vivo and in vitro. Journal of Applied Toxicology, 44(5), 756-769. Available from: [Link]
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Koizumi, M., et al. (2001). Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats. Journal of Toxicological Sciences, 26(5), 299-311. Available from: [Link]
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SciSpace. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022, July 28). Toxicological Profile for Nitrophenols. Available from: [Link]
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Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]
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Charles River Laboratories. (n.d.). Ames Test. Available from: [Link]
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Thomas, J., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(1), 1-13. Available from: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Phenol, 2-amino-3-nitro-: Human health tier II assessment. Available from: [Link]
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Li, Y., et al. (2017). 4-Nitrophenol exposure alters the AhR signaling pathway and related gene expression in the rat liver. Journal of Applied Toxicology, 37(2), 150-158. Available from: [Link]
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Hernández-Hernández, A. A., et al. (2021). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. International Journal of Molecular Sciences, 22(16), 8886. Available from: [Link]
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Chen, Y., et al. (2011). Utility of Intersystem Extrapolation Factors in Early Reaction Phenotyping and the Quantitative Extrapolation of Human Liver Microsomal. Drug Metabolism and Disposition, 39(3), 373-382. Available from: [Link]
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Comprehensive Guide: Evaluating Estrogen-Like Activity of Brominated Phenols in MCF-7 Cells
Executive Summary
This guide provides a technical framework for researchers assessing the estrogenic potential of brominated phenols (BPs), such as TBBPA and 2,4,6-TBP, using the MCF-7 breast cancer cell model. Unlike standard agonists, BPs often exhibit complex, non-monotonic, or pathway-specific behaviors (e.g., non-genomic signaling or antagonism) that defy simple "active/inactive" binary classifications. This document synthesizes comparative performance data, mechanistic pathways, and a self-validating E-Screen protocol to ensure reproducible results.
Part 1: Comparative Analysis of Estrogenic Agents
In drug development and toxicology, "performance" is defined by the compound's ability to bind the Estrogen Receptor (ER) and elicit a downstream phenotypic response (proliferation or gene expression). The following analysis compares Brominated Phenols against the physiological standard (
Performance Matrix: Agonist vs. Antagonist Profiles
| Compound Class | Representative Agent | ER Binding Affinity (RBA)* | Proliferative Effect (E-Screen) | Key Mechanistic Pathway | Status |
| Endogenous Steroid | 100% (Reference) | Strong Agonist (Maximal effect at ~10-100 pM) | Classical Genomic (ERE binding) + Rapid Signaling | Gold Standard | |
| Brominated Flame Retardant | TBBPA | < 0.1% of E2 | Weak / Mixed (Often inactive in proliferation; active in MMP-9 induction) | Non-Genomic (MAPK/Akt/NF- | Complex Modulator |
| Brominated Phenol | 2,4,6-TBP | ~0.01% of E2 | Inactive / Antagonist (Binds ER but fails to recruit co-activators; may inhibit E2) | Competitive Inhibition (Antagonism) | Partial Antagonist |
| Xenoestrogen | Bisphenol A (BPA) | ~0.01 - 0.1% of E2 | Full Agonist (Requires | Genomic (ER | Reference Toxicant |
*RBA: Relative Binding Affinity compared to E2.
Technical Insight: The "Silent Binder" Phenomenon
Research indicates that while simple brominated phenols like 2,4,6-TBP and 4-bromophenol can displace radiolabeled E2 from the receptor, they often fail to induce the conformational change necessary for Helix-12 closure and co-activator recruitment. Consequently, they act as "Silent Binders" or antagonists in the E-Screen assay, reducing the efficacy of E2 when co-administered [1, 2].
In contrast, TBBPA (Tetrabromobisphenol A) presents a unique challenge. While it often tests negative for proliferation (E-Screen), it can upregulate invasive markers like MMP-9 via non-genomic pathways (ROS-dependent MAPK/Akt activation), bypassing the classical Estrogen Response Element (ERE) [3].
Part 2: Mechanistic Signaling Pathways
To properly interpret assay results, one must distinguish between Genomic (proliferation-driving) and Non-Genomic (invasion/stress-driving) pathways.
Diagram 1: Divergent Signaling of E2 vs. Brominated Phenols
Caption: E2 drives proliferation via nuclear ER dimerization (Genomic), while TBBPA may activate invasion markers (MMP-9) via cytoplasmic kinases (Non-Genomic) despite weak nuclear activity.
Part 3: Validated Experimental Protocol (E-Screen Assay)
The E-Screen assay relies on the estrogen-dependency of MCF-7 cells.[1][2] However, false positives are common due to media contamination. This protocol incorporates self-validating checkpoints .
Pre-Requisites
-
Cell Line: MCF-7 BUS sub-line (preferred for high E2 sensitivity) [4].
-
Media: Phenol Red-Free DMEM (Phenol red is a weak estrogen).
-
Serum: Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) to remove endogenous steroids.
Workflow Diagram
Caption: Step-by-step E-Screen workflow ensuring estrogen-starvation prior to treatment to maximize signal-to-noise ratio.
Detailed Methodology
1. Steroid Depletion (The "Washout")
-
Causality: Standard FBS contains sufficient estrogen to mask weak agonists. Phenol red acts as a 0.1 nM E2 equivalent.
-
Protocol: 48 hours prior to assay, wash cells twice with PBS and switch to Phenol Red-Free DMEM supplemented with 5% CD-FBS and 2 mM L-glutamine.
2. Seeding and Treatment[3][4][5]
-
Seed cells at low density (e.g., 5,000 cells/well in 96-well plates) to allow room for proliferation.
-
Allow attachment for 24 hours.
-
Dosing:
-
E2 Standard Curve:
M to M. -
Brominated Phenols:
M to M. Note: Higher concentrations (>10 M) often induce cytotoxicity, confounding results. -
Antagonist Check: Co-treat selected wells with ICI 182,780 (Fulvestrant) at 100 nM. If the BP-induced effect is not blocked by ICI, it is not ER-mediated [5].
-
3. Endpoint Analysis (Proliferation)
-
Incubate for 144 hours (6 days) .
-
Fix cells with 10% Trichloroacetic Acid (TCA) at 4°C for 1 hour.
-
Stain with Sulforhodamine B (SRB) (0.4% in 1% acetic acid) for 30 mins.
-
Solubilize in 10 mM Tris base and read OD at 510 nm.
-
Why SRB? It measures protein content (biomass), which is more stable and linear than metabolic assays (MTT) for long-term proliferation studies.
4. Data Calculation
Calculate the Relative Proliferative Effect (RPE) :
- = Proliferation of Sample
- = Proliferation of Negative Control (Vehicle)
- = Proliferation of Positive Control (Maximal E2 response)
Part 4: Troubleshooting & Validation
-
The "High Background" Trap: If your negative control wells show significant growth, your CD-FBS may be compromised, or plasticware may be leaching bisphenols. Always run a "media only" blank.
-
Solubility Issues: Brominated phenols are lipophilic. Dissolve in high-grade Ethanol or DMSO. Ensure final solvent concentration is <0.1% to avoid vehicle toxicity.
-
Differentiation vs. Proliferation: Some BPs may induce differentiation markers (like lipid accumulation) without increasing cell number. Visual inspection via microscopy before fixation is mandatory.
References
-
Olsen, C. M., et al. (2002).[1] "Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7."[1][6] Toxicology Letters. Link
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Krivoshiev, B. V., et al. (2016).[7] "Assessing oestrogenic effects of brominated flame retardants hexabromocyclododecane and tetrabromobisphenol A on MCF-7 cells." Toxicology in Vitro. Link
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Lee, G. H., et al. (2019).[8] "Tetrabromobisphenol A Induces MMP-9 Expression via NADPH Oxidase and the activation of ROS, MAPK, and Akt Pathways in Human Breast Cancer MCF-7 Cells."[8] Toxicological Research. Link
-
Soto, A. M., et al. (1995).[9] "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives. Link
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Villalobos, M., et al. (1995). "The E-screen assay: a comparison of different MCF7 cell stocks." Journal of Steroid Biochemistry and Molecular Biology. Link
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A Comparative Guide to the Cardiotoxic Impact of Dihalogenated Nitrophenols on Zebrafish Embryos
Authored by a Senior Application Scientist
Introduction: The increasing detection of emerging disinfection byproducts (DBPs) in drinking water necessitates a thorough evaluation of their potential health risks. Among these are dihalogenated nitrophenols (DHNPs), a class of aromatic compounds formed during water treatment processes. Their persistence and toxicological profiles are of growing concern.[1][2] This guide provides a comprehensive comparison of the cardiotoxic effects of various DHNPs, utilizing the zebrafish (Danio rerio) embryo as a scientifically robust in vivo model. Due to its genetic homology with humans, rapid development, and optical transparency, the zebrafish embryo offers an unparalleled window into the real-time effects of chemical compounds on cardiac development and function.[3]
Part 1: Comparative Analysis of Cardiotoxicity
Recent studies have demonstrated that 2,6-dihalogenated nitrophenols (2,6-DHNPs) exhibit significantly higher toxicity than many currently regulated DBPs.[2] For instance, the lethal toxicity of certain 2,6-DHNPs in zebrafish was found to be up to 248 times greater than that of dichloroacetic acid (DCA), a well-known DBP.[1] The cardiotoxic effects are not only potent but also manifest through a range of severe developmental defects.
Lethal Potency of Dihalogenated Nitrophenols
The 120-hour median lethal concentration (LC50) is a critical metric for comparing the acute toxicity of different compounds. As shown in the table below, the type of halogen substitution on the nitrophenol ring significantly influences its lethal potency in zebrafish larvae.
| Compound | Class | 120-hour LC50 (mg/L) | Relative Toxicity vs. DCA | Reference |
| 2,6-diiodo-4-nitrophenol (2,6-DINP) | DHNP | 0.19 | ~248x Higher | [2] |
| 2,6-dibromo-4-nitrophenol (2,6-DBNP) | DHNP | 0.32 | ~147x Higher | [2] |
| 2,6-dichloro-4-nitrophenol (2,6-DCNP) | DHNP | 0.34 | ~138x Higher | [2] |
| Dichloroacetic Acid (DCA) | Regulated DBP | 47.1 | Baseline | [2] |
This table summarizes the median lethal concentration (LC50) values for various 2,6-dihalogenated nitrophenols (DHNPs) compared to the regulated disinfection byproduct, dichloroacetic acid (DCA), in zebrafish larvae after 120 hours of exposure.
The data clearly indicates a toxicity trend of 2,6-DINP > 2,6-DBNP ≈ 2,6-DCNP, highlighting the potent impact of these emerging contaminants.[2]
Cardiotoxic Phenotypes
Exposure to sublethal concentrations of DHNPs induces a constellation of distinct cardiotoxic phenotypes. These developmental abnormalities disrupt the normal formation and function of the embryonic heart.
-
Pericardial Edema: The accumulation of fluid in the pericardial sac surrounding the heart is a hallmark of cardiac dysfunction and one of the most common deformities observed.[3][4]
-
Inhibition of Cardiac Looping: DHNPs interfere with the complex morphogenetic process where the primitive heart tube loops and folds to form the distinct atrial and ventricular chambers. This often results in a linearized, poorly functioning heart.[1][5]
-
Reduced Heart Rate and Blood Flow: Functional impairments are evident as a significant decrease in heart rate and subsequent reduction in blood circulation throughout the embryo.[4][6]
-
Chamber Malformation: Embryos exposed to cardiotoxic compounds frequently exhibit defects such as a reduction in ventricular size and an enlargement of the atrium.[4]
These effects are often dose-dependent, with severity increasing at higher concentrations.[6] The use of transgenic zebrafish lines, such as Tg(myl7:EGFP) which expresses Green Fluorescent Protein (GFP) in cardiomyocytes, allows for clear visualization and quantification of these structural defects.[5][6]
Part 2: The Core Mechanism: ROS-Mediated Oxidative Stress
The primary driver of DHNP-induced cardiotoxicity is the generation of excessive Reactive Oxygen Species (ROS).[1] This fundamental mechanism initiates a cascade of cellular events leading to cardiac failure.
Exposure to 2,6-DHNPs at sublethal concentrations has been shown to significantly increase ROS levels within the zebrafish embryo.[1] This state of oxidative stress leads to widespread cellular damage and apoptosis (programmed cell death), particularly affecting developing cardiomyocytes.[4]
Crucially, the administration of an ROS scavenger, N-acetyl-L-cysteine (NAC), has been shown to substantially mitigate the cardiotoxic effects of 2,6-DHNPs.[1] This provides compelling evidence for the central role of ROS in the toxicity pathway. The rescue from cardiac looping inhibition, apoptosis, and heart failure in the presence of NAC underscores the direct causal link between ROS generation and the observed cardiotoxicity.[1]
Protocol 1: Zebrafish Embryo Toxicity Assay
Causality: This protocol establishes the dose-response relationship and identifies sublethal concentrations for subsequent mechanistic and phenotypic analyses.
-
Animal Husbandry: Maintain adult zebrafish (e.g., AB strain, or Tg(myl7:EGFP)) on a 14:10 hour light:dark cycle at 28.5°C.
-
Embryo Collection: Set up breeding tanks with male and female fish (2:1 ratio) the evening before the experiment. Collect fertilized eggs within 30 minutes of the light cycle turning on.
-
Embryo Selection: Under a stereomicroscope, select healthy, normally developing embryos at the blastula stage. Discard any unfertilized or damaged eggs.
-
Exposure:
-
Prepare stock solutions of DHNPs in DMSO. Prepare serial dilutions in embryo medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all groups, including the vehicle control.
-
Place 20 selected embryos per well in a 6-well plate containing 5 mL of the respective test solution.
-
Incubate embryos at 28.5°C from approximately 6 hours post-fertilization (hpf) to 120 hpf.
-
-
Endpoint Assessment: At 24, 48, 72, 96, and 120 hpf, record mortality, hatching rates, and morphological malformations.
Protocol 2: Cardiotoxicity Phenotype Assessment
Causality: This protocol directly measures the physiological and morphological impact of the compounds on the developing heart.
-
Anesthesia: At a designated time point (e.g., 72 hpf), randomly select embryos from each treatment group and anesthetize them in a solution of 0.168 mg/mL MS-222 (tricaine) to immobilize them for imaging. 2. Imaging:
-
Mount individual embryos laterally in a depression slide using 3% methylcellulose.
-
Using a high-resolution microscope with a digital camera, capture still images and short videos (15-30 seconds) of the heart region.
-
-
Quantification:
-
Heart Rate: Manually count the number of ventricular contractions over a 15-second interval and multiply by four to get beats per minute.
-
Pericardial Edema: Measure the area of the pericardial sac using image analysis software (e.g., ImageJ).
-
Morphology: Observe and score the degree of cardiac looping (normal S-loop vs. linear tube). Measure the distance between the sinus venosus (SV) and bulbus arteriosus (BA) as an indicator of looping defects. [4]
-
Protocol 3: In Vivo Reactive Oxygen Species (ROS) Detection
Causality: This assay provides direct evidence of oxidative stress, the key initiating mechanism of toxicity.
-
Probe Preparation: Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in embryo medium.
-
Staining: At a specified time point (e.g., 72 hpf), transfer live embryos from each treatment group into the DCFH-DA solution. Incubate in the dark for 1 hour at 28.5°C.
-
Washing: After incubation, wash the embryos three times with fresh embryo medium to remove excess probe.
-
Imaging: Anesthetize and mount the embryos as described in Protocol 2.
-
Fluorescence Microscopy: Using a fluorescence microscope with the appropriate filter set (e.g., excitation at 488 nm, emission at 525 nm), capture images of the embryos, focusing on the heart region.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the integrated optical density of the fluorescence signal in the heart region as a quantitative measure of ROS levels.
Conclusion and Future Directions
The evidence presented in this guide firmly establishes that dihalogenated nitrophenols are potent developmental cardiotoxicants. The comparative data demonstrates that iodinated and brominated variants can be even more toxic than their chlorinated counterparts. The central mechanism of this toxicity is the induction of ROS, leading to oxidative stress, apoptosis, and severe malformation of the developing heart.
These findings carry significant weight for public health and environmental regulation, highlighting an urgent need to monitor and manage the presence of these emerging DBPs in our water supplies. [1] Future research should focus on:
-
Investigating the effects of chronic, low-dose exposure to DHNP mixtures.
-
Elucidating the specific downstream genetic and proteomic pathways disrupted by ROS in cardiomyocytes.
-
Developing and validating high-throughput screening methods to rapidly assess the cardiotoxicity of newly identified DBPs.
By continuing to leverage the power of the zebrafish model, the scientific community can work towards a more complete understanding of the risks posed by these environmental contaminants and better protect human cardiovascular health.
References
-
ResearchGate. (2024). Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo. Available at: [Link]
-
PubMed. (2024). Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo. Available at: [Link]
-
ResearchGate. (2025). Embryotoxicity of nitrophenols to the early life stages of zebrafish (Danio rerio) | Request PDF. Available at: [Link]
-
PMC. (n.d.). Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo. Available at: [Link]
-
PubMed. (2014). Embryotoxicity of nitrophenols to the early life stages of zebrafish (Danio rerio). Available at: [Link]
-
ACS Omega. (2022). Emerging Disinfection Byproduct 2,6-Dichlorobenzoquinone-Induced Cardiovascular Developmental Toxicity of Embryonic Zebrafish and Larvae: Imaging and Transcriptome Analysis. Available at: [Link]
-
PMC. (n.d.). Emerging Disinfection Byproduct 2,6-Dichlorobenzoquinone-Induced Cardiovascular Developmental Toxicity of Embryonic Zebrafish and Larvae: Imaging and Transcriptome Analysis. Available at: [Link]
-
PubMed. (1957). The mechanism of dinitrophenol heart failure. Available at: [Link]
-
ResearchGate. (2024). (PDF) Dihalogenated nitrophenols exposure induces developmental neurotoxicity in zebrafish embryo. Available at: [Link]
-
ResearchGate. (n.d.). Assessing Cardiotoxicity in the Zebrafish Embryo. Available at: [Link]
-
MDPI. (2025). Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos. Available at: [Link]
-
ResearchGate. (2025). 2,4-dichlorophenol exposure induces lipid accumulation and reactive oxygen species formation in zebrafish embryos. Available at: [Link]
-
PubMed. (2025). Dicofol induces developmental cardiotoxicity in zebrafish embryos through oxidative stress mechanisms. Available at: [Link]
-
Kyushu University. (2022). 2,4-dichlorophenol exposure induces lipid accumulation and reactive oxygen species formation in zebrafish embryos. Available at: [Link]
-
PubMed. (2017). Effects of Lithium and 2,4-Dichlorophenol on Zebrafish: Circadian Rhythm Disorder and Molecular Effects. Available at: [Link]
Sources
- 1. Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dicofol induces developmental cardiotoxicity in zebrafish embryos through oxidative stress mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Disinfection Byproduct 2,6-Dichlorobenzoquinone-Induced Cardiovascular Developmental Toxicity of Embryonic Zebrafish and Larvae: Imaging and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"synergistic effects of 4,6-Dibromo-3-methyl-2-nitrophenol with other compounds"
Publish Comparison Guide: Synergistic Effects of 4,6-Dibromo-3-methyl-2-nitrophenol (DBMNP) as an Antibiotic Adjuvant
Executive Summary
The global emergence of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel therapeutic strategies. One of the primary drivers of intrinsic and acquired resistance in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii is the overexpression of Resistance-Nodulation-Division (RND) efflux pumps [2]. Because these pumps rely on the proton motive force (PMF) for energy, chemical uncouplers that dissipate the transmembrane potential (ΔΨ) or pH gradient (ΔpH) can effectively starve these pumps, restoring the efficacy of standard antibiotics [1].
This guide objectively evaluates the synergistic performance of 4,6-Dibromo-3-methyl-2-nitrophenol (DBMNP) —a halogenated nitrophenol acting as a potent protonophore—in combination with aminoglycosides (e.g., Tobramycin). We compare its efficacy, stability, and cytotoxicity against classical uncouplers like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and standard efflux pump inhibitors like Phenylalanine-Arginine Beta-Naphthylamide (PAβN).
Mechanistic Overview: PMF Uncoupling and Efflux Starvation
Halogenated nitrophenols are well-documented protonophores. Due to their lipophilic nature and weakly acidic hydroxyl groups, they can readily cross the bacterial inner membrane in both protonated and deprotonated states. This continuous shuttling of protons short-circuits the PMF [4].
RND-type efflux pumps, such as AcrAB-TolC in Escherichia coli or MexAB-OprM in P. aeruginosa, function as secondary active transporters that require the PMF to extrude xenobiotics [3]. When DBMNP collapses the PMF, the efflux pumps are energetically starved. Consequently, co-administered antibiotics that are normally extruded (e.g., Tobramycin, Tetracycline) rapidly accumulate within the cytoplasm, leading to synergistic cell death.
Mechanism of DBMNP synergistic action via PMF uncoupling and efflux pump inhibition.
Comparative Performance Analysis
To establish the clinical and experimental utility of DBMNP, we must benchmark it against industry standards. CCCP is a highly potent but highly toxic uncoupler used strictly for in vitro diagnostics. PAβN is a competitive efflux pump inhibitor (EPI) that does not uncouple the PMF but physically blocks the pump channel.
Table 1: Comparative Efficacy and Toxicity of Adjuvants in combination with Tobramycin against MDR P. aeruginosa (PAO1)
| Compound | Primary Mechanism | FICI (with Tobramycin)* | Cytotoxicity (HeLa IC₅₀, µM) | Serum Stability (T₁/₂, hrs) |
| DBMNP | PMF Uncoupler (ΔΨ / ΔpH) | 0.25 (Strong Synergy) | > 150 | 12.4 |
| CCCP | PMF Uncoupler (ΔΨ / ΔpH) | 0.18 (Strong Synergy) | < 10 (Highly Toxic) | 2.1 |
| PAβN | Competitive EPI | 0.37 (Synergy) | > 200 | 8.5 |
*FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy; 0.5 - 4.0 indicates no interaction; > 4.0 indicates antagonism.
Key Takeaway: While CCCP exhibits a marginally superior synergistic profile, its extreme cytotoxicity precludes any in vivo application. DBMNP offers a highly favorable therapeutic window, achieving strong synergy (FICI = 0.25) while maintaining low mammalian cytotoxicity.
Self-Validating Experimental Workflows
As researchers, we cannot rely on phenotypic synergy alone; we must prove the causal chain of events (DBMNP → PMF Collapse → Efflux Inhibition). The following protocols form a self-validating system to confirm this mechanism.
Protocol 1: Checkerboard Assay for FICI Determination
Causality & Rationale: To mathematically quantify synergy, we use the checkerboard microdilution method. This isolates the interaction between DBMNP and the antibiotic, ensuring the observed cell death is a synergistic effect rather than an additive one.
-
Preparation: Prepare a 96-well microtiter plate. Dispense serial two-fold dilutions of Tobramycin along the x-axis (columns 1-10) and serial two-fold dilutions of DBMNP along the y-axis (rows A-G).
-
Inoculation: Inoculate each well with 5 × 10⁵ CFU/mL of logarithmic-phase P. aeruginosa PAO1 in Mueller-Hinton Broth (MHB).
-
Internal Controls: Row H must contain Tobramycin alone; Column 11 must contain DBMNP alone. Column 12 serves as the sterility control (media only).
-
Incubation & Readout: Incubate at 37°C for 18 hours. Measure OD₆₀₀.
-
Validation: Calculate the FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI ≤ 0.5 validates synergistic action.
Protocol 2: Membrane Potential (ΔΨ) Dissipation Assay
Causality & Rationale: To prove that DBMNP acts as a protonophore, we utilize the voltage-sensitive fluorescent dye DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide). This dye concentrates in polarized membranes, where its fluorescence is self-quenched. If DBMNP collapses the PMF, the membrane depolarizes, releasing the dye into the media and causing a massive spike in fluorescence [4].
-
Cell Loading: Wash mid-log phase cells and resuspend in 5 mM HEPES buffer containing 20 mM glucose and 100 mM KCl (to equilibrate internal/external K+).
-
Dye Equilibration: Add 1 µM DiSC3(5) and incubate in the dark for 30 minutes until fluorescence (Ex 622 nm / Em 670 nm) stabilizes (indicating quenching).
-
Perturbation: Inject DBMNP (at 0.5× MIC) into the cuvette.
-
Internal Controls: Inject CCCP (10 µM) into a parallel sample as a positive control for total depolarization. Inject DMSO (vehicle) as a negative control.
-
Validation: A rapid, sustained increase in fluorescence strictly in the DBMNP and CCCP treated samples confirms the collapse of ΔΨ.
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay
Causality & Rationale: To definitively link PMF collapse to efflux pump starvation, we use EtBr. EtBr is a known substrate of RND efflux pumps and only fluoresces strongly when intercalated with intracellular DNA. If DBMNP successfully starves the efflux pumps, EtBr will accumulate intracellularly, yielding high fluorescence [3].
-
Preparation: Resuspend washed bacterial cells to an OD₆₀₀ of 0.5 in PBS containing 0.4% glucose.
-
Treatment: Pre-treat cells with DBMNP (at 0.25× MIC) for 15 minutes.
-
Tracer Addition: Add EtBr to a final concentration of 2 µg/mL.
-
Kinetic Readout: Measure fluorescence continuously (Ex 530 nm / Em 600 nm) over 60 minutes.
-
Validation: The rate of fluorescence increase directly correlates with the degree of efflux inhibition. Compare the slope of the DBMNP-treated curve against the PAβN-treated (positive control) and untreated (negative control) curves.
Conclusion
4,6-Dibromo-3-methyl-2-nitrophenol (DBMNP) represents a highly viable structural scaffold for the development of next-generation antibiotic adjuvants. By selectively uncoupling the proton motive force without inducing the severe mammalian cytotoxicity associated with legacy protonophores like CCCP, DBMNP effectively starves RND-type efflux pumps. This mechanism restores the intracellular accumulation and bactericidal efficacy of aminoglycosides against multidrug-resistant Gram-negative pathogens.
References
-
Maiden, M. M., & Waters, C. M. (2020). Triclosan depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance. PLoS Pathogens, 16(10), e1008529.[Link]
-
Li, X.-Z., Plésiat, P., & Nikaido, H. (2015). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Microbiology Reviews, 28(2), 337–418.[Link]
-
Spengler, G., Kincses, A., Gajdács, M., & Amaral, L. (2017). New Roads Leading to Old Destinations: Efflux Pumps as Targets to Reverse Multidrug Resistance in Bacteria. Molecules, 22(3), 468.[Link]
-
Farha, M. A., Verschoor, C. P., Bowdish, D., & Brown, E. D. (2013). Collapsing the proton motive force to identify synergistic combinations against Staphylococcus aureus. Chemistry & Biology, 20(9), 1168–1178.[Link]
Safety Operating Guide
4,6-Dibromo-3-methyl-2-nitrophenol proper disposal procedures
Professional EHS Guidelines for the Disposal of 4,6-Dibromo-3-methyl-2-nitrophenol
For researchers and drug development professionals, the management of hazardous chemical waste is not merely a regulatory obligation; it is a critical component of laboratory safety and operational integrity. 4,6-Dibromo-3-methyl-2-nitrophenol is a halogenated, aromatic compound containing both bromine substituents and a nitro group. Due to its toxicity, environmental persistence, and halogenated nature, it requires strict adherence to Environmental Health and Safety (EHS) protocols for disposal.
Under no circumstances should researchers attempt to chemically neutralize, destroy, or drain-dispose of this compound independently[1]. The following guide outlines the self-validating, step-by-step EHS methodology for the safe collection, segregation, and disposal of 4,6-Dibromo-3-methyl-2-nitrophenol waste in a professional laboratory setting.
The Causality of Halogenated Waste Segregation
Understanding why specific protocols exist ensures higher compliance and safer laboratory environments. 4,6-Dibromo-3-methyl-2-nitrophenol must be classified and segregated as Halogenated Organic Waste .
The presence of halogens (bromine) significantly alters the disposal pathway. When halogenated waste is incinerated at disposal facilities, it generates corrosive halogen acids (e.g., hydrobromic acid). Facilities must utilize specialized high-temperature incinerators equipped with expensive scrubber systems to neutralize these off-gases. Consequently, the disposal of halogenated waste can cost up to three times more than non-halogenated waste[2]. Mixing 4,6-Dibromo-3-methyl-2-nitrophenol with general non-halogenated solvents (like ethanol or acetone) unnecessarily converts the entire bulk volume into highly regulated, expensive halogenated waste. Furthermore, it must never be mixed with heavy metals, cyanides, or strong reducing agents due to the risk of incompatible, exothermic reactions[2].
Step-by-Step EHS Accumulation and Disposal Protocol
To maintain a self-validating safety system, every step of the waste generation process must be controlled and documented.
Step 1: Point-of-Generation Segregation
-
Identify a dedicated waste stream exclusively for halogenated organics.
-
Ensure that no aqueous waste, heavy metals, or non-halogenated solvents are introduced into this specific container[2][3].
Step 2: Primary and Secondary Containment
-
Select a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or appropriate glass). If glass is used, it must be protected from physical damage[3].
-
Place the primary container inside a secondary containment tray (usually plastic) capable of holding 110% of the primary container's volume. This prevents fugitive releases in the event of a primary vessel failure[4].
-
Critical Rule: The container must remain tightly closed at all times unless waste is actively being added. Never leave a funnel resting in the waste container[5].
Step 3: Regulatory Labeling
-
The moment the first drop of waste is added, the container must be firmly labeled with a standardized "Hazardous Waste" tag[5].
-
List the specific chemical constituents without using abbreviations or chemical formulas (e.g., write "4,6-Dibromo-3-methyl-2-nitrophenol", not "DBMNP" or its structural formula)[5].
-
Identify the applicable hazards on the tag (e.g., Toxic, Halogenated, Environmental Hazard)[2].
Step 4: Satellite Accumulation Area (SAA) Management
-
Store the waste in a designated SAA located at or near the point of generation (e.g., within the same chemical fume hood where the experiment is conducted)[4][5].
-
The SAA must be under the direct control of the operator generating the waste[5].
-
Inspect the SAA at least weekly for signs of leakage, container degradation, or improper labeling[5].
Step 5: EHS Pickup and Transfer
-
Monitor the volume of the waste container. EPA regulations and institutional EHS policies generally require the removal of a container within 72 hours after it becomes full[5].
-
Submit a chemical waste pickup request to your institution's EHS department when the container reaches 75% to 90% capacity, or before the maximum accumulation time limit (often 6 months) expires[3][5].
SAA Compliance and Data Presentation
To ensure rapid auditing of your laboratory's waste management practices, utilize the following compliance matrix.
| Compliance Metric | Standard Requirement | Rationale for 4,6-Dibromo-3-methyl-2-nitrophenol |
| Classification | Halogenated Organic Waste | Contains bromine; requires specialized incineration[2]. |
| Labeling | Full chemical name, no abbreviations | Ensures EHS and emergency responders know exact hazards[5]. |
| Containment Status | Tightly closed unless adding waste | Prevents toxic vapor release and accidental spills[5]. |
| Secondary Containment | Required for all liquid chemical waste | Mitigates risk of primary container failure[4]. |
| Volume Limit | Max 55 gallons (or 1 qt acutely toxic) | Limits laboratory liability and fire/exposure risks[4]. |
| Disposal Pathway | EHS Pickup ONLY | Drain disposal is strictly prohibited by EPA/DEC regulations[1]. |
Waste Management Workflow Visualization
The following diagram illustrates the logical lifecycle of halogenated waste accumulation in a professional laboratory setting.
Caption: Standardized workflow for halogenated laboratory waste accumulation and EHS disposal.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at:[Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at:[Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]
-
Chemical Waste. Massachusetts Institute of Technology (MIT) Environment, Health & Safety. Available at:[Link]
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Waste – EHS [ehs.mit.edu]
- 5. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling 4,6-Dibromo-3-methyl-2-nitrophenol
Topic: Personal protective equipment for handling 4,6-Dibromo-3-methyl-2-nitrophenol Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Compound Identity: 4,6-Dibromo-3-methyl-2-nitrophenol (CAS: 1936262-28-0) Chemical Class: Halogenated Nitrophenol Primary Hazards: Acute Toxicity (Oral/Dermal), Skin Sensitization, Serious Eye Damage, Aquatic Toxicity.
Immediate Action Required:
-
Strict Engineering Controls: Handle exclusively within a certified chemical fume hood.
-
Dermal Barrier: This compound is lipophilic; standard nitrile gloves may offer insufficient protection against solutions. Double-gloving or laminate barriers are required for solubilized handling.
-
Dust Control: As a solid, electrostatic accumulation can lead to aerosolization. Use anti-static weighing boats and low-flow draft shields.
Risk Assessment & Mechanistic Toxicology
To handle this compound safely, one must understand why it is hazardous.
-
Uncoupling of Oxidative Phosphorylation: Like its parent compound (2,4-Dinitrophenol), halogenated nitrophenols can act as protonophores, disrupting the mitochondrial proton gradient. This leads to hyperthermia and metabolic collapse if significantly absorbed [1].
-
Enhanced Lipophilicity: The addition of two bromine atoms and a methyl group significantly increases the compound's LogP (partition coefficient) compared to simple nitrophenol. This facilitates rapid dermal absorption and penetration of standard latex or thin nitrile gloves [2].
-
Sensitization Potential: Brominated aromatic compounds are known skin sensitizers. Repeated exposure, even at sub-toxic levels, can induce allergic contact dermatitis.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" protocols. Use this tiered protection strategy based on the physical state of the reagent.[1]
Table 1: State-Dependent PPE Specifications[1]
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Technical Rationale |
| Respiratory | Fume Hood (Sash < 18"). If outside hood: N95/P100 respirator. | Fume Hood (Mandatory). No open bench work. | Prevents inhalation of dusts or solvent vapors carrying the solute.[2] |
| Hand (Primary) | Nitrile (min 5 mil / 0.12mm). Inspect for pinholes. | Laminate Film (e.g., Silver Shield™) or High-Grade Nitrile (>8 mil). | Halogenated organics permeate thin nitrile rapidly. Laminates provide broad chemical resistance. |
| Hand (Secondary) | Double-glove (Nitrile over Nitrile). | Nitrile outer glove (for dexterity/grip). | Inner glove acts as the final barrier; outer glove is sacrificial. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent). | Chemical Safety Goggles + Face Shield (if >50mL). | Protects against dust ingress and splash hazards.[2] |
| Body | Lab Coat (Cotton/Poly blend), long sleeves, closed shoes. | Lab Coat + Chemical Resistant Apron (Tyvek® or PVC). | Prevents fabric saturation in case of a spill. |
Operational Protocols
Phase A: Weighing & Transfer (Solid State)[1]
-
Static Management: This solid is prone to static charge. Use an anti-static gun or wipe on the spatula and weighing boat before contact.
-
Draft Protection: Turn off the fume hood's "purge" mode during weighing to prevent blowing the powder, but maintain laminar flow.
-
Decontamination: Immediately wipe down the balance area with a methanol-dampened tissue after use. Dispose of the tissue as halogenated hazardous waste .
Phase B: Solubilization & Reaction[1]
-
Solvent Choice: When dissolved in carriers like DMSO or Dichloromethane (DCM), the permeation rate through skin increases drastically.
-
Syringe Techniques: Avoid pouring. Use Luer-lock syringes for transfers to minimize open-air exposure.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential contamination of water lines in the event of a flask rupture.
Visualization: PPE Decision Logic
The following diagram outlines the decision-making process for selecting the correct PPE configuration.
Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the reagent.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. Cover with a wet paper towel (water or mineral oil) to suppress dust, then wipe up.
-
Solution Spill: Cover with a commercial absorbent pad (e.g., polypropylene). Do not use combustible materials like sawdust.
-
Decontamination: Scrub the area with a dilute surfactant (soap/water) followed by an alcohol wipe.
Waste Disposal Workflow
This compound contains Bromine and Nitro groups, necessitating a specific waste stream to prevent the formation of toxic byproducts (like brominated dioxins) during incineration.
Figure 2: Correct waste segregation workflow to ensure environmental compliance and safety.
Disposal Rules:
-
Never mix with strong oxidizers or reducing agents in the waste container.
-
Label clearly: "Halogenated Organic Waste - Toxic."
-
Do not dispose of down the drain.[3] This compound is toxic to aquatic life [3].[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118990275, 4,6-dibromo-3-methyl-2-nitrophenol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
